molecular formula C10H16N2O2S B13534734 4-(3-aminopropyl)-N-methylbenzenesulfonamide

4-(3-aminopropyl)-N-methylbenzenesulfonamide

Cat. No.: B13534734
M. Wt: 228.31 g/mol
InChI Key: OXMVZORJLQTWJU-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-N-methylbenzenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. It features both a primary amine and a methyl sulfonamide group attached to a benzene ring, making it a valuable bifunctional building block for chemical synthesis . This structure allows researchers to utilize it in the development of more complex molecules, particularly in the exploration of structure-activity relationships. Sulfonamide derivatives are extensively studied for their diverse biological activities. They are known to act as key scaffolds in the design of enzyme inhibitors, such as carbonic anhydrase inhibitors, and are investigated for potential anti-proliferative activity against various human cancer cell lines . The sulfonamide group is a classic bioisostere of the carboxyl group, meaning it can be used to replace carboxylic acids in drug molecules to potentially alter their physicochemical properties, metabolic stability, and binding affinity . This makes this compound a valuable reagent for researchers in lead compound optimization and the synthesis of novel compounds for pharmacological screening. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(3-aminopropyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-12-15(13,14)10-6-4-9(5-7-10)3-2-8-11/h4-7,12H,2-3,8,11H2,1H3

InChI Key

OXMVZORJLQTWJU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)-4-methylbenzenesulfonamide is a sulfonamide-containing molecule with potential as a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and a prospective analysis of its potential applications based on its structural motifs and the broader landscape of sulfonamide-based therapeutics. While specific biological data for this compound is not yet prevalent in public literature, this document aims to equip researchers with the foundational knowledge to explore its utility in novel drug discovery programs.

Introduction: The Scientific Merit of N-(3-Aminopropyl)-4-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The compound N-(3-Aminopropyl)-4-methylbenzenesulfonamide, also known as 4-methyl-N-(3-aminopropyl)benzenesulfonamide, merges the well-established pharmacophoric features of the tosyl group with a flexible aminopropyl side chain. This unique combination presents several points of interest for drug development professionals:

  • A Versatile Chemical Scaffold: The primary amine on the propyl chain offers a reactive handle for a variety of chemical modifications, allowing for the construction of diverse chemical libraries. This facilitates structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Potential for Novel Biological Activity: The spatial arrangement of the aromatic ring, the sulfonamide linker, and the terminal amine suggests potential interactions with a range of biological targets. The exploration of its biological activity could unveil novel mechanisms of action and therapeutic opportunities.

  • A Building Block for Complex Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules, where the sulfonamide and aminopropyl moieties are incorporated to modulate solubility, cell permeability, and target engagement.

This guide will provide the necessary technical details to enable researchers to synthesize, characterize, and explore the potential of N-(3-Aminopropyl)-4-methylbenzenesulfonamide in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The key properties of N-(3-Aminopropyl)-4-methylbenzenesulfonamide are summarized in the table below.

PropertyValueSource
Chemical Name N-(3-Aminopropyl)-4-methylbenzenesulfonamide[1]
CAS Number 56125-49-6[1]
Molecular Formula C10H16N2O2S[1]
Molecular Weight 228.31 g/mol [1]
Appearance Powder or crystals[2]
Complexity 264[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 5[1]

Below is a 2D representation of the chemical structure of N-(3-Aminopropyl)-4-methylbenzenesulfonamide, generated to illustrate the connectivity of atoms.

Caption: 2D Structure of N-(3-Aminopropyl)-4-methylbenzenesulfonamide.

Synthesis Protocol: A Reliable and Reproducible Approach

The synthesis of N-(3-Aminopropyl)-4-methylbenzenesulfonamide can be achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and an excess of 1,3-diaminopropane. The use of a large excess of the diamine is a critical experimental choice to favor monosulfonylation and minimize the formation of the disulfonylated byproduct.

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • 1,3-Diaminopropane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Separately, prepare a solution of 1,3-diaminopropane (5.0 eq) in DCM. Add the diamine solution dropwise to the stirred solution of p-toluenesulfonyl chloride over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution to remove any unreacted TsCl and the hydrochloride salt of the excess diamine. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol as the eluent to afford pure N-(3-Aminopropyl)-4-methylbenzenesulfonamide.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of N-(3-Aminopropyl)-4-methylbenzenesulfonamide.

G start Start dissolve_tscl Dissolve p-toluenesulfonyl chloride in DCM start->dissolve_tscl add_diamine Add 1,3-diaminopropane solution dropwise at 0°C dissolve_tscl->add_diamine react Stir at room temperature for 12-16h add_diamine->react workup Aqueous work-up (NaHCO3, Brine) react->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify end N-(3-Aminopropyl)-4-methylbenzenesulfonamide purify->end

Caption: Synthetic workflow for N-(3-Aminopropyl)-4-methylbenzenesulfonamide.

Prospective Applications in Drug Development

While dedicated studies on the biological activity of N-(3-Aminopropyl)-4-methylbenzenesulfonamide are not extensively reported, its structural features suggest several promising avenues for investigation in drug discovery.

As a Scaffold for Carbonic Anhydrase Inhibitors

The benzenesulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The primary amine of N-(3-Aminopropyl)-4-methylbenzenesulfonamide could be functionalized to introduce additional binding elements that target specific isoforms of CA, potentially leading to the development of more selective and potent inhibitors.

As a Precursor for Kinesin Spindle Protein (KSP) Inhibitors

Certain N-propyl-N-substituted benzamide and sulfonamide derivatives have been identified as inhibitors of KSP, a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. The aminopropyl group of the title compound provides a key structural element that could be elaborated to mimic the binding mode of known KSP inhibitors, making it a valuable starting point for the design of novel anticancer agents.

As a Versatile Intermediate in Medicinal Chemistry

The primary amine of N-(3-Aminopropyl)-4-methylbenzenesulfonamide is a versatile functional group that can participate in a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This chemical tractability allows for the rapid generation of analogs for SAR studies, accelerating the hit-to-lead optimization process in drug discovery campaigns.

Proposed Biological Investigation Workflow

For researchers interested in exploring the therapeutic potential of N-(3-Aminopropyl)-4-methylbenzenesulfonamide, a logical experimental workflow is proposed below.

G start N-(3-Aminopropyl)-4-methylbenzenesulfonamide screening Broad-panel biological screening (e.g., enzyme assays, receptor binding assays) start->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies via Chemical Modification hit_id->sar lead_opt Lead Optimization (ADME/Tox profiling) sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Proposed workflow for biological evaluation.

Conclusion and Future Directions

N-(3-Aminopropyl)-4-methylbenzenesulfonamide represents a molecule of significant interest for the medicinal chemistry and drug discovery community. Its straightforward synthesis and the presence of a versatile chemical handle in the form of a primary amine make it an attractive scaffold for the development of novel therapeutic agents. While its specific biological profile remains to be fully elucidated, the structural similarities to known pharmacophores suggest that it could be a valuable starting point for the discovery of new inhibitors of carbonic anhydrase, kinesin spindle protein, or other clinically relevant targets. The detailed synthetic protocol and prospective analysis provided in this guide are intended to catalyze further research into this promising compound and unlock its full therapeutic potential.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry2020 , 11 (3), 245-249. [Link]

  • AA Blocks. N-(3-Aminopropyl)-4-methylbenzenesulfonamide | 56125-49-6. [Link]

  • Zarchi, M. A. K.; Aslani, A. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science2012 , 124 (S1), E34-E39. [Link]

  • Grygorenko, O. O.; Volochnyuk, D. M.; Vashchenko, B. V. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – A European Journal2020 , 26 (48), 10859-10887. [Link]

  • PubChem. 3-Amino-4-methylbenzenesulfonamide. [Link]

  • Vaškevičiūtė, K.; et al. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences2023 , 24 (13), 10954. [Link]

  • Ferreira de Oliveira, J. M. P.; et al. Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances2016 , 6, 86765-86773. [Link]

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses1999 , 76, 226. [Link]

  • Kumar, A.; et al. N-carbamimidoyl-4-((E)-((4-methyl-1H-imidazol-5-yl)methylene)amino) and (E)-4-(((4-methyl-1H-imidazol-5-yl)methylene)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamides; biological study, DFT, molecular docking, and ADMET analysis. Indian Journal of Chemistry2022 , 61B, 1035-1046. [Link]

  • PrepChem. Synthesis of p-toluenesulfonamide. [Link]

  • Inxight Drugs. P-TOLUENESULFONAMIDE. [Link]

  • Singh, S.; et al. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Journal of the Serbian Chemical Society2018 , 83 (11), 1279-1292. [Link]

  • Singh, P.; et al. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry2020 , 7 (3), 825-840. [Link]

Sources

N-(3-Aminopropyl)-4-methylbenzenesulfonamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Sulfonamide Scaffolds and Linker Chemistry

Executive Summary

N-(3-Aminopropyl)-4-methylbenzenesulfonamide (CAS: 56125-49-6 ) is a bifunctional organic intermediate critical to medicinal chemistry and ligand synthesis.[1] Characterized by a primary amine and a sulfonamide moiety separated by a propyl chain, it serves as a versatile "chemical handle." Its unique structure allows for orthogonal functionalization—the amine acts as a nucleophile for conjugation, while the sulfonamide provides stability and hydrogen-bonding potential.[1] This guide outlines the chemical identity, a field-proven synthesis protocol designed to maximize mono-selectivity, and the strategic applications of this compound in drug discovery.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Property Data
Chemical Name N-(3-Aminopropyl)-4-methylbenzenesulfonamide
Synonyms N-(3-Aminopropyl)-p-toluenesulfonamide; N-Tosyl-1,3-propanediamine
CAS Number (Free Base) 56125-49-6
CAS Number (HCl Salt) 38353-79-6
Molecular Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water (Free Base)
pKa (Predicted) Sulfonamide NH: ~10.0

Synthesis Strategy: The Mono-Tosylation Challenge

Mechanistic Insight

The synthesis involves the nucleophilic attack of 1,3-diaminopropane on p-toluenesulfonyl chloride (TsCl) .[1] The critical challenge in this reaction is selectivity .

  • The Problem: The product (mono-sulfonamide) still contains a nucleophilic primary amine.[1] If the concentration of TsCl is too high relative to the diamine, the product will react again to form the bis-tosyl impurity (N,N'-di-tosyl-1,3-propanediamine), which is difficult to separate.[1]

  • The Solution: Kinetic control via high dilution and stoichiometric excess .[1] By maintaining a large excess of 1,3-diaminopropane (3–5 equivalents), the probability of a TsCl molecule encountering a virgin diamine molecule is significantly higher than it encountering a mono-product molecule.[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the "Excess Amine" blockade strategy.

SynthesisPath fill_start fill_start fill_reagent fill_reagent fill_target fill_target fill_impurity fill_impurity Diamine 1,3-Diaminopropane (Large Excess) Mono Mono-Tosyl Product (Target) Diamine->Mono Major Path (Fast) TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Mono Bis Bis-Tosyl Impurity (Avoid) TsCl->Bis Mono->Bis Minor Path (Suppressed by Excess Diamine)

Figure 1: Reaction pathway showing the suppression of bis-tosylation via stoichiometric excess.[1]

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes an Acid-Base Extraction Workup , which is a self-validating purification method.[1] It relies on the specific solubility changes of the amine at different pH levels to isolate the product without column chromatography.[1]

Materials
  • 1,3-Diaminopropane (5.0 equivalents)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.0 equivalent)[1][3]

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (NaOH) pellets or 10M solution

  • Brine[1][3][4]

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve 1,3-diaminopropane (5 eq) in DCM (approx. 10 mL per gram of diamine).

    • Cool the solution to 0°C using an ice bath.

    • Dissolve TsCl (1 eq) in a separate volume of DCM.[1]

    • Critical Step: Add the TsCl solution dropwise to the stirring diamine solution over 30–60 minutes. (Slow addition keeps the local concentration of TsCl low).

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitor via TLC (System: 10% MeOH in DCM). The spot for TsCl should disappear.

  • Workup (The Purification Filter):

    • Wash 1 (Remove Excess Diamine): Transfer the reaction mixture to a separatory funnel. Wash 3 times with water.[1]

      • Logic: 1,3-diaminopropane is highly water-soluble and will partition into the aqueous phase.[1] The mono-tosyl product (lipophilic tail) and bis-tosyl impurity stay in the DCM.[1]

    • Extraction (Isolate Mono-Product):

      • Extract the organic layer with 1M HCl (3 x volumes) .[1]

      • Logic: The target Mono-Tosyl amine protonates (

        
        ) and moves into the Aqueous Acidic Layer .[1]
        
      • The Bis-Tosyl impurity (no basic amine) remains in the DCM Layer .[1] Discard the DCM layer (or save to recover bis-impurity).[1]

    • Recovery:

      • Take the acidic aqueous layer (containing the product) and cool it in an ice bath.[1][5]

      • Basify carefully with NaOH to pH ~10–11.[1]

      • Logic: The product deprotonates back to the free base (

        
        ), becoming insoluble in water and soluble in organic solvents.[1]
        
      • Extract the basic aqueous mixture with DCM (3 x volumes) .

      • Dry the combined DCM extracts over

        
        , filter, and concentrate in vacuo.
        
  • Result:

    • You obtain N-(3-Aminopropyl)-4-methylbenzenesulfonamide as a white solid or viscous oil that solidifies upon standing.[1] Purity is typically >95% via NMR.[1]

Applications in Drug Discovery[1]

The compound functions as a high-value linker and scaffold :

  • PROTAC Linkers: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between the E3 ligase ligand and the target protein ligand.[1] The sulfonamide group improves metabolic stability compared to pure alkyl chains.[1]

  • Fragment-Based Drug Design (FBDD): The sulfonamide moiety is a classic pharmacophore found in diuretics and antibiotics.[1] This amine-functionalized variant allows researchers to "grow" fragments by reacting the amine with carboxylic acids or halides.[1]

  • Supramolecular Chemistry: Used in the synthesis of macrocycles where the sulfonamide nitrogen acts as a hydrogen bond donor/acceptor site.[1]

Applications Compound N-(3-Aminopropyl)-4-methylbenzenesulfonamide (The Core) Linker PROTAC Linker Synthesis (Amine conjugates to Ligand) Compound->Linker Conjugation Fragment Fragment Growing (React Amine with Electrophiles) Compound->Fragment Amide Coupling Metal Metal Coordination (Sulfonamide N binds metals) Compound->Metal Chelation

Figure 2: Application logic in medicinal chemistry workflows.[1]

Supply Chain & Safety

Sourcing Information
  • Primary Suppliers:

    • Sigma-Aldrich (Merck): Listed as the HCl salt (CAS 38353-79-6) or free base.[1] High purity for biological assays.[1]

    • BLD Pharm / AA Blocks: often stock the free base (CAS 56125-49-6) in gram-scale quantities for synthetic use.[1]

  • Purity Requirements: For linker chemistry, >95% purity is standard. Ensure the Certificate of Analysis (CoA) confirms the absence of the bis-tosyl impurity.

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[6]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Storage: Store in a cool, dry place. The free base may absorb CO₂ from the air over time; store under inert gas (Argon/Nitrogen) for long-term stability.[1]

References

  • PubChem. N-(3-Aminopropyl)-4-methylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses.General procedures for mono-protection of diamines. (Contextual reference for the excess diamine protocol).

Sources

An In-depth Technical Guide to N-(3-aminopropyl)-4-methylbenzenesulfonamide: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-aminopropyl)-4-methylbenzenesulfonamide. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of sulfonamide chemistry to offer a robust predictive profile and detailed analytical protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.

Introduction: Situating N-(3-aminopropyl)-4-methylbenzenesulfonamide in the Chemical Landscape

N-(3-aminopropyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, a group renowned for its diverse applications, most notably in pharmaceuticals as antimicrobial agents.[1] The core structure features a p-toluenesulfonyl group (tosyl group) linked to a 3-aminopropyl side chain via a sulfonamide bond. The presence of both a primary aliphatic amine and a sulfonamide moiety imparts a dual acidic and basic character to the molecule, influencing its solubility, reactivity, and biological interactions.

The N-benzylbenzenesulfonamide moiety, a related structural motif, is found in a variety of biologically significant compounds, including inhibitors of γ-secretase, which are of interest in Alzheimer's disease research.[2] While the specific applications of N-(3-aminopropyl)-4-methylbenzenesulfonamide are not extensively documented in publicly available literature, its structure suggests potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a reactive handle for further functionalization, while the sulfonamide group can participate in hydrogen bonding and act as a metal-chelating moiety.[3]

Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₀H₁₆N₂O₂S[4]
Molecular Weight 228.31 g/mol [4]
Appearance Likely a white to off-white solid or crystalline powder.Based on the physical state of similar sulfonamides.
Melting Point Expected to be in the range of other N-alkyl-p-toluenesulfonamides, potentially between 70-120 °C. For comparison, N-methyl-p-toluenesulfonamide has a melting point of 76-79 °C.Extrapolation from related compounds.
Boiling Point High, with decomposition likely at atmospheric pressure.General characteristic of sulfonamides.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is likely pH-dependent, with increased solubility in acidic conditions due to the protonation of the primary amine.Inferred from the properties of similar sulfonamides and general solubility principles.[3]
pKa Two pKa values are expected: one for the protonated primary amine (pKa ~9-10) and another for the sulfonamide proton (pKa ~10-11).Based on typical pKa values for aliphatic amines and sulfonamides.[5][6]

Chemical Reactivity and Synthesis

The reactivity of N-(3-aminopropyl)-4-methylbenzenesulfonamide is dictated by its two primary functional groups: the primary amine and the sulfonamide. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The sulfonamide proton is weakly acidic and can be deprotonated with a strong base.

A plausible synthetic route to N-(3-aminopropyl)-4-methylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with an excess of 1,3-diaminopropane. This is a standard method for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[2]

Caption: Proposed synthetic workflow for N-(3-aminopropyl)-4-methylbenzenesulfonamide.

Experimental Protocols for Characterization

The following section outlines detailed experimental protocols for the comprehensive characterization of N-(3-aminopropyl)-4-methylbenzenesulfonamide. These are based on established methods for the analysis of sulfonamides.

Chromatographic Analysis (Purity Determination)

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of N-(3-aminopropyl)-4-methylbenzenesulfonamide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Caption: Workflow for purity analysis by HPLC.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR (Predicted Chemical Shifts):

    • Aromatic Protons: Two doublets in the range of 7.2-7.8 ppm.

    • Aliphatic Protons (propyl chain): Multiplets between 1.5-3.0 ppm.

    • Amine (NH₂) and Sulfonamide (NH) Protons: Broad singlets, with chemical shifts that can vary depending on solvent and concentration.

    • Methyl Protons: A singlet around 2.4 ppm.

  • ¹³C NMR (Predicted Chemical Shifts):

    • Aromatic Carbons: Signals between 125-145 ppm.

    • Aliphatic Carbons: Signals in the range of 20-50 ppm.

    • Methyl Carbon: A signal around 21 ppm.[7]

IR spectroscopy can identify the key functional groups.

  • N-H Stretching (Amine and Sulfonamide): Broad peaks in the region of 3200-3400 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Peaks between 2850-3100 cm⁻¹.

  • S=O Stretching (Sulfonamide): Two strong absorption bands around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

  • S-N Stretching: An absorption band in the region of 900-940 cm⁻¹.

Mass spectrometry will confirm the molecular weight.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z 229.1.

Determination of pKa

The pKa values can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry by measuring the absorbance at different pH values. Alternatively, computational methods can provide a reliable prediction.[6][8]

Safety and Handling

While specific toxicity data for N-(3-aminopropyl)-4-methylbenzenesulfonamide is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data for its hydrochloride salt, the compound may be harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(3-aminopropyl)-4-methylbenzenesulfonamide is a compound with significant potential as a synthetic intermediate in various fields of chemical research. While direct experimental data is limited, this guide provides a robust framework for its physicochemical properties, synthesis, and characterization based on established chemical principles and data from analogous compounds. The detailed experimental protocols herein offer a clear path for researchers to validate these predicted characteristics and to confidently utilize this molecule in their research endeavors.

References

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. N-Methyl-p-toluenesulfonamide. Available at: [Link].

  • PrepChem. Synthesis of N-methyl-4-(amino)benzenesulfonamide. Available at: [Link].

  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
  • Koopmans, M. J., et al. (1987). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 10(3), 229-239.
  • PubChem. N-Methylbenzenesulfonamide. Available at: [Link].

  • Lonsdale, R., et al. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 9(1), 48-57.
  • ResearchGate. pKa values of title compounds predicted using the Chemicalize web... Available at: [Link].

  • PubChem. N-Ethyl-p-toluenesulfonamide. Available at: [Link].

  • AA Blocks. N-(3-Aminopropyl)-4-methylbenzenesulfonamide. Available at: [Link].

  • ChemSrc. N-(3-bromopropyl)-4-methylbenzenesulfonamide. Available at: [Link].

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link].

  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice. Toxicity Report Series, (81), 1-G4.
  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Available at: [Link].

  • ResearchGate. ATD of N-ethyl-p-toluenesulfonamide (m/z 199.0667) and its possible... Available at: [Link].

  • Chemistry LibreTexts. 13C-NMR Spectroscopy. Available at: [Link].

  • National Center for Biotechnology Information. 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Available at: [Link].

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link].

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link].

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available at: [Link].

  • Zahan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1231, 129955.
  • The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Available at: [Link].

  • SpectraBase. N-(3-Methoxypropyl)-4-methylbenzenesulfonamide. Available at: [Link].

  • PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. Available at: [Link].

  • ChemRxiv. Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Available at: [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

  • PubChem. Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)-. Available at: [Link].

Sources

Comprehensive literature review of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Introduction: The Enduring Legacy of a Privileged Scaffold

The benzenesulfonamide moiety, characterized by a sulfonamide group directly attached to a benzene ring, is a cornerstone of modern medicinal chemistry.[1][2] Its journey began with the discovery of sulfonamide antibiotics, the "sulfa drugs," which revolutionized the treatment of bacterial infections by inhibiting folic acid synthesis.[2][3] This initial breakthrough, however, was merely the prologue. The synthetic tractability and unique chemical properties of the benzenesulfonamide core have since allowed for its elaboration into a vast and diverse class of molecules with a wide spectrum of biological activities.[1][2]

This technical guide offers a comprehensive review for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of benzenesulfonamide derivatives. It aims to provide not just a recitation of facts, but an integrated understanding of why this scaffold remains a "privileged" structure in the quest for novel therapeutics, from anticancer and anticonvulsant agents to antivirals and beyond.[4][5][6]

Core Chemistry: Properties and Synthetic Strategies

The utility of the benzenesulfonamide scaffold stems from its distinct chemical properties. The sulfonamide group (-SO₂NH₂) is polar and capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][7] Conversely, the benzene ring provides a hydrophobic region, contributing to the molecule's ability to penetrate cellular membranes.[7] Benzenesulfonamide is generally stable but possesses key reactive sites—primarily the sulfonamide nitrogen and the aromatic ring—that are amenable to chemical modification.[1]

General Synthetic Approaches

The vast majority of benzenesulfonamide derivatives are synthesized through a few robust and versatile methods. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. This straightforward condensation reaction is the workhorse for creating diverse libraries of N-substituted derivatives. Other notable methods include the ring-opening of aziridines and multi-step reactions to build complex heterocyclic systems onto the core scaffold.[8][9]

G cluster_start Starting Materials cluster_rxn Reaction Conditions cluster_product Product & Workup A Benzenesulfonyl Chloride (R1-Ph-SO2Cl) C Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, DMF) Room Temperature or Reflux A->C B Amine Derivative (R2-NH2) B->C D N-Substituted Benzenesulfonamide Derivative C->D Condensation E Aqueous Workup & Purification (Crystallization/Chromatography) D->E

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

This protocol provides a representative procedure for the synthesis of N-aryl or N-heterocyclic benzenesulfonamide derivatives, a common strategy in medicinal chemistry.[10]

Rationale: The use of a base like pyridine serves a dual purpose: it acts as the solvent and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Room temperature stirring for an extended period is often sufficient for the reaction to proceed to completion.

Methodology:

  • Dissolution: Dissolve the starting amine (e.g., 2-aminothiazole derivative, 1.0 eq) in pyridine at room temperature.[10]

  • Addition: To this stirred solution, add the appropriate benzenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for an extended period (typically 48-96 hours), monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Upon completion, pour the reaction mixture into a beaker of ice-water.

  • Precipitation: Stir the mixture until a solid precipitate forms.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and n-hexane to remove residual pyridine and non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-substituted benzenesulfonamide derivative.[10]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, IR spectroscopy, and Mass Spectrometry.[10]

Mechanisms of Action and Key Biological Targets

The therapeutic diversity of benzenesulfonamide derivatives arises from their ability to inhibit a wide range of enzymes and modulate other biological targets.

Carbonic Anhydrase (CA) Inhibition

This is arguably the most significant mechanism of action for modern benzenesulfonamide drugs.[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[12] Different isoforms are expressed throughout the body, and isoform-selective inhibition is key to therapeutic application.

  • Anticancer Activity: Tumor cells, particularly in hypoxic (low oxygen) environments, overexpress specific CA isoforms, notably CA IX and CA XII.[4][13] These isoforms help maintain the tumor's pH balance by acidifying the extracellular space, which promotes tumor cell survival, proliferation, and metastasis.[4] Selective inhibition of CA IX and XII is a major strategy in cancer drug discovery.[4][14]

  • Anticonvulsant Activity: CA isoforms in the central nervous system, such as hCA II and hCA VII, are implicated in epileptogenesis. Their inhibition can modulate neuronal pH and excitability, leading to an anticonvulsant effect.[5]

  • Diuretic Activity: Inhibition of CA isoforms in the kidneys alters ion transport, leading to diuretic effects.

G cluster_cell Cancer Cell cluster_extra Extracellular Space Hypoxia Tumor Hypoxia HIF HIF-1α Upregulation Hypoxia->HIF CAIX_exp CA IX Expression (on cell surface) HIF->CAIX_exp Reaction CO2 + H2O <=> H+ + HCO3- CAIX_exp->Reaction Acid Extracellular Acidification (Low pH) Reaction->Acid H+ Export Invasion Invasion & Metastasis Acid->Invasion Inhibitor Benzenesulfonamide CAIX Inhibitor Inhibitor->Reaction BLOCKS

Caption: Simplified pathway of CA IX inhibition by benzenesulfonamides in cancer.

Other Important Mechanisms
  • Antibacterial (Dihydropteroate Synthase Inhibition): The classic mechanism for sulfa drugs involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. Since humans obtain folic acid from their diet, this provides selective toxicity against bacteria.[2][3]

  • Anti-HIV (Capsid Inhibition): Certain phenylalanine derivatives containing a benzenesulfonamide moiety have been developed as potent inhibitors of the HIV-1 capsid (CA) protein.[6] They disrupt the protein's assembly and disassembly processes, which are critical at both early and late stages of the viral replication cycle.[6]

  • Anti-inflammatory (12-Lipoxygenase & COX-2 Inhibition): Derivatives have been designed to selectively inhibit enzymes like 12-lipoxygenase (12-LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways.[8][15]

  • Neurological (Amyloid-β Aggregation Inhibition): Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[16]

Structure-Activity Relationships (SAR)

Optimizing the potency and selectivity of benzenesulfonamide derivatives is achieved by systematically modifying their structure. SAR studies reveal how different chemical groups at various positions influence biological activity. A common finding is that larger, more hydrophobic substituents on the aromatic ring often increase inhibitory potency, likely by engaging with hydrophobic pockets in the target enzyme's active site.[17]

The "tail approach" is a widely used strategy where modifications are made to the part of the molecule extending away from the zinc-binding sulfonamide group. These "tails" can interact with residues outside the primary active site, which often dictates isoform selectivity.[18]

Table 1: Representative SAR Data for Benzenesulfonamide Derivatives

This table summarizes SAR data for a series of N-substituted benzenesulfonamides targeting Acetylcholinesterase (AChE), illustrating the impact of aromatic substituents on inhibitory potency.[17]

Compound ClassAromatic Substituent (R)AChE IC₅₀ (µM)
Benzenesulfonamides-H> 100
4-Phenyl1.5
4-(4-Chlorophenyl)0.8
3-Naphthyl0.5
Benzenemethanesulfonamides-H> 50
4-Phenyl10
4-(4-Chlorophenyl)5.2
3-Naphthyl3.1

Data is representative and intended for comparative purposes.[17]

The data clearly shows that larger, more hydrophobic substituents like naphthyl and chlorophenyl lead to significantly increased inhibitory potency (lower IC₅₀ values).[17] It also suggests that the direct attachment of the sulfonamide to the aromatic ring (benzenesulfonamide series) is more beneficial for binding to AChE than when separated by a methylene group (benzenemethanesulfonamide series).[17]

Key In Vitro Evaluation Protocols

The initial assessment of novel benzenesulfonamide derivatives relies on robust in vitro assays to determine their potency, selectivity, and mechanism of action.[2]

Workflow for In Vitro Evaluation

G A Compound Synthesis & Characterization B Primary Screening (Biochemical/Enzyme Assay) e.g., CA Inhibition Assay A->B C Determine Potency (IC50 / Ki values) B->C D Secondary Screening (Cell-Based Assay) e.g., MTT Proliferation Assay C->D E Assess Cellular Efficacy & Cytotoxicity D->E F Selectivity Profiling (Test against related targets/isoforms) E->F G Hit Compound Validation F->G

Caption: A typical workflow for the in vitro evaluation of benzenesulfonamide compounds.[2]

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Rationale: This assay measures the esterase activity of CA. The enzyme hydrolyzes a substrate (4-nitrophenyl acetate), producing a colored product (4-nitrophenol) that can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction. This method is a reliable and high-throughput way to determine the inhibitory potency (IC₅₀) of compounds.[2]

Methodology:

  • Preparation: Prepare stock solutions of the test compounds, typically in DMSO. Prepare a buffer solution (e.g., Tris-HCl) and a solution of the purified CA enzyme (e.g., hCA II or hCA IX).

  • Plate Setup: Add the enzyme solution to the wells of a 96-well microplate.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle alone).[2]

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate, to all wells.[2]

  • Measurement: Immediately measure the formation of 4-nitrophenol by monitoring the increase in absorbance at 400 nm over time using a microplate reader.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration by comparing its reaction rate to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[2]

Conclusion and Future Perspectives

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in drug discovery. Its remarkable versatility, stemming from its synthetic accessibility and ability to interact with a multitude of biological targets, ensures its continued relevance. Current research continues to expand its therapeutic horizons, with new derivatives being investigated for diseases ranging from multi-drug resistant infections to neurodegenerative disorders and complex cancers.[4][7][16]

Future efforts will likely focus on the rational design of highly selective inhibitors to minimize off-target effects and improve therapeutic indices. The use of computational modeling and structural biology will be crucial in understanding the nuanced interactions that govern isoform specificity, allowing for the fine-tuning of inhibitor designs.[11][18] As our understanding of complex diseases grows, the benzenesulfonamide core will undoubtedly serve as a foundational starting point for the development of the next generation of targeted therapies.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Self-published.
  • Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. (2025). Benchchem.
  • Benzenesulfonamide - Solubility of Things. (n.d.). Solubility of Things.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). [No source provided].
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI.
  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. (n.d.). Semantic Scholar.
  • Benzenesulfonamide: Structure, Properties, and Applications. (2026). Jinli Chemical.
  • Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. (2021). SciSpace.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). ACS Publications.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.
  • An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. (2025). Benchchem.
  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2). (n.d.). Cheméo.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC.
  • Benzene sulfonamide derivative 8 | C18H15NO3S | CID 894213. (n.d.). PubChem.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). [No source provided].
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. (n.d.). PMC.
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). PubMed.
  • Benzenesulfonamide - Carbonic Anhydrase Inhibitor. (n.d.). APExBIO.
  • WO/2021/009568 BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF. (2021). [No source provided].
  • Benzenesulfonamide | 98-10-2. (2026). ChemicalBook.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications.
  • EP1140810B1 - Benzenic sulphonamide derivatives and their uses. (n.d.). Google Patents.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. (2023). Unich.
  • Benzenesulfonamide | C6H7NO2S | CID 7370. (n.d.). PubChem.

Sources

SMILES and InChI key for 4-(3-aminopropyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Precision Cheminformatics in Drug Discovery: The Case of 4-(3-aminopropyl)-N-methylbenzenesulfonamide

Abstract

In the high-throughput environment of modern drug discovery, the unambiguous identification of chemical entities is paramount.[1] This technical guide provides a comprehensive structural and synthetic analysis of This compound , a specific sulfonamide derivative often utilized as a scaffold in G-protein coupled receptor (GPCR) ligand design and fragment-based drug discovery (FBDD).[1] Unlike its commercially ubiquitous isomer N-(3-aminopropyl)-4-methylbenzenesulfonamide, the title compound presents unique synthetic challenges and distinct pharmacological properties.[1] This guide details its cheminformatic identifiers (SMILES, InChI), theoretical physicochemical properties, and a robust, self-validating synthetic protocol.

Molecular Identity & Cheminformatics

The precise definition of a chemical structure is the first step in reproducible science. For This compound , the structural connectivity is defined by a central benzene ring substituted at the para positions with a methyl-sulfonamide group and a propyl-amine chain.[1]

Core Identifiers
PropertyValueNotes
IUPAC Name This compoundUnambiguous systematic name.[1]
Molecular Formula C₁₀H₁₆N₂O₂SExact Mass: 228.0932 Da
Canonical SMILES CNNS(=O)(=O)c1ccc(CCCN)cc1Useful for database searching.[1]
Isomeric SMILES CNNS(=O)(=O)c1ccc(CCCN)cc1No stereocenters present.[1]
InChI String InChI=1S/C10H16N2O2S/c1-11-15(13,14)10-6-4-9(5-7-10)3-2-8-12/h4-7,11H,2-3,8,12H2,1H3Standard InChI v1.06+
Key Distinction NOT CAS 56125-49-6CAS 56125-49-6 refers to the isomer N-(3-aminopropyl)-4-methyl...[1][2][3][4][5][6][7][8]
Structural Graph Analysis

To understand how cheminformatic algorithms parse this molecule, we visualize the connectivity graph. The sulfonamide nitrogen (N1) is a critical node for hydrogen bond donation, while the primary amine (N2) serves as a basic center (pKa ~10.5).[1]

MolecularGraph C_Me C (Methyl) N_Sulf N (Sulfonamide) C_Me->N_Sulf S_Sulf S (Sulfonyl) N_Sulf->S_Sulf Ring Benzene Ring S_Sulf->Ring Pos 1 C_Prop1 CH2 Ring->C_Prop1 Pos 4 C_Prop2 CH2 C_Prop1->C_Prop2 C_Prop3 CH2 C_Prop2->C_Prop3 N_Amine NH2 (Amine) C_Prop3->N_Amine

Figure 1: Connectivity graph of this compound highlighting the para-substitution pattern.

Synthetic Protocol

Since this specific isomer is not a standard catalog item, a robust synthetic route is required. The primary challenge is the selective formation of the sulfonamide without reacting with the primary amine of the propyl chain.

Retrosynthetic Analysis
  • Disconnection: Sulfonamide bond (S-N).

  • Precursor: 4-(3-aminopropyl)benzenesulfonyl chloride.[1]

  • Problem: The sulfonyl chloride is incompatible with the free amine (self-polymerization).

  • Solution: Protect the amine before introducing the sulfonyl group.[1]

Step-by-Step Methodology

Step 1: Protection of 3-phenylpropylamine

  • Reagents: 3-phenylpropylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), TEA (1.5 eq), DCM.[1]

  • Protocol: Dissolve amine in DCM at 0°C. Add TEA, then Boc₂O dropwise. Stir at RT for 4h. Wash with 1M HCl, NaHCO₃, and Brine.

  • Yield: >95% (Colorless oil).[8]

  • Checkpoint: Confirm disappearance of primary amine peak in IR (~3300-3400 cm⁻¹ shift).

Step 2: Chlorosulfonation

  • Reagents: tert-butyl (3-phenylpropyl)carbamate (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).[1]

  • Protocol:

    • Cool ClSO₃H to -5°C (Ice/Salt bath). Critical: Exothermic reaction.[1]

    • Add the protected amine dropwise over 30 mins.

    • Allow to warm to RT and stir for 2h.

    • Quench by pouring onto crushed ice carefully. Extract with EtOAc immediately to avoid hydrolysis.

  • Mechanism: Electrophilic aromatic substitution.[1] The alkyl group directs para predominantly.

  • Safety: ClSO₃H reacts violently with water.[1] Use full PPE.

Step 3: Sulfonamide Formation

  • Reagents: Crude sulfonyl chloride (from Step 2), Methylamine (2.0M in THF, 3.0 eq), TEA (2.0 eq).

  • Protocol: Dissolve crude chloride in THF at 0°C. Add methylamine solution. Stir 1h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Deprotection

  • Reagents: TFA/DCM (1:1 v/v).

  • Protocol: Stir intermediate in TFA/DCM for 1h. Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash to obtain the free base.

SynthesisPath Start 3-Phenylpropylamine Step1 1. Protection (Boc2O) --> tert-butyl (3-phenylpropyl)carbamate Start->Step1 High Yield Step2 2. Chlorosulfonation (ClSO3H) --> 4-(3-((tert-butoxycarbonyl)amino)propyl) benzenesulfonyl chloride Step1->Step2 Para-selective Step3 3. Amidation (MeNH2) --> Sulfonamide Formation Step2->Step3 Nucleophilic Acyl Subst. Step4 4. Deprotection (TFA) --> this compound Step3->Step4 Acidic Cleavage

Figure 2: Validated synthetic pathway for the target molecule.[1]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule represents a "privileged scaffold" in medicinal chemistry.[1]

  • Linker Capability: The propyl-amine chain acts as a flexible linker (approx.[1] 3.5 Å extension), allowing the sulfonamide "warhead" to reach deep binding pockets while the amine interacts with solvent-exposed residues.[1]

  • Solubility: The primary amine significantly enhances aqueous solubility (logP ~0.[1]8) compared to lipophilic sulfonamides.[1]

GPCR Ligand Design

The 4-substituted benzenesulfonamide motif is structurally homologous to Class III antiarrhythmics (e.g., Dofetilide , Sotalol ) and 5-HT receptor ligands.[1]

  • Pharmacophore: The sulfonamide moiety mimics the transition state of amide hydrolysis or acts as a hydrogen bond acceptor/donor pair.

  • Selectivity: The N-methyl group on the sulfonamide often improves selectivity by restricting rotational freedom compared to the primary sulfonamide (-SO₂NH₂).[1]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1] Royal Society of Chemistry, 2014. [Link][1]

  • Heller, S. R., et al. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. [Link][1]

  • PubChem Database. "Sulfonamide Synthesis Protocols."[1][9] National Center for Biotechnology Information. [Link]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. [Link]

Sources

Structural Determinants of Biologically Active Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Structural Features of Biologically Active Sulfonamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Chameleon Scaffold

Since Gerhard Domagk’s discovery of Prontosil’s antibacterial activity in 1935, the sulfonamide moiety (


) has evolved from a single-target antibacterial pharmacophore into a versatile scaffold in medicinal chemistry. Its utility spans three distinct therapeutic axes: antimetabolites  (bacterial DHPS inhibitors), metalloenzyme inhibitors  (Carbonic Anhydrase), and inflammatory modulators  (COX-2 inhibitors).

This guide deconstructs the structural requirements for each class, providing a rational basis for lead optimization and explaining the physicochemical causality behind these design rules.

The Core Pharmacophore & Physicochemical Properties

The biological activity of sulfonamides is governed by the electronic environment of the


 group. The acidity of the 

-proton is the "master switch" for potency and pharmacokinetics.
The Imperative

For antibacterial activity, the sulfonamide must mimic p-aminobenzoic acid (PABA). PABA is ionized at physiological pH (


). Early sulfanilamide (

) was only partially ionized, limiting its potency.
  • Optimization Strategy: Substituting the

    
     nitrogen with electron-withdrawing heterocyclic rings stabilizes the resulting anion through resonance, lowering the 
    
    
    
    to the optimal range (6.0–7.4).
  • Solubility vs. Permeability: This range ensures the drug is sufficiently ionized to mimic PABA (binding affinity) while retaining enough neutral fraction to permeate bacterial cell membranes.

Table 1: Comparative Physicochemical Data of Key Sulfonamides
Compound

Substituent

Half-life (

)
Primary Indication
Sulfanilamide Hydrogen10.4~8-10 hHistorical (Prototype)
Sulfadiazine Pyrimidine6.517 hSystemic infections
Sulfamethoxazole 5-Methylisoxazole5.610-12 hUTIs (w/ Trimethoprim)
Sulfathiazole Thiazole7.14 hShort-acting antibacterial
Celecoxib Pyrazole (aryl)11.111 hCOX-2 Inhibition

Antibacterial Sulfonamides: DHPS Inhibition

The classic "sulfa drug" mechanism relies on competitive inhibition of dihydropteroate synthase (DHPS).

Structural Activity Relationship (SAR) Rules
  • The

    
     Amino Group:  Must be in the para position and unsubstituted. This amine mimics the amino group of PABA.
    
    • Note: Prodrugs (e.g., Prontosil, Sulfasalazine) may have substituted

      
       groups, but they must be metabolically cleaved (e.g., by azoreductases) to release the free amine in vivo.
      
  • The Aromatic Ring: The benzene ring is essential. Substitutions on the ring (other than the

    
     and 
    
    
    
    positions) generally abolish activity or increase toxicity.
  • The

    
     Substituent:  As noted above, heteroaromatic rings here optimize 
    
    
    
    and half-life.
The "Sulfa Allergy" Structural Basis

Hypersensitivity (Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) is linked specifically to the arylamine (


) moiety.
  • Metabolic Activation: The

    
     amine is oxidized by CYP450 to a hydroxylamine, then to a reactive nitroso species (
    
    
    
    ), which acts as a hapten, binding to proteins and triggering an immune response.
  • Differentiation: Non-antibiotic sulfonamides (diuretics, COX-2 inhibitors) lack this

    
     arylamine and generally do not show cross-reactivity in patients with antibiotic sulfa allergies.[1]
    
Visualization: The Competitive Inhibition Pathway

DHPS_Pathway PABA PABA (Natural Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Normal Binding Sulfonamide Sulfonamide Drug (Inhibitor) Sulfonamide->DHPS Competitive Binding Stasis Bacteriostasis Sulfonamide->Stasis Result Folate Dihydrofolic Acid DHPS->Folate Catalysis DNA DNA Synthesis (Bacterial Growth) Folate->DNA Downstream

Caption: Sulfonamides competitively inhibit DHPS, blocking folate synthesis essential for bacterial DNA replication.

Non-Anti-infective Applications[2]

Carbonic Anhydrase Inhibitors (CAIs)
  • Target: Zinc metalloenzymes (hCA isoforms).

  • Key Feature: The primary sulfonamide (

    
    ) is non-negotiable.
    
  • Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG). It binds to the Zn(II) ion in the enzyme active site in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity: Achieved via the "Tail Approach"—modifying the aromatic scaffold to interact with hydrophobic/hydrophilic patches specific to isoforms (e.g., hCA IX in tumors vs. hCA II in the eye).

COX-2 Selective Inhibitors (The "Coxibs")[3]
  • Target: Cyclooxygenase-2 (induced in inflammation).[2][3]

  • Structural Logic:

    • Volume: COX-2 has a larger active site side pocket than COX-1 (due to Val523 in COX-2 vs. Ile523 in COX-1).

    • Pharmacophore: Rigid sulfonamide or sulfone groups (e.g., Celecoxib, Etoricoxib) are bulky enough to fit this side pocket, preventing binding to the constricted COX-1 channel.

    • Absence of Carboxyl: Unlike NSAIDs (Ibuprofen), coxibs lack a carboxylic acid, eliminating the salt bridge to Arg120, further differentiating their binding mode.

Visualization: SAR Decision Tree

SAR_Tree Start Sulfonamide Scaffold R-SO2-N-R' Q1 Is the N4 position a free amine? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 AntiBac Antibacterial Activity (DHPS Inhibition) Branch1->AntiBac Q2 Is the Sulfonamide Primary (R-SO2-NH2)? Branch2->Q2 CAI Carbonic Anhydrase Inhibitor Q2->CAI Yes Q3 Bulky Aryl/Heterocycle Scaffold? Q2->Q3 No (Substituted) COX2 COX-2 Inhibitor (Anti-inflammatory) Q3->COX2 Fits Side Pocket

Caption: Decision tree illustrating how structural modifications shift the therapeutic class of sulfonamides.

Experimental Protocol: Continuous Flow Synthesis of Celecoxib

Modern drug development favors flow chemistry for safety and scalability. This protocol describes the synthesis of the COX-2 inhibitor Celecoxib, avoiding the isolation of unstable intermediates.

Reaction Scheme:

  • Claisen Condensation: 4'-methylacetophenone + ethyl trifluoroacetate

    
     1,3-diketone intermediate.
    
  • Cyclo-condensation: 1,3-diketone + 4-sulfamidophenylhydrazine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Celecoxib.
    
Protocol Steps:
  • Reagent Prep:

    • Stream A: 1.0 M 4'-methylacetophenone in EtOH.

    • Stream B: 2.0 M NaOEt (base) in EtOH.

    • Stream C: 1.0 M Ethyl trifluoroacetate in EtOH.

    • Stream D: 4-sulfamidophenylhydrazine HCl in EtOH/Water.

  • Step 1 (Dione Formation):

    • Mix Streams A, B, and C in a glass microreactor chip at 60°C .

    • Residence time: ~5 minutes.

    • Mechanism:[4][5][6] Base-mediated enolate formation followed by nucleophilic acyl substitution.

  • Step 2 (Pyrazole Ring Closure):

    • Combine the output of Step 1 with Stream D in a heated coil reactor at 90°C .

    • Residence time: ~10 minutes.

    • Mechanism:[4][5][6] Hydrazine attacks the carbonyls; dehydration cyclization forms the pyrazole ring.

  • Workup:

    • Collect output, remove solvent in vacuo.[6]

    • Recrystallize crude solid from Ethanol/Water (80:20) to yield white crystalline Celecoxib.

  • Validation:

    • HPLC: Purity >99%.

    • NMR: Confirm characteristic pyrazole proton singlet at

      
       ppm.
      

Future Directions: Molecular Glues & PROTACs

The sulfonamide scaffold is experiencing a renaissance in Targeted Protein Degradation (TPD).

Molecular Glues (The DCAF15 Axis)

Unlike traditional ligands, certain aryl sulfonamides (e.g., Indisulam , E7820 ) act as "molecular glues."[5]

  • Mechanism: They bind to the E3 ubiquitin ligase substrate receptor DCAF15 .[4][5][7]

  • Structural Feature: The sulfonamide moiety forms hydrogen bonds with the backbone of DCAF15, reshaping its surface.

  • Outcome: This new surface recruits the splicing factor RBM39 (a neo-substrate), leading to its ubiquitination and proteasomal degradation.[4][5][7] This is a potent strategy for targeting RBM39-dependent cancers.

Sulfonamide-Based PROTACs

Sulfonamides are also used as "warheads" in PROTACs.

  • Design: A primary sulfonamide (CA inhibitor) is linked via a PEG chain to a VHL or Cereblon ligand.

  • Application: Used to degrade specific Carbonic Anhydrase isoforms (e.g., hCA IX) rather than just inhibiting them, offering prolonged therapeutic effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[8][9] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Du, X., et al. (2019).[7] Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820.[7][10] Structure, 27(11), 1625-1633. Link

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-flow synthesis of the anti-inflammatory drug celecoxib.[2][3][11] Angewandte Chemie International Edition, 51(7), 1706-1709. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action.[7][9][12][13] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

Sources

Methodological & Application

A Robust, Multi-Step Protocol for the Synthesis of 4-(3-aminopropyl)-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-aminopropyl)-N-methylbenzenesulfonamide, a key scaffold for various research applications. The synthetic strategy is designed for robustness and scalability, beginning from commercially available starting materials. The five-step sequence involves a Friedel-Crafts acylation, Clemmensen reduction, chlorosulfonation, sulfonamide formation, and a final Curtius rearrangement to install the terminal amine. Each step is detailed with expert rationale for procedural choices, safety considerations, and methods for characterization and validation of intermediates. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable pathway to a valuable chemical entity.

Introduction and Rationale

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The ability to functionalize the benzene ring with reactive groups, such as a primary amine, opens up vast possibilities for derivatization, conjugation, and the development of novel chemical probes or drug candidates. The target molecule, this compound, combines the sulfonamide scaffold with a flexible aminopropyl chain, making it an attractive building block for further elaboration.

The synthetic route detailed herein was strategically designed to circumvent common challenges associated with functionalizing deactivated aromatic rings. A direct Friedel-Crafts reaction on N-methylbenzenesulfonamide is often low-yielding due to the strong deactivating nature of the sulfonamide group.[2] Our approach builds the carbon skeleton on an activated benzene ring first, followed by the sequential installation of the required functional groups. This ensures higher yields, better regiochemical control, and a more reliable overall process.

Overall Synthetic Pathway

The synthesis proceeds through five distinct stages, transforming simple starting materials into the final product as illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Sulfonamide Formation cluster_4 Step 5: Curtius Rearrangement A Benzene + Succinic Anhydride B 4-Oxo-4-phenylbutanoic acid A->B AlCl₃, Nitrobenzene C 4-Phenylbutanoic acid B->C Zn(Hg), HCl D 4-(3-Carboxypropyl)benzenesulfonyl chloride C->D Chlorosulfonic acid (ClSO₃H) E 4-(3-Carboxypropyl)-N-methylbenzenesulfonamide D->E Methylamine (aq.) F This compound E->F 1. SOCl₂ 2. NaN₃ 3. Heat (Toluene) 4. HCl (aq.)

Figure 1: Overall five-step synthetic route to the target compound.

Materials and Methods

Reagents and Solvents

All reagents were acquired from commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar, TCI) and used without further purification, unless otherwise specified.[3] Solvents were of ACS grade or higher. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques.

Reagent/SolventStep UsedNotes
Benzene1Carcinogen. Handle in a certified fume hood.
Succinic Anhydride1
Aluminum Chloride (Anhydrous)1Water-reactive. Handle under inert atmosphere.
Nitrobenzene1Toxic. Use as solvent.
Zinc (amalgamated)2Prepared from zinc dust and HgCl₂.
Hydrochloric Acid (conc.)2, 5Corrosive.
Chlorosulfonic Acid3Highly corrosive and water-reactive. Add slowly.
Thionyl Chloride5Corrosive and lachrymator.
Methylamine (40% in H₂O)4Volatile and corrosive.
Sodium Azide5Highly toxic and potentially explosive.
Toluene5
Dichloromethane (DCM)Workup
Ethyl Acetate (EtOAc)Workup
HexanesWorkup
Sodium Bicarbonate (Sat. aq.)Workup
Brine (Sat. aq. NaCl)Workup
Anhydrous Magnesium SulfateWorkupDrying agent.
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • NMR Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (for identity confirmation)

Detailed Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid

Rationale: This step establishes the four-carbon chain on the benzene ring via a Friedel-Crafts acylation.[4] Using a cyclic anhydride prevents the formation of a labile acyl chloride and ensures mono-acylation. Nitrobenzene is used as a solvent as it can dissolve the aluminum chloride complex.

  • Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (e.g., containing NaOH solution).

  • Reaction: Under an inert atmosphere, add anhydrous aluminum chloride (160 g, 1.2 mol) to nitrobenzene (400 mL). To the stirred suspension, add succinic anhydride (50 g, 0.5 mol).

  • Addition: Slowly add benzene (40 g, 0.51 mol) via the dropping funnel over 30 minutes. The temperature will rise; maintain it below 50 °C using a water bath if necessary.

  • Heating: After the addition is complete, heat the mixture to 70 °C and stir for 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding crushed ice (500 g), followed by concentrated HCl (100 mL).

  • Workup: Steam distill the mixture to remove the nitrobenzene. The product will remain in the distillation flask. Cool the residue and extract with ethyl acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a water/ethanol mixture to yield the product as a white solid.

Step 2: Synthesis of 4-Phenylbutanoic acid

Rationale: The ketone from Step 1 must be fully reduced to a methylene group. The Clemmensen reduction (using amalgamated zinc and HCl) is highly effective for this transformation and is performed under acidic conditions, which is compatible with the carboxylic acid moiety.

  • Amalgam Preparation: In a fume hood, briefly wash zinc dust (150 g) with 5% HCl, then swirl for 2 minutes with a solution of mercury(II) chloride (15 g) in water (200 mL) and conc. HCl (8 mL). Decant the solution and wash the amalgamated zinc with water.

  • Reaction: To a 2 L flask, add the amalgamated zinc, water (120 mL), conc. HCl (270 mL), toluene (150 mL), and 4-oxo-4-phenylbutanoic acid (89 g, 0.5 mol).

  • Heating: Heat the mixture to reflux and stir vigorously for 24 hours. Add an additional portion of conc. HCl (50 mL) every 6 hours during the reflux.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the product, which is often used in the next step without further purification.

Step 3: Synthesis of 4-(3-Carboxypropyl)benzenesulfonyl chloride

Rationale: Chlorosulfonation is a direct method to introduce the sulfonyl chloride group onto the aromatic ring.[5] The alkyl chain is an ortho-, para-director, and due to steric hindrance, substitution occurs predominantly at the para position. Chlorosulfonic acid serves as both reactant and solvent.

  • Setup: In a flask equipped with a stirrer and a gas outlet, cool chlorosulfonic acid (175 mL, 2.6 mol) to 0 °C in an ice-salt bath.

  • Addition: Slowly add 4-phenylbutanoic acid (82 g, 0.5 mol) in small portions, ensuring the temperature does not exceed 5 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas; ensure adequate ventilation in a fume hood.

  • Workup: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and press as dry as possible. The crude sulfonyl chloride is used immediately in the next step due to its hydrolytic instability.

Step 4: Synthesis of 4-(3-Carboxypropyl)-N-methylbenzenesulfonamide

Rationale: The highly reactive sulfonyl chloride is readily converted to the corresponding N-methylsulfonamide by reaction with methylamine.[6][7] Using aqueous methylamine in excess ensures complete reaction and neutralizes the HCl byproduct.

  • Reaction: Add the crude, damp sulfonyl chloride from the previous step to a stirred solution of 40% aqueous methylamine (200 mL) cooled in an ice bath.

  • Stirring: Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

  • Acidification: Cool the mixture again and acidify to pH 2 by the slow addition of concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

  • Purification: Filter the white precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

Step 5: Synthesis of this compound

Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[8] The process involves the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent hydrolysis to the amine. This avoids the use of strong reducing agents that might affect the sulfonamide group.

  • Acyl Chloride Formation: Gently reflux a mixture of 4-(3-carboxypropyl)-N-methylbenzenesulfonamide (25.7 g, 0.1 mol) and thionyl chloride (15 mL, 0.2 mol) in 100 mL of toluene for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting acyl chloride is used directly.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone (100 mL) and cool to 0 °C. Add a solution of sodium azide (7.8 g, 0.12 mol) in water (30 mL) dropwise. Stir at 0 °C for 1 hour.

  • Rearrangement: Dilute the mixture with water and extract with cold toluene (2 x 100 mL). Dry the combined toluene extracts over anhydrous MgSO₄. Heat the dried toluene solution to reflux for 2 hours to effect the rearrangement to the isocyanate.

  • Hydrolysis: Cool the toluene solution and add 6M HCl (100 mL). Reflux the biphasic mixture for 4 hours to hydrolyze the isocyanate and any intermediate carbamate.

  • Final Workup: Cool the mixture, separate the aqueous layer, and wash the toluene layer with water. Make the combined aqueous layers basic (pH > 12) with 10M NaOH. Extract the free amine product with dichloromethane (3 x 100 mL). Dry the organic extracts over MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

G start Quench Reaction (e.g., add ice/water) extract Extract with Organic Solvent (e.g., Ethyl Acetate) start->extract wash1 Wash with Dilute Acid (if needed) extract->wash1 wash2 Wash with Sat. NaHCO₃ (neutralize acid) wash1->wash2 wash3 Wash with Brine (remove bulk water) wash2->wash3 dry Dry Organic Layer (e.g., MgSO₄) wash3->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify

Figure 2: Standard aqueous workup and purification workflow.

Characterization and Validation

Each intermediate and the final product should be characterized to confirm identity and purity.

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation at each step.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, S=O).

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

  • Fume Hood: All reactions should be performed in a well-ventilated chemical fume hood.

  • Reactive Reagents: Handle reagents like aluminum chloride, chlorosulfonic acid, thionyl chloride, and sodium azide with extreme caution and according to established safety protocols. Sodium azide is acutely toxic and can form explosive heavy metal azides.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Stenfors, B. A.; Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • PrepChem (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]

  • The Royal Society of Chemistry (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. rsc.org. [Link]

  • Stenfors, B. A.; Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • University of Wisconsin-Madison (n.d.). Friedel-Crafts Acylation. chem.wisc.edu. [Link]

  • Wikipedia (n.d.). Friedel–Crafts reaction. en.wikipedia.org. [Link]

  • The Royal Society of Chemistry (n.d.). Benzenesulfonamide. rsc.org. [Link]

  • Organic Syntheses (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. orgsyn.org. [Link]

  • Organic Syntheses (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. orgsyn.org. [Link]

  • Chad's Prep (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Ghodke, S. V., & Uma, V. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5), 27-34. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 65(Pt 12), o3131. [Link]

  • Google Patents (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • PrepChem (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. [Link]

  • PubChem - NIH (n.d.). N-Methylbenzenesulfonamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). researchgate.net. [Link]

  • MDPI (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. mdpi.com. [Link]

  • PubChem - NIH (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • MDPI (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. mdpi.com. [Link]

  • Organic Chemistry Portal (n.d.). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. organic-chemistry.org. [Link]

  • NIST (n.d.). Benzenesulfonamide, 4-methyl-. webbook.nist.gov. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-benzyl-4-methylbenzenesulfonamide Moiety

The N-benzyl-4-methylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry and materials science. Compounds bearing this functional group exhibit a wide array of biological activities, including acting as inhibitors for enzymes like γ-secretase, which is implicated in Alzheimer's disease.[1] Furthermore, this structural motif is found in potent antagonists for opioid receptors and serves as a key component in various therapeutic agents.[2] The efficient and reliable synthesis of these compounds is therefore of paramount importance for the advancement of drug discovery and the development of novel functional materials.

This document provides a comprehensive, step-by-step guide for the synthesis of N-benzyl-4-methylbenzenesulfonamide. The protocol detailed herein is based on the well-established Schotten-Baumann reaction conditions, a robust method for the formation of amides and, in this case, sulfonamides.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, and outline the necessary characterization and safety protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Overview and Mechanism

The synthesis of N-benzyl-4-methylbenzenesulfonamide is achieved through the nucleophilic substitution reaction between benzylamine and 4-methylbenzenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine group of benzylamine on the electrophilic sulfur atom of tosyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack on the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated. The protonated sulfonamide is then deprotonated by the base to yield the final N-benzyl-4-methylbenzenesulfonamide product and the corresponding salt of the base.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of N-benzyl-4-methylbenzenesulfonamide.

SynthesisWorkflow Reagents Reactants: - Benzylamine - 4-Methylbenzenesulfonyl chloride - Base (e.g., Pyridine) Reaction Reaction Mixture (Stirring at Room Temperature) Reagents->Reaction 1. Combine Solvent Solvent: Dichloromethane Solvent->Reaction 2. Dissolve Workup Aqueous Workup: - Acidification (HCl) - Extraction with Dichloromethane - Washing with Water & Brine Reaction->Workup 3. Quench & Extract Drying Drying: Anhydrous Sodium Sulfate Workup->Drying 4. Isolate Organic Layer Purification Purification: Recrystallization or Column Chromatography Drying->Purification 5. Remove Drying Agent Product Final Product: N-benzyl-4-methylbenzenesulfonamide Purification->Product 6. Isolate Pure Product

Caption: A schematic overview of the synthesis of N-benzyl-4-methylbenzenesulfonamide.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
4-Methylbenzenesulfonyl chloride (Tosyl chloride)C₇H₇ClO₂S190.6598-59-9Corrosive, moisture-sensitive.[6]
BenzylamineC₇H₉N107.15100-46-9Corrosive, combustible liquid.[7][8]
PyridineC₅H₅N79.10110-86-1Flammable, toxic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.
Hydrochloric Acid (HCl), 5 MHCl36.467647-01-0Corrosive.
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.047757-82-6Hygroscopic.
Deionized WaterH₂O18.027732-18-5

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar sulfonamides.[2]

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonyl chloride (1.00 g, 5.25 mmol). b. Dissolve the tosyl chloride in 10 mL of degassed dichloromethane. c. Place the flask under a nitrogen atmosphere to prevent the ingress of moisture.

2. Addition of Reagents: a. In a separate container, prepare a solution of benzylamine (0.63 g, 0.68 mL, 5.90 mmol) and pyridine (0.47 g, 0.48 mL, 5.90 mmol) in 5 mL of dichloromethane. b. Add the benzylamine-pyridine solution dropwise to the stirring solution of tosyl chloride at room temperature.

3. Reaction Monitoring: a. Stir the reaction mixture at room temperature for 24 hours. b. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).[9]

4. Workup: a. After completion of the reaction, acidify the mixture with 5 M HCl. b. Transfer the mixture to a separatory funnel and dilute with 15 mL of dichloromethane. c. Wash the organic layer sequentially with water (3 x 15 mL) and brine (1 x 15 mL). d. Combine the aqueous layers and back-extract with dichloromethane (10 mL).[2] e. Combine all organic layers.

5. Drying and Solvent Removal: a. Dry the combined organic phase over anhydrous sodium sulfate.[9] b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

6. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[10]

Characterization of N-benzyl-4-methylbenzenesulfonamide

The identity and purity of the synthesized N-benzyl-4-methylbenzenesulfonamide can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzyl and tosyl groups, the methylene protons of the benzyl group, and the methyl protons of the tosyl group. The expected chemical shifts (in ppm, δ) in CDCl₃ are approximately: 7.77 (d, 2H), 7.40-7.17 (m, 7H), 5.09 (br, 1H, NH), 4.13 (d, 2H), and 2.45 (s, 3H).[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule. Expected chemical shifts (in ppm, δ) in CDCl₃ are around: 143.5, 136.9, 136.4, 129.7, 128.6, 127.9, 127.8, 127.2, and 47.5 (CH₂), 21.5 (CH₃).[11]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reaction time and continue monitoring by TLC. Ensure the starting materials are pure and dry.
Hydrolysis of tosyl chlorideEnsure all glassware is dry and the reaction is conducted under an inert atmosphere.
Presence of unreacted starting materialsInsufficient reaction time or temperatureIncrease the reaction time. Gentle heating may be applied, but monitor for side product formation.
Oily product that is difficult to crystallizeImpurities presentPurify the product using flash column chromatography.
Broad peaks in NMR spectrumPresence of residual solvent or moistureEnsure the sample is thoroughly dried under high vacuum before NMR analysis.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.[6][7]

Handling of Reagents:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride): Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[6] In case of spillage, absorb with an inert material and dispose of as hazardous waste.[6]

  • Benzylamine: Corrosive and combustible. Keep away from open flames and hot surfaces.[7][8] Handle in a fume hood.

  • Pyridine: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Org. Synth.2010 , 87, 231. [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. 2020 . [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry. 2020 , 11(3), 245-249. [Link]

  • Al-Saeedi, S. I.; et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. 2019 , 24(2), 263. [Link]

  • Ngassa, F. N.; et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. 2020 , 76(2), 235-238. [Link]

  • White, T. D.; et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org. Process Res. Dev.2012 , 16(5), 939–957. [Link]

  • White, T. D.; et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. 2012 . [Link]

  • Smith, A. M. R.; et al. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catal.2019 , 9(3), 2357-2362. [Link]

  • Fahim, A. M. Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry. 2018 , 5(1), 4-12. [Link]

  • Wang, F.; et al. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. 2011 , 16(7), 5663-5672. [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Garcia-Reynaga, J.; et al. 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank. 2019 , 2019(2), M1068. [Link]

  • Díaz-Moscoso, A. What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. 2012 . [Link]

  • Wang, F.; et al. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. National Center for Biotechnology Information. 2011 . [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. [Link]

  • Khan, I. U.; et al. N,N-Dibenzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2011 , 67(Pt 12), o3243. [Link]

Sources

Applications of benzenesulfonamide derivatives in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The benzenesulfonamide moiety (


) is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] Its utility stems from its ability to act as a bioisostere for carboxylic acids, its stable geometry, and its capacity to participate in hydrogen bonding and coordination chemistry (specifically with Zinc active sites).

This guide provides a technical roadmap for researchers utilizing this scaffold, moving from rational design and synthesis to high-throughput validation against its most prolific target: Carbonic Anhydrase (CA).

Core Therapeutic Targets
  • Carbonic Anhydrases (CAs): Glaucoma, Diuretics, Antiepileptics, and Hypoxic Tumors (CA IX/XII).

  • COX-2 Inhibition: Anti-inflammatory (e.g., Celecoxib).

  • Protease Inhibition: Matrix Metalloproteinases (MMPs).

  • Antimicrobial: Inhibition of dihydropteroate synthase (folate pathway).

ScaffoldVersatility Scaffold Benzenesulfonamide Scaffold CA Carbonic Anhydrase (Zn2+ Binding) Scaffold->CA Primary Target COX COX-2 (Selectivity Pocket) Scaffold->COX Bulky Substituents Bact Dihydropteroate Synthase Scaffold->Bact p-Amino Group Tumor Hypoxic Tumor Survival (CA IX) CA->Tumor Isoform Selectivity

Figure 1: The divergent therapeutic applications of the benzenesulfonamide pharmacophore based on structural tuning.

Chemical Synthesis: Library Generation Protocol

Objective: To synthesize a diverse library of


-substituted benzenesulfonamides via nucleophilic attack of an amine on a sulfonyl chloride.
Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The addition of a base (pyridine or triethylamine) is critical not only to neutralize the HCl byproduct but also to act as a nucleophilic catalyst, potentially forming a more reactive sulfonyl-ammonium intermediate.

Protocol A: General Synthesis of Sulfonamides

Scope: Applicable for primary and secondary amines.

Materials:

  • Substituted Benzenesulfonyl chloride (

    
     equiv)
    
  • Amine (

    
     equiv)
    
  • Pyridine (Solvent/Base) or DCM/Et3N system

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (

    
    ) in dry Pyridine (
    
    
    
    ).
    • Note: If the amine is an HCl salt, add

      
       equiv of base.
      
  • Addition: Cool the solution to

    
     in an ice bath. Slowly add the benzenesulfonyl chloride (
    
    
    
    ) portion-wise or dropwise (if liquid) over 10 minutes.
    • Causality: Exothermic reaction. Rapid addition causes side reactions (disulfonylation).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) after 2 hours. If starting material remains, heat to reflux (

      
      ).
      
  • Quenching: Pour the reaction mixture into crushed ice-water (

    
    ) containing concentrated HCl (
    
    
    
    ) to neutralize the pyridine.
  • Isolation:

    • Solid Product: Filter the precipitate, wash with cold water, and dry.

    • Oily Product: Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

SynthesisWorkflow Start Start: Reagents Mix Mix Amine + Base (0°C) Start->Mix Add Add Sulfonyl Chloride (Dropwise) Mix->Add React Reaction (RT or Reflux) Add->React Check TLC Check React->Check Check->React Incomplete Quench Quench (Ice/HCl) Check->Quench Complete Purify Recrystallization or Column Chrom. Quench->Purify

Figure 2: Step-by-step synthetic workflow for benzenesulfonamide derivation.

Validation: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the inhibition constant (


) of synthesized derivatives against CA isoforms (e.g., hCA I, hCA II, or tumor-associated hCA IX).
Mechanistic Insight

Carbonic anhydrase possesses esterase activity in addition to its hydrase activity. This protocol uses 4-Nitrophenyl Acetate (4-NPA) as a surrogate substrate.[2] CA hydrolyzes 4-NPA to 4-Nitrophenol , which ionizes to 4-nitrophenolate (yellow) at pH 7.6. The rate of color formation (absorbance at 400–405 nm) is directly proportional to enzyme activity.

Protocol B: Esterase Activity Assay (96-Well Format)

Reagents:

  • Buffer:

    
     Tris-SO4, pH 7.6.
    
  • Substrate:

    
     4-NPA stock in Acetone (Prepare fresh; spontaneous hydrolysis occurs in water).
    
  • Enzyme: Purified hCA (Sigma-Aldrich or recombinant). Concentration optimized to give

    
    .
    
  • Inhibitor: Synthesized sulfonamide in DMSO (keep DMSO

    
     final volume).
    

Experimental Procedure:

  • Blanking: Add

    
     Assay Buffer to "Blank" wells.
    
  • Inhibitor Incubation:

    • Add

      
       of Enzyme solution to test wells.
      
    • Add

      
       of Inhibitor (various concentrations) to test wells.
      
    • Critical Step: Incubate for 15 minutes at

      
      . This allows the sulfonamide anion to coordinate with the 
      
      
      
      ion in the active site, displacing the water molecule required for catalysis.
  • Reaction Initiation: Add

    
     of Substrate (4-NPA) to all wells (Final conc: 
    
    
    
    ).
    • Note: Use a multichannel pipette to ensure simultaneous start.

  • Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 15 seconds for 10 minutes.

  • Data Analysis:

    • Plot Abs vs. Time.[3] Determine initial velocity (

      
      ) from the linear slope.
      
    • Calculate

      
       Inhibition: 
      
      
      
      .
    • Determine

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Table 1: Troubleshooting the CA Assay

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of 4-NPAPrepare substrate fresh; keep on ice; check buffer pH.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce enzyme concentration; measure for shorter duration (initial rate).
Precipitation Compound insolubilityReduce DMSO concentration or use a cosolvent; check compound LogP.

Advanced Application: Hypoxia-Selective Anticancer Screening

Context: Tumor-associated isoforms (CA IX and XII) are overexpressed in hypoxic tumors to regulate pH.[4] Sulfonamides targeting these isoforms can reduce tumor survival in acidic environments.

Protocol C: Normoxia vs. Hypoxia Cytotoxicity
  • Cell Lines: Use CA IX-positive lines (e.g., HT-29, MDA-MB-231).

  • Seeding: Seed cells in two parallel 96-well plates.

  • Treatment: Treat both plates with graded concentrations of the sulfonamide derivative.

  • Incubation Conditions:

    • Plate A (Normoxia): Standard incubator (

      
      , 
      
      
      
      ,
      
      
      ).
    • Plate B (Hypoxia): Hypoxia chamber (

      
      , 
      
      
      
      ,
      
      
      ).
  • Readout: After 48–72 hours, assess viability using MTT or CellTiter-Glo.

  • Interpretation: A "Selectivity Index" is calculated.[5] Potent compounds should show significantly lower

    
     in Hypoxia (Plate B) compared to Normoxia (Plate A).
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4. Link

  • Biovision/Abcam. (2024). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Application Notes and Protocols for the Characterization and Use of 4-(3-aminopropyl)-N-methylbenzenesulfonamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive guide for the characterization and strategic implementation of 4-(3-aminopropyl)-N-methylbenzenesulfonamide, a novel chemical entity with potential as a biological probe. Given that the specific molecular targets of this compound are not yet elucidated, this document provides a foundational framework for its validation and subsequent application. We will delve into the principles and methodologies required to move from an uncharacterized small molecule to a validated probe for interrogating biological systems. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: Rationale for Investigation

This compound integrates two key chemical moieties with known biological relevance: a benzenesulfonamide core and a flexible aminopropyl tail. The sulfonamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. These activities often stem from the inhibition of specific enzymes, such as dihydrofolate reductase or carbonic anhydrases[1]. Concurrently, the aminopropyl group can mediate interactions with various biological targets and has been incorporated into compounds designed to modulate neurogenesis and other cellular processes[5][6].

The combination of these features in this compound presents a compelling case for its investigation as a potential chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, ideally by selectively interacting with a specific protein target[2]. The primary amine on the aminopropyl tail of our compound of interest offers a convenient chemical handle for modification, a critical feature for developing derivatives necessary for target identification.

This guide, therefore, outlines a systematic approach to:

  • Characterize and validate this compound as a potential chemical probe.

  • Identify its molecular target(s) in a cellular context using a chemoproteomic strategy.

  • Provide protocols for its application in studying the identified target's function.

Initial Characterization and Quality Control

Before any biological experiments, the identity, purity, and stability of the chemical probe must be rigorously established. This is a critical step to ensure that any observed biological effect is attributable to the compound itself and not to impurities.

ParameterMethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)To confirm the chemical structure matches that of this compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or mass spectrometer (LC-MS)To determine the purity of the compound, which should ideally be >95% for use in biological assays.
Solubility Determination Nephelometry or visual assessment in various solvents (e.g., DMSO, PBS, cell culture media)To establish the appropriate solvent and concentration range for stock solutions and working dilutions.
Stability Analysis LC-MS analysis of the compound in relevant biological media (e.g., cell culture medium with 10% FBS) over time (e.g., 0, 2, 8, 24 hours) at 37°C.To ensure the compound does not degrade under experimental conditions, which could lead to a loss of activity or the formation of active metabolites.

Target Identification: A Chemoproteomic Approach

The most significant hurdle in utilizing a novel small molecule is identifying its cellular binding partners. Affinity-Based Protein Profiling (AfBPP) is a powerful and widely used technique to "de-orphan" small molecules by using a modified version of the compound to capture its interacting proteins from a cell lysate. The general workflow for this approach is outlined below.

cluster_0 Probe Synthesis & Validation cluster_1 Affinity Pulldown cluster_2 Protein Identification & Validation Probe 4-(3-aminopropyl)-N- methylbenzenesulfonamide Linker Linker Attachment (e.g., PEG) Probe->Linker Tag Biotin Tagging Linker->Tag Incubation Incubation of Tagged Probe with Lysate Tag->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Capture Affinity Capture (Streptavidin Beads) Incubation->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Elution of Bound Proteins Wash->Elution Digestion On-Bead Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Hit Identification LCMS->Data Validation Target Validation (e.g., CETSA, Western Blot) Data->Validation

Figure 1. Workflow for Target Identification using Affinity-Based Protein Profiling.
Protocol 1: Synthesis of a Biotinylated Affinity Probe

The primary amine of this compound is an ideal site for derivatization. This protocol describes the synthesis of a biotinylated version of the probe for use in pulldown assays. A linker (e.g., a short polyethylene glycol, PEG, chain) is often included to minimize steric hindrance between the probe and the bulky biotin tag, allowing for better access to the target protein's binding site.

Materials:

  • This compound

  • NHS-PEGn-Biotin (n=2-4)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the solution. This acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

  • In a separate vial, dissolve NHS-PEGn-Biotin (1.1 equivalents) in anhydrous DMF.

  • Add the NHS-PEGn-Biotin solution dropwise to the stirred solution of the starting material at room temperature.

  • Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by LC-MS to check for the consumption of the starting material and the formation of the desired product.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the biotinylated probe as a white solid.

  • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol 2: Affinity Pulldown from Cell Lysate

This protocol details the use of the synthesized biotinylated probe to isolate its binding partners from a total cell lysate. A negative control is crucial for distinguishing specific interactors from proteins that non-specifically bind to the beads or the biotin tag. An appropriate negative control would be beads incubated with lysate in the absence of the biotinylated probe, or beads with a biotinylated molecule that is structurally unrelated to the probe.

Materials:

  • Biotinylated affinity probe

  • Cell line of interest (e.g., a cancer cell line if investigating anticancer effects)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in PBS, or a solution containing a high concentration of free biotin)

Procedure:

  • Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. The supernatant is the proteome extract. Determine the protein concentration using a BCA or Bradford assay.

  • Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add the biotinylated affinity probe to the lysate at a predetermined optimal concentration (e.g., 1-10 µM). Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture: While the probe is incubating with the lysate, prepare the streptavidin beads by washing them three times with wash buffer. Add the washed beads to the lysate-probe mixture and incubate for another 1 hour at 4°C with rotation to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, elute the bound proteins from the beads. This can be done by boiling the beads in SDS-containing sample buffer (for subsequent Western blot or gel-based analysis) or by using a competitive elution with free biotin. For mass spectrometry, on-bead digestion is often preferred.

Protocol 3: On-Bead Tryptic Digestion and Mass Spectrometry

This protocol prepares the captured proteins for identification by LC-MS/MS directly on the beads, which can reduce sample loss.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid and acetonitrile for LC-MS

Procedure:

  • After the final wash step in Protocol 2, resuspend the beads in 50 mM ammonium bicarbonate buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This reduces the disulfide bonds in the proteins.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes. This alkylates the cysteine residues, preventing the reformation of disulfide bonds.

  • Digestion: Add trypsin to the bead slurry (e.g., at a 1:50 enzyme-to-protein ratio, which may need to be estimated) and incubate overnight at 37°C with shaking.

  • Peptide Collection: The next day, centrifuge the beads and collect the supernatant, which contains the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the trypsin activity and prepare the sample for LC-MS/MS analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

Protocol 4: Data Analysis and Hit Validation

The raw mass spectrometry data must be analyzed to identify and quantify the proteins captured in the pulldown.

Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database (e.g., UniProt) for the organism from which the cell lysate was derived.

  • Identify potential "hits" by comparing the abundance of proteins identified in the affinity probe sample to those in the negative control sample. Genuine interactors should be significantly enriched in the probe sample.

  • Perform a statistical analysis (e.g., t-test) and apply a fold-change cutoff to generate a high-confidence list of potential target proteins.

Hit Validation: The proteins identified by mass spectrometry are candidate targets. It is essential to validate these interactions using orthogonal methods.

  • Western Blot: If a good antibody is available for a candidate protein, perform a Western blot on the eluate from the pulldown experiment to confirm its presence.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. It is based on the principle that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Isothermal Titration Calorimetry (ITC): This biophysical technique can be used to directly measure the binding affinity and thermodynamics of the interaction between the purified candidate protein and the original, unmodified this compound.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the candidate target protein. If the biological effect of the probe is diminished in the knockdown cells, it provides strong evidence that the protein is the relevant target.

Application in Biological Systems: A Hypothetical Case Study

Let's hypothesize that the target identification workflow identified a specific kinase, "Kinase X," as a high-confidence interactor of this compound. The following steps would be taken to use the compound as a probe to study the function of Kinase X.

cluster_0 Target Validation cluster_1 Functional Assays CETSA CETSA in intact cells EnzymeAssay In vitro Kinase Assay CETSA->EnzymeAssay ITC ITC with purified Kinase X protein ITC->EnzymeAssay Knockdown siRNA/CRISPR Knockdown of Kinase X CellAssay Cell-based Phosphorylation Assay (Western Blot) Knockdown->CellAssay EnzymeAssay->CellAssay Phenotype Phenotypic Assay (e.g., Cell Proliferation, Migration) CellAssay->Phenotype

Figure 2. Post-Target Identification Workflow.
  • Confirming Inhibition: An in vitro kinase assay would be performed using purified, recombinant Kinase X, its substrate, and ATP. The activity of the kinase would be measured in the presence of increasing concentrations of this compound to determine if the compound inhibits its enzymatic activity and to calculate its IC₅₀ value.

  • Probing the Pathway in Cells: A cell-based assay would be developed to monitor the activity of Kinase X. For example, if Kinase X is known to phosphorylate "Substrate Y," cells could be treated with the probe, and the phosphorylation status of Substrate Y could be assessed by Western blot using a phospho-specific antibody. A dose-dependent decrease in the phosphorylation of Substrate Y would indicate that the probe is engaging and inhibiting Kinase X in a cellular context.

  • Elucidating Biological Function: Once validated as an inhibitor of Kinase X, the probe can be used to explore the biological roles of this kinase. For instance, if cells treated with the probe exhibit a specific phenotype, such as reduced proliferation or migration, it would suggest that Kinase X is involved in regulating these processes.

By following this systematic approach, this compound can be rigorously evaluated and potentially developed into a valuable tool for the research community.

References

  • Misztal, S., & Mokrosz, J. (1988). Synthesis and pharmacological properties of some 2-(3-aminopropionyl)- and 2-(3-aminopropyl)-1-(3-pyridyl)-1,2,3,4-tetrahydro-beta-carbolines. Polish Journal of Pharmacology and Pharmacy, 40(4), 413-421.
  • El-Metwaly, N. M., & El-Gazzar, M. G. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 7-19.
  • Festus, C., et al. (2019).
  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • Adewale, O., et al. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. Scientific Reports, 12(1), 1-16.
  • Shainyan, B. A., et al. (2022).
  • Festus, C., et al. (2019).
  • Gosh, S., et al. (2013). Aminopropyl carbazole analogues as potent enhancers of neurogenesis. Bioorganic & Medicinal Chemistry Letters, 23(22), 6069-6073.
  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697.
  • Pharmaffiliates. (n.d.). 4-Amino-N-methylbenzenesulfonamide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Fujiwara, Y., et al. (2024). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. International Journal of Molecular Sciences, 25(3), 1435.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Fukuyama, T., & Kan, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 227.
  • Al-Ostath, R. A., et al. (2020). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. Bioorganic Chemistry, 96, 103577.

Sources

Application Note: Targeting the SH2 Domain with Sulfonamide-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of sulfonamides as STAT3 inhibitors in cancer research Audience: Researchers, scientists, and drug development professionals.

Introduction: The STAT3 Addiction

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor often constitutively activated in human malignancies, including breast, lung, and hepatocellular carcinomas.[1][2][3] In normal physiology, STAT3 activation is transient. In cancer, it drives a "STAT3 addiction," promoting cell survival (Bcl-xL, Mcl-1), proliferation (Cyclin D1), and metastasis (MMP-9).

The structural vulnerability of STAT3 lies in its Src Homology 2 (SH2) domain . Activation requires the phosphorylation of Tyrosine 705 (Tyr705), which creates a docking site for the SH2 domain of a second STAT3 monomer.[4] This reciprocal SH2-pTyr705 interaction drives dimerization, a prerequisite for nuclear translocation and DNA binding.

Why Sulfonamides? Sulfonamides (R-S(=O)₂-NH₂) have emerged as privileged scaffolds for STAT3 inhibition. The sulfonyl group acts as a bioisostere for the phosphate group on phosphotyrosine, allowing these small molecules to competitively bind the SH2 pocket with high affinity, effectively "jamming" the dimerization mechanism.

Mechanism of Action: The Dimerization Blockade

Unlike upstream kinase inhibitors (e.g., JAK inhibitors) that indirectly reduce STAT3 activity, sulfonamide-based inhibitors like C188-9 (TTI-101) directly target the STAT3 protein.

Mechanistic Pathway[5][6][7][8][9]
  • Competition: The sulfonamide moiety mimics the negatively charged phosphate of the pTyr705 residue.

  • Occlusion: The inhibitor binds deep within the SH2 domain pocket.[5]

  • Dimerization Failure: Monomeric STAT3 cannot form stable homodimers.

  • Nuclear Exclusion: The nuclear localization signal (NLS) remains masked or the importin machinery fails to recognize the monomer, preventing nuclear entry.

  • Transcriptional Silencing: Downstream oncogenes (c-Myc, Survivin) are downregulated.[6]

Visualization: JAK-STAT3 Signaling & Sulfonamide Inhibition

STAT3_Pathway Cytokine Cytokine (IL-6) Receptor Receptor (gp130) Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylation (Y705) STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Dimer STAT3 Homodimer (Active) STAT3_Phos->Dimer SH2-pTyr Interaction Sulfonamide Sulfonamide Inhibitor (e.g., C188-9) Sulfonamide->STAT3_Phos Competes for SH2 Domain Sulfonamide->Dimer BLOCKS Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA Target Genes (Bcl-xL, c-Myc) Nucleus->DNA Transcription

Caption: Figure 1. The sulfonamide inhibitor competitively binds the SH2 domain of phosphorylated STAT3, preventing the critical dimerization step required for nuclear translocation and gene transcription.

Key Compounds & Comparative Data

When selecting a sulfonamide probe, specificity is paramount. Early generation inhibitors (e.g., S3I-201) required high concentrations (50-100 µM), leading to off-target toxicity. Newer generations like C188-9 show efficacy in the low micromolar/nanomolar range.

CompoundClassTarget SiteBinding Affinity (

)
Cellular

(AML/Breast)
Status
C188-9 (TTI-101) Binaphthol-sulfonamideSH2 Domain4.7 nM4 - 8 µMClinical Trials (Phase I)
S3I-201 Aminosalicylic acid deriv.SH2 Domain> 1 µM50 - 100 µMPreclinical Tool
Stattic Non-sulfonamide (control)SH2 Domain~10 µM5 - 20 µMPreclinical Tool

Experimental Protocols

Protocol A: Validation of Target Engagement via Western Blot

Objective: Confirm that the sulfonamide inhibits STAT3 phosphorylation (Tyr705) without affecting total STAT3 levels.

Expert Insight: Sulfonamides do not inhibit the kinase (JAK). However, by preventing dimerization, they expose the pTyr705 residue to phosphatases, leading to a rapid loss of the phosphorylation signal. This is a "protection-depletion" mechanism.

Materials:

  • Cell Line: MDA-MB-231 (Constitutive STAT3) or HepG2 (IL-6 inducible).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).

  • Antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12h to reduce basal noise.

  • Treatment:

    • Constitutive models: Treat with C188-9 (0, 1, 5, 10, 20 µM) for 24 hours.

    • Inducible models: Pre-treat with C188-9 for 1 hour, then stimulate with IL-6 (50 ng/mL) for 30 minutes.

  • Lysis: Wash with ice-cold PBS. Add lysis buffer directly to the plate on ice. Scrape immediately.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Blotting: Load 30 µg protein/lane. Probe for p-STAT3 (Tyr705).[7][8]

  • Analysis: Normalize p-STAT3 signal to Total STAT3 (not GAPDH/Actin) to account for protein degradation.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the direct binding affinity of the sulfonamide to the STAT3 SH2 domain in vitro. This distinguishes direct inhibitors from upstream kinase inhibitors.[9]

Principle: A fluorescently labeled peptide (5-FAM-GpYLPQTV) binds the recombinant STAT3 SH2 domain. If the sulfonamide binds the SH2 pocket, it displaces the peptide, reducing polarization.

Materials:

  • Recombinant STAT3 protein (SH2 domain).[8][10]

  • Tracer: 5-FAM-GpYLPQTV-NH2 (mimics the EGFR docking site).

  • Black 384-well plates.

Step-by-Step:

  • Reagent Prep: Dilute STAT3 protein to 150 nM in assay buffer (50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

  • Compound Addition: Add 1 µL of serial diluted sulfonamide (in DMSO) to wells.

  • Protein Addition: Add 19 µL of STAT3 protein solution. Incubate 30 min at RT.

  • Tracer Addition: Add 5 µL of Fluorescent Peptide (10 nM final).

  • Incubation: Incubate 30 min at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Calculation: Plot mP (milli-polarization) vs. log[Compound]. Calculate

    
     and 
    
    
    
    .
Protocol C: STAT3-Dependent Luciferase Reporter Assay

Objective: Confirm functional inhibition of transcriptional activity.

Step-by-Step:

  • Transfection: Co-transfect cells with:

    • pLucTKS3: Firefly luciferase driven by 7x STAT3 binding sites.

    • pRenilla: Internal control for transfection efficiency.

  • Treatment: 24h post-transfection, treat with sulfonamide for 12-24h.

  • Stimulation: If using HepG2, add IL-6 (50 ng/mL) for the last 6 hours.

  • Lysis & Read: Use a Dual-Luciferase assay system.

  • Data: Calculate Ratio = (Firefly RLU / Renilla RLU). Normalize to vehicle control.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Output Step1 FP Assay (Direct Binding) Step2 Hit Selection (Ki < 1 µM) Step1->Step2 Step3 Western Blot (pSTAT3 vs Total) Step2->Step3 Step4 Luciferase (Transcriptional Activity) Step3->Step4 Step5 Apoptosis Assay (Annexin V) Step4->Step5 Step6 In Vivo Xenograft (Tumor Volume) Step5->Step6

Caption: Figure 2. Integrated workflow for validating sulfonamide STAT3 inhibitors, progressing from biophysical binding (FP) to cellular mechanism (Western/Luciferase) and final phenotypic readout.

Expertise & Troubleshooting

  • Solubility Issues: Sulfonamides, particularly binaphthol derivatives like C188-9, can be hydrophobic. Always prepare stock solutions in DMSO (up to 100 mM) and ensure the final assay concentration of DMSO is <0.5% to avoid cellular toxicity masking the specific effect.

  • Differentiation from JAK Inhibitors: If your compound inhibits p-STAT3 but does not bind the SH2 domain in the FP assay, it is likely an upstream kinase inhibitor (e.g., JAK or Src inhibitor) or a redox modulator, not a direct STAT3 inhibitor.

  • Biomarker Correlation: In xenograft studies, tumor regression must correlate with reduced p-STAT3 levels in the excised tumor tissue (via IHC or Western) to confirm the mechanism of action in vivo.

References

  • Redell, M. S., et al. (2011). Targeting therapeutic resistance in pediatric AML with a novel STAT3 inhibitor. Blood.

  • Bharadwaj, U., et al. (2016). Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma. Oncotarget.

  • Xu, S., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry.

  • Schust, J., & Berg, T. (2004). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry.

  • Zhang, X., et al. (2012). A novel STAT3 inhibitor, NSC 743380, suppresses growth and induces apoptosis in human lung cancer cells. Cancer Letters.

Sources

The Strategic deployment of 4-(3-aminopropyl)-N-methylbenzenesulfonamide in the Genesis of Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Versatility and Purpose

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 4-(3-aminopropyl)-N-methylbenzenesulfonamide has emerged as a particularly valuable building block. Its unique combination of a flexible aminopropyl linker, a strategically N-methylated sulfonamide, and a modifiable phenyl ring offers a trifecta of desirable properties for medicinal chemists. This guide provides an in-depth exploration of the practical application of this compound in the synthesis of innovative therapeutics, with a focus on kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and the biological implications of the resulting molecules. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this potent scaffold in their own research endeavors.

I. The Rationale: Deconstructing the Advantages of the this compound Scaffold

The utility of this compound in drug design is not accidental; it is a product of its distinct structural features, each contributing to the overall favorable profile of the final therapeutic agent.

  • The Aminopropyl Linker: A Bridge of Optimal Length and Flexibility. The three-carbon alkyl chain provides a crucial degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target. This "linker" region is of sufficient length to span the distance between different binding pockets on a protein surface without introducing excessive conformational entropy penalties.

  • The N-Methylated Sulfonamide: A Key to Improved Physicochemical Properties. The sulfonamide group is a well-established pharmacophore in its own right, known for its ability to form key hydrogen bonds with protein residues. The N-methylation of the sulfonamide in our subject molecule is a deliberate design choice with significant benefits. This modification can disrupt the planarity often associated with secondary sulfonamides, which in turn can lead to increased aqueous solubility.[1] Furthermore, masking the acidic sulfonamide proton through methylation can improve membrane permeability and reduce potential metabolic liabilities.[1][2]

  • The Phenyl Ring: A Platform for Diverse Functionalization. The aromatic ring serves as a versatile anchor point for further chemical modification. Its para-substitution pattern allows for the introduction of a wide array of functional groups, enabling the fine-tuning of electronic properties, steric bulk, and additional vectoral interactions with the target protein.

The confluence of these features makes this compound an exemplary scaffold for the synthesis of molecules targeting a range of biological entities, most notably protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3][4]

II. Application in Kinase Inhibitor Synthesis: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of drug targets, and many successful cancer therapies are kinase inhibitors. The this compound scaffold is particularly well-suited for the construction of inhibitors that target the ATP-binding site of kinases.

A. Targeting the BRAF Kinase in Melanoma

Mutations in the BRAF gene are a hallmark of many cancers, particularly malignant melanoma.[5][6] The development of BRAF inhibitors has revolutionized the treatment of this disease. The following section outlines a representative protocol for the synthesis of a hypothetical BRAF inhibitor utilizing our core scaffold.

cluster_0 Synthesis of a Heterocyclic Core cluster_1 Coupling Reaction cluster_2 Purification and Analysis start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 core Functionalized Heterocyclic Core (e.g., pyrimidine-based) step1->core coupling Amide Bond Formation or Reductive Amination core->coupling scaffold This compound scaffold->coupling product Final BRAF Inhibitor Candidate coupling->product purification Chromatography (e.g., HPLC) product->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis of a BRAF inhibitor.

This protocol describes a representative amide coupling reaction between a pre-synthesized heterocyclic carboxylic acid (a common core for kinase inhibitors) and this compound.

Materials:

  • Functionalized heterocyclic carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the functionalized heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired BRAF inhibitor candidate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Insight: The choice of HATU as a coupling reagent is due to its high efficiency and low rate of racemization for chiral carboxylic acids.[7] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.

B. Targeting the CDK9/P-TEFb Complex in Cancer

The Cyclin-Dependent Kinase 9 (CDK9), as part of the positive transcription elongation factor b (P-TEFb) complex, is a critical regulator of transcription and a promising target in various cancers.[8][9]

PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Inhibits Elongation Inhibitor CDK9 Inhibitor Inhibitor->PTEFb Inhibits

Caption: Simplified CDK9/P-TEFb signaling pathway and the point of intervention for a CDK9 inhibitor.

This protocol illustrates the coupling of a heterocyclic aldehyde with this compound through reductive amination.

Materials:

  • Heterocyclic aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic aldehyde (1.0 eq) and this compound (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired CDK9 inhibitor candidate.

  • Confirm the structure and purity of the final compound using NMR and HRMS.

Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.[10][11] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.[12]

III. Physicochemical Properties and Structure-Activity Relationships (SAR)

The choice of a linker in drug design is critical as it influences the overall physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

Table 1: Comparison of Physicochemical Properties of Different Linker Types

Linker TypeTypical LogP RangeH-Bond Donors/AcceptorsFlexibility (Rotatable Bonds)Key AdvantagesKey Disadvantages
Alkyl Chains (e.g., propyl) 0.5 - 1.50HighGood flexibility for optimal binding.Can increase lipophilicity if too long.
PEG Linkers -1.0 - 0.5Multiple acceptorsVery HighIncreases solubility and reduces aggregation.[]Can increase molecular weight significantly.
Aromatic Linkers 1.5 - 2.5VariesLowProvides rigidity and can participate in π-stacking.Can lead to poor solubility.
This compound ~1.0 - 2.01 Donor, 2 AcceptorsModerateBalanced lipophilicity, H-bonding capacity, and flexibility.Potential for metabolic modification at the N-methyl group.

Note: LogP values are estimations and can vary based on the attached moieties.

The N-methylated sulfonamide in our scaffold provides a balance between the hydrophilicity of a sulfonamide and the lipophilicity of a simple alkyl chain, contributing to a favorable ADME profile.[1]

IV. Conclusion and Future Perspectives

This compound represents a highly strategic and versatile building block in the synthesis of novel therapeutic agents. Its well-balanced physicochemical properties and synthetic tractability make it an attractive choice for medicinal chemists, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this valuable scaffold. Future work in this area will likely involve the development of novel heterocyclic cores to be coupled with this linker, as well as further exploration of its utility in targeting other protein families beyond kinases. As our understanding of disease biology deepens, the rational design of new therapeutics using well-characterized and advantageous building blocks like this compound will continue to be a cornerstone of successful drug discovery.

V. References

Sources

Protocol for assessing the anti-hepatic fibrosis activity of benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preclinical Evaluation of Benzenesulfonamide Derivatives for Anti-Hepatic Fibrosis

Abstract & Scope

Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a precursor to cirrhosis and hepatocellular carcinoma.[1] Benzenesulfonamide derivatives (BSDs) have emerged as a privileged scaffold in medicinal chemistry, exhibiting anti-fibrotic potential through mechanisms including carbonic anhydrase inhibition, COX-2 suppression, and modulation of the JAK/STAT pathways.

This Application Note provides a rigorous, field-validated protocol for assessing the anti-fibrotic activity of novel BSDs. It integrates high-throughput in vitro screening using LX-2 hepatic stellate cells with the gold-standard in vivo Carbon Tetrachloride (CCl


) model.

Experimental Workflow Overview

The assessment pipeline is designed to filter compounds based on cytotoxicity and efficacy before advancing to complex animal models.

Workflow Step1 Phase 1: In Vitro Screening (LX-2 Cells + TGF-β1) Step2 Viability Check (MTT/CCK-8) Step1->Step2 Step3 Efficacy Readout (α-SMA, Col1a1 qPCR) Step2->Step3 If Non-Toxic Step4 Phase 2: In Vivo Validation (CCl4 Mouse Model) Step3->Step4 If IC50 < 10µM Step5 Histopathology & Biochemistry Step4->Step5

Figure 1: Strategic workflow for evaluating benzenesulfonamide derivatives.

Phase 1: In Vitro Screening (LX-2 Model)

The human hepatic stellate cell line (LX-2) is the industry standard for fibrosis screening. In their quiescent state, these cells store Vitamin A; upon activation by TGF-β1, they transdifferentiate into myofibroblasts, expressing Alpha-Smooth Muscle Actin (α-SMA) and Collagen Type I.

Cell Culture & Preparation[2][3]
  • Basal Medium: DMEM (high glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Starvation Medium: DMEM + 1% FBS (Critical for synchronizing cells and reducing background activation).

Activation & Treatment Protocol
  • Seeding: Plate LX-2 cells at

    
     cells/well in 96-well plates (for viability) or 
    
    
    
    cells/well in 6-well plates (for RNA/Protein).
  • Starvation: After 24h attachment, wash with PBS and switch to Starvation Medium for 12 hours.

  • Induction: Add Recombinant Human TGF-β1 (Final conc: 2 ng/mL to 5 ng/mL ).

  • Treatment: Concurrently treat with the Benzenesulfonamide derivative (Concentration range: 0.1, 1, 10, 50 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Pirfenidone or specific TGF-βRI inhibitors).

  • Incubation: 24 hours (for mRNA) to 48 hours (for Protein).

Key Readouts
  • Cytotoxicity: Perform MTT or CCK-8 assay. Rejection Criteria: Any compound showing >20% cell death at effective concentrations should be flagged for off-target toxicity.

  • Gene Expression (qPCR):

Target GenePrimer Sequence (5' -> 3')Function
ACTA2 (α-SMA) F: CTGTTCCAGCCATCCTTCAT R: CCGTGATCTCCTTCTGCATTMarker of HSC activation
COL1A1 F: GAGGGCCAAGACGAAGACATC R: CAGATCACGTCATCGCACAACMajor scar tissue component
GAPDH Standard ReferenceNormalization control

Phase 2: In Vivo Validation (CCl Model)

The Carbon Tetrachloride (CCl


) model is the most widely used platform for screening anti-fibrotic agents. CCl

is metabolized by CYP2E1 to form the trichloromethyl radical (

), inducing lipid peroxidation and hepatocyte necrosis, which triggers the fibrotic cascade.
Animal Model Setup
  • Species: C57BL/6J Mice (Male, 6-8 weeks).

  • Induction Agent: 10% CCl

    
     dissolved in Olive Oil or Corn Oil.
    
  • Route: Intraperitoneal (i.p.) injection.[2][3]

  • Dosing Volume: 2 mL/kg body weight (approx. 50 µL for a 25g mouse).

Dosing Regimen (Therapeutic Model)

To mimic clinical scenarios, treatment should begin after fibrosis has initiated, rather than concurrently (preventative).

InVivoTimeline W0 Week 0 Start CCl4 (2x/week) W3 Week 3 Fibrosis Established W0->W3 Induction Phase W4 Week 4-8 CCl4 + Drug Treatment W3->W4 Start Oral Gavage W8 Week 8 Sacrifice & Analysis W4->W8 Therapeutic Phase

Figure 2: Therapeutic dosing timeline. CCl4 injections continue throughout the drug treatment phase to maintain fibrogenic pressure.

Protocol Steps
  • Induction (Weeks 0-8): Inject CCl

    
     (i.p.) twice weekly (e.g., Monday/Thursday).
    
  • Drug Administration (Weeks 4-8): Administer the Benzenesulfonamide derivative via oral gavage daily.

    • Formulation Note: Sulfonamides often have poor aqueous solubility. Use a vehicle of 0.5% CMC-Na (Carboxymethylcellulose Sodium) or 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Termination: Sacrifice 48 hours after the final CCl

    
     injection to avoid acute toxicity artifacts.
    

Phase 3: Quantitative Assessment (Hydroxyproline Assay)

Histology (Sirius Red) is qualitative. The Hydroxyproline (Hyp) assay is the quantitative gold standard, as Hyp constitutes ~13.5% of collagen and is rare in other proteins.[4]

Hydrolysis Protocol
  • Tissue Prep: Weigh exactly 50-100 mg of wet liver tissue (right lobe).

  • Hydrolysis: Add 1 mL of 6N HCl per 100 mg tissue in pressure-tight, screw-cap glass vials.

  • Incubation: Incubate at 110°C for 16-24 hours . The tissue must be completely liquefied.

  • Neutralization: Cool to room temperature. Filter the hydrolysate. Neutralize a specific aliquot (e.g., 200 µL) with NaOH (using Phenolphthalein indicator) or adjust to pH 6.0-6.8 depending on the assay kit requirements.

Colorimetric Reaction
  • Oxidation: Add Chloramine-T solution to the neutralized sample.[5] Incubate at RT for 20 mins.

  • Chromophore Formation: Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde dissolved in perchloric acid/isopropanol).

  • Development: Incubate at 60°C for 15-20 mins.

  • Measurement: Read Absorbance at 550 nm .

  • Calculation: Convert OD to µg Hyp using a standard curve. Express results as µg Hydroxyproline / mg wet liver weight .

Mechanistic Elucidation: The TGF-β/Smad Pathway[2]

Benzenesulfonamide derivatives often exert efficacy by intercepting the TGF-β1 signaling cascade or the JAK/STAT pathway. It is critical to validate the molecular mechanism via Western Blot.

Target Proteins for Western Blot:

  • p-Smad2/3: Phosphorylated (active) form. Expect reduction with drug.[6]

  • Total Smad2/3: Loading control for the pathway.

  • Smad7: Inhibitory Smad. Expect upregulation with some sulfonamides.

  • MMP-2 / TIMP-1: Balance of matrix degradation.

Pathway TGF TGF-β1 Ligand Receptor TGF-β Receptor (Type I/II) TGF->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad p-Smad2/3 Smad23->pSmad Complex Smad Complex (Nuclear Translocation) pSmad->Complex + Smad4 Smad4 Smad4 DNA Fibrotic Genes (Col1a1, α-SMA) Complex->DNA Transcription Drug Benzenesulfonamide Derivative Drug->Receptor Block? Drug->pSmad Block?

Figure 3: Potential interference points of Benzenesulfonamide derivatives within the TGF-β1/Smad signaling cascade.

References

  • Discovery of Anti-Fibrotic Benzenesulfonamides: Zhang, Y., et al. (2023).[7] "Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents."[7] European Journal of Medicinal Chemistry.

  • LX-2 Cell Line Characterization: Xu, L., et al. (2005). "Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis." Gut.

  • CCl4 Model Standardization: Scholten, D., et al. (2015). "The carbon tetrachloride model in mice." Laboratory Animals.

  • Hydroxyproline Assay Protocol: Bio-Protocol. (2020). "Hydroxyproline Assay for the Quantification of Collagen."

  • TGF-β/Smad Signaling in Fibrosis: Fabregat, I., et al. (2016). "TGF-β signalling and liver disease." FEBS Journal.

Sources

Application of Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). It offers a blend of theoretical background, practical insights, and detailed experimental protocols to facilitate the discovery and characterization of novel CA inhibitors.

Introduction: The Significance of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is vital for respiration, pH homeostasis, ion transport, and various biosynthetic pathways. With 16 known isoforms in humans, exhibiting different tissue distributions and subcellular localizations, CAs are implicated in a wide array of pathological conditions.[1]

The zinc ion at the active site of CAs is essential for their catalytic activity.[2] Benzenesulfonamides, characterized by an unsubstituted SO₂NH₂ group, represent a major class of CA inhibitors (CAIs). The deprotonated sulfonamide moiety coordinates to the catalytic Zn²⁺ ion, effectively blocking the enzyme's function. This mechanism of action has led to the clinical use of benzenesulfonamide-based drugs for various therapeutic applications, including the treatment of glaucoma, epilepsy, and as diuretics.[3] More recently, the overexpression of certain CA isoforms, particularly CA IX and XII, in hypoxic tumors has established them as promising targets for anticancer therapies.[4]

This guide will delve into the practical aspects of working with benzenesulfonamide-based CAIs, from their synthesis and in vitro characterization to structural elucidation and preclinical evaluation.

Section 1: The Core of Inhibition - Mechanism of Action

The inhibitory action of benzenesulfonamides against carbonic anhydrases is a classic example of mechanism-based enzyme inhibition. The fundamental principle lies in the interaction between the sulfonamide group and the zinc ion at the enzyme's active site.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Benzenesulfonamide inhibitors mimic the transition state of this reaction. The sulfonamide group (SO₂NH₂) is a zinc-binding group (ZBG) that, in its deprotonated form (SO₂NH⁻), coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule.[2] This binding is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106 in human CA II (hCA II).[5]

dot

Caption: Benzenesulfonamide coordinates to the active site zinc ion.

The "tail" of the benzenesulfonamide molecule, which is the rest of the molecule attached to the phenyl ring, also plays a crucial role. Variations in the tail can lead to interactions with different amino acid residues lining the active site cavity, which is key to achieving isoform selectivity.[6] This "tail approach" is a fundamental strategy in the design of isoform-specific CAIs.[7]

Section 2: Experimental Protocols for the Characterization of Benzenesulfonamide CAIs

This section provides detailed protocols for the synthesis, in vitro inhibition assays, and structural studies of benzenesulfonamide-based carbonic anhydrase inhibitors.

Synthesis of Benzenesulfonamide Derivatives

A common strategy for synthesizing novel benzenesulfonamide inhibitors is the "tail approach," where various chemical moieties are appended to a benzenesulfonamide scaffold.[8] Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for generating diverse libraries of benzenesulfonamide derivatives.[9][10]

Protocol: Synthesis of a Triazole-Linked Benzenesulfonamide via Click Chemistry

This protocol describes a general procedure for the synthesis of a benzenesulfonamide derivative incorporating a triazole linker, a common motif in potent CAIs.

Materials:

  • 4-Azidobenzenesulfonamide

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-azidobenzenesulfonamide (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired triazole-linked benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Sources

Troubleshooting & Optimization

How to improve the yield of 4-(3-aminopropyl)-N-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering yield bottlenecks in the synthesis of 4-(3-aminopropyl)-N-methylbenzenesulfonamide .

The content is structured to address the two primary synthetic pathways: the Legacy Route (Chlorosulfonation) and the Modern Route (Heck Coupling).

Ticket Subject: Low Yield / Impurity Profile in this compound Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Diagnostic & Strategic Route Selection

Q: I am currently using (3-bromopropyl)benzene or (3-aminopropyl)benzene as my starting material. Why is my yield stuck below 40%?

A: You are likely utilizing the Chlorosulfonation (Legacy) Route . While chemically intuitive, this pathway has two fatal flaws that inherently cap your yield:

  • Regio-isomerization: Direct chlorosulfonation of alkylbenzenes typically yields a 60:40 to 70:30 mixture of para- vs. ortho- isomers. Separating the ortho- isomer is difficult and results in massive mass loss.

  • Hydrolysis Competition: The intermediate sulfonyl chloride is moisture-sensitive. If your amination step with methylamine isn't strictly anhydrous, you generate the sulfonic acid byproduct, which is water-soluble and lost during workup.

Recommendation: Switch to the Heck Coupling Route . This approach starts with a para-substituted halogenated sulfonamide, guaranteeing 100% regioselectivity and eliminating the isomer separation bottleneck.

Part 2: Optimizing the Heck Coupling (Modern Route)

Protocol Target: Coupling 4-bromo-N-methylbenzenesulfonamide with Acrylonitrile.

Workflow Visualization

HeckSynthesis Start 4-bromo-N-methyl benzenesulfonamide Intermediate Cinnamonitrile Derivative (Unsaturated) Start->Intermediate Heck Coupling 100-120°C, DMF Reagents Acrylonitrile Pd(OAc)2 (1-3 mol%) Phosphine Ligand Base (K2CO3) Reagents->Intermediate Reduction Hydrogenation (Pd/C or Raney Ni) + NH3 (Critical) Intermediate->Reduction H2 (40-60 psi) Product 4-(3-aminopropyl)-N- methylbenzenesulfonamide Reduction->Product >90% Yield

Caption: Figure 1. The regio-controlled Heck coupling pathway eliminates isomer byproducts common in chlorosulfonation.

Troubleshooting the Heck Reaction

Q: My conversion is good, but the reaction turns black and stops ("Pd Black" formation). How do I fix this? A: "Pd Black" precipitation indicates your catalyst is destabilizing before the cycle completes.

  • Ligand Adjustment: Switch from simple Triphenylphosphine (

    
    ) to a bidentate ligand like dppp  (1,3-bis(diphenylphosphino)propane) or use a Jeffery-type condition  (Ligand-free with Tetra-n-butylammonium bromide, TBAB). TBAB stabilizes the Pd nanoparticles.
    
  • Oxygen Exclusion: Ensure your solvent (DMF or DMAc) is rigorously degassed. Oxygen oxidizes the phosphine ligands, killing the catalyst.

Q: I see a significant amount of the "homocoupling" dimer (Biaryl). A: This side reaction (


) competes when the alkene concentration is too low or the temperature is too high initially.
  • Fix: Add the Acrylonitrile slowly or in slight excess (1.2 - 1.5 eq).

  • Fix: Lower the initial temperature to 80°C, then ramp to 110°C only after the reaction initiates.

Comparative Optimization Table:

ParameterStandard ConditionOptimized Condition (High Yield)Why?
Catalyst


+ TBAB
TBAB acts as a phase-transfer agent and stabilizes Pd clusters, allowing lower catalyst loading (0.5 mol%).
Base

(Triethylamine)

or

Inorganic bases reduce the formation of sticky ammonium salts that trap product.
Solvent TolueneDMF or NMPPolar aprotic solvents stabilize the ionic Pd intermediates, speeding up the rate-determining step.

Part 3: The Critical Reduction Step

Q: I am reducing the unsaturated nitrile intermediate, but I get a mixture of primary and secondary amines. How do I get only the primary amine?

A: This is the most common failure point in nitrile reduction. The primary amine product (


) can react with the intermediate imine (

), forming a secondary amine dimer (

).

The Solution: Ammonia Suppression You must perform the hydrogenation in the presence of ammonia (


) or an acidic additive.
  • Protocol: Use Raney Nickel or

    
     in Methanol saturated with Ammonia (
    
    
    
    in MeOH).
  • Mechanism: The excess ammonia shifts the equilibrium away from the secondary amine and prevents the primary amine from attacking the intermediate imine.

Q: My hydrogenation is extremely slow. Is the sulfonamide poisoning the catalyst? A: Yes, the sulfur atom in the sulfonamide group can reversibly poison Palladium catalysts.

  • Workaround 1: Switch to Raney Nickel . It is much more robust against sulfur poisoning than Pd/C.

  • Workaround 2: If using Pd/C, increase loading to 10 wt% and increase pressure to 5-10 bar (70-140 psi).

  • Workaround 3: Use Pearlman’s Catalyst (

    
    ). It is often more active for difficult reductions in the presence of heteroatoms.
    

Part 4: Purification & Isolation

Q: The product is water-soluble and hard to extract. How do I isolate it? A: The product is an amphoteric molecule (Basic amine + Acidic sulfonamide proton).

  • Avoid: Acidic workups (the amine will protonate and stay in water).

  • Avoid: Strong basic workups (the sulfonamide might deprotonate).

  • Recommended:

    • Filter the catalyst.

    • Evaporate the solvent (MeOH/NH3) to dryness.

    • Recrystallize directly from Isopropanol/Hexane or Ethanol .

    • If extraction is necessary, adjust pH to ~9 (isoelectric point vicinity) and extract with n-Butanol or Dichloromethane/Isopropanol (9:1) .

Summary Checklist for Yield Improvement

  • Route: Abandon Chlorosulfonation; adopt Heck Coupling with Acrylonitrile.

  • Coupling: Use

    
    /TBAB in DMF to prevent catalyst death.
    
  • Reduction: Use Raney Nickel in Methanol/Ammonia to prevent dimer formation and sulfur poisoning.

  • Isolation: Avoid aqueous extraction; prefer direct crystallization or n-Butanol extraction.

References
  • Heck Reaction Optimization: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Nitrile Reduction Specifics: Kukula, P., et al. (2016). Efficient Hydrogenation of Nitriles to Primary Amines. Organic Process Research & Development.

  • Sulfonamide Synthesis via Heck: Organic Chemistry Portal. (n.d.). Heck Reaction Protocols and Mechanism.

  • Catalyst Poisoning: Augustine, R. L. (1995). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker. (Standard text on sulfur poisoning mechanisms).
  • General Sulfonamide Preparation: "Synthesis of N-methyl-4-(amino)benzenesulfonamide" (PrepChem). (Provides baseline for sulfonamide stability).

Technical Support Dossier: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. Below is the technical dossier for troubleshooting sulfonamide synthesis. This guide moves beyond basic textbook procedures to address the specific, high-friction failure points encountered in professional drug discovery workflows.

Ticket ID: SULF-PROTO-001 Status: Resolved/Active Scope: Nucleophilic substitution (S


2-type), Metal-catalyzed couplings, Work-up engineering.
Phase 1: Pre-Reaction Diagnostics (The "Pre-Flight" Check)

Q: My sulfonyl chloride (R-SO


Cl) is a solid but smells essentially like HCl. Is it still usable? 
A:  Likely not without intervention. Sulfonyl chlorides are highly moisture-sensitive. The "HCl smell" indicates significant hydrolysis to the sulfonic acid (R-SO

H), which is unreactive toward amines under standard basic conditions.
  • Diagnostic: Run a quick TLC. Sulfonic acids are highly polar and will stay at the baseline (in Hex/EtOAc), whereas the chloride is non-polar.

  • Remediation: If the bulk is valuable, recrystallize immediately from dry hexane or toluene. If liquid, distill under high vacuum.

  • Pro-Tip: For highly unstable substrates, generate the sulfonyl chloride in situ via the oxidative chlorination of the corresponding thiol or disulfide using N-chlorosuccinimide (NCS) and HCl, then react immediately.

Q: I am using a deactivated aniline (e.g., nitro-aniline). Standard pyridine/DCM conditions yield <10% product. Why? A: Pyridine (pKa ~5.2) is often too weak to drive the reaction with electron-deficient anilines because the nucleophilicity of the amine is critically low.

  • The Fix: Switch to a "Force Multiplier" protocol:

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group more effectively than the chloride itself.

    • Deprotonation: For extremely weak nucleophiles, use NaH (Sodium Hydride) in anhydrous THF to generate the anilide anion before adding the sulfonyl chloride.

Phase 2: In-Process Troubleshooting (Reaction Monitoring)

Q: I see a second, less polar spot forming on TLC that runs higher than my product. Is this an impurity? A: This is the classic signature of Bis-sulfonylation .

  • Mechanism: The sulfonamide product (R-NH-SO

    
    R') is acidic (pKa ~10-11). In the presence of excess base and sulfonyl chloride, it deprotonates to form an anion which attacks a second equivalent of sulfonyl chloride, forming the imide (R-N(SO
    
    
    
    R')_2).
  • Prevention Strategy:

    • Stoichiometry Control: Never use excess sulfonyl chloride. Use a 1:1 ratio or a slight excess of the amine (1.1 equiv).

    • Order of Addition: Add the sulfonyl chloride slowly (dropwise) to the amine solution. This keeps the concentration of the electrophile low relative to the unreacted amine.

  • Recovery: If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/EtOH at reflux for 30 minutes. The bis-sulfonamide bond is chemically labile and will hydrolyze back to the mono-sulfonamide product selectively.

Q: My reaction turns into a black tar upon adding the sulfonyl chloride. A: You are likely experiencing a "Runaway Exotherm." Sulfonylation is highly exothermic.

  • Immediate Action: Cool the reaction to 0°C (or -78°C for highly reactive substrates) before addition.

  • Protocol Adjustment: Dilute the reaction. Standard concentration is 0.1 M – 0.5 M. If you are running neat or >1.0 M, the heat cannot dissipate, leading to polymerization of the amine or decomposition of the chloride.

Phase 3: Downstream Processing (Work-up & Purification)

Q: I used pyridine as the solvent/base. I cannot get rid of it. My NMR is full of pyridine peaks. A: Pyridine is notoriously difficult to remove via rotary evaporation due to its boiling point (115°C) and affinity for organic products.

  • The "Copper Wash" Method (Gold Standard): Wash your organic layer (EtOAc or DCM) with saturated aqueous Copper(II) Sulfate (CuSO

    
    ) .
    
    • Why it works: Pyridine coordinates rapidly to Cu(II) to form a water-soluble complex

      
      .
      
    • Visual Indicator: The aqueous layer will turn from pale blue to a brilliant deep royal blue/purple. Repeat the wash until the aqueous layer remains pale blue.

  • Alternative (Acid Wash): Wash with 1M HCl. Warning: Do not use this if your product contains other basic nitrogens (like pyridines or morpholines) as you will extract your product into the water.

Q: My product is oiling out during recrystallization. A: Sulfonamides often have high melting points but can form supersaturated oils ("oiling out") in single-solvent systems.

  • Solution: Use a binary solvent system .

    • Dissolve the crude oil in the minimum amount of hot "Good Solvent" (e.g., Acetone, Ethanol, or EtOAc).

    • Slowly add the "Bad Solvent" (Hexane, Heptane, or Water) dropwise at reflux until persistent cloudiness appears.

    • Add one drop of "Good Solvent" to clear it, then let it cool slowly to room temperature without stirring.

Phase 4: Advanced Protocols (Alternative Methodologies)

Q: My substrate is sensitive to acid chlorides. Are there milder alternatives? A: Yes. Move away from Sulfonyl Chlorides entirely.

Option A: Sulfonyl Fluorides (SuFEx Chemistry) Sulfonyl fluorides are stable to water and chromatography but react selectively with amines in the presence of specific activators.

  • Reagent: R-SO

    
    F (Commercial or made from R-SO
    
    
    
    Cl + KHF
    
    
    ).
  • Activator: Calcium Triflimide [Ca(NTf

    
    )
    
    
    
    ] or simple silyl ethers.
  • Benefit: "Click" chemistry characteristics; extremely high tolerance for other functional groups (OH, COOH).

Option B: Pd-Catalyzed Coupling (Buchwald Type) Ideal if you have an Aryl Halide (Ar-I/Br) but no sulfonyl source.

  • Reagents: Ar-I + Amine + DABSO (DABCO-bis(sulfur dioxide) adduct).

  • Catalyst: Pd(OAc)

    
     / CataCXium A.
    
  • Mechanism: Palladium inserts into the Ar-I bond, captures SO

    
     (from DABSO), and then couples with the amine. This avoids handling unstable sulfonyl chlorides entirely.
    
Experimental Protocols
Protocol 1: Standard Sulfonylation with Pyridine Removal Step

For primary/secondary amines reacting with aryl sulfonyl chlorides.

  • Setup: Flame-dry a round-bottom flask under N

    
    .
    
  • Dissolution: Add Amine (1.0 equiv) and dry DCM (0.2 M concentration).

  • Base: Add Pyridine (3.0 equiv) or Et

    
    N (1.5 equiv).
    
  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 15 mins.

  • Monitoring: Warm to RT. Monitor by TLC (Check for disappearance of Amine).

  • Work-up (The Critical Step):

    • Dilute with EtOAc.

    • Wash 1: 10% CuSO

      
       (aq) x 2 (Watch for deep blue color).
      
    • Wash 2: Water x 1.

    • Wash 3: Brine x 1.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol 2: Recovery from Bis-Sulfonylation
  • Dissolve the crude mixture (containing mono- and bis-products) in Ethanol.

  • Add aqueous NaOH (2.0 equiv).

  • Reflux for 15–30 minutes. Monitor TLC (Bis-spot should disappear; Mono-spot increases).

  • Cool, acidify to pH 3 with 1M HCl, and extract with EtOAc.

Visualizations
Diagram 1: Sulfonamide Synthesis Decision Tree

A logic flow for selecting the correct synthetic route based on substrate properties.

Sulfonamide_Workflow Start Start: Target Sulfonamide Check_SO2Cl Is Sulfonyl Chloride Available & Stable? Start->Check_SO2Cl Standard_Route Standard Route: R-NH2 + R-SO2-Cl Check_SO2Cl->Standard_Route Yes Alt_Route Alternative Route Check_SO2Cl->Alt_Route No Check_Nuc Check Amine Nucleophilicity Standard_Route->Check_Nuc Good_Nuc Good Nucleophile (Alkyl/Aryl amines) Check_Nuc->Good_Nuc Poor_Nuc Poor Nucleophile (Nitroanilines/Heterocycles) Check_Nuc->Poor_Nuc Protocol_A Protocol A: DCM / Pyridine / 0°C Good_Nuc->Protocol_A Protocol_B Protocol B: THF / NaH (Strong Base) OR Cat. DMAP / Heating Poor_Nuc->Protocol_B Check_Precursor Available Precursor? Alt_Route->Check_Precursor Has_Thiol Thiol (R-SH) Check_Precursor->Has_Thiol Has_Halide Aryl Halide (Ar-I/Br) Check_Precursor->Has_Halide Action_Thiol Oxidative Chlorination (NCS/HCl) -> In-situ SO2Cl Has_Thiol->Action_Thiol Action_Pd Pd-Catalyzed Coupling (Pd source + DABSO) Has_Halide->Action_Pd Action_Thiol->Protocol_A Proceed to

Caption: Decision matrix for selecting synthetic conditions. Blue nodes indicate decision points; Green/Red indicate pathways.

Diagram 2: Mechanism of Bis-Sulfonylation (The "Double-Dip" Error)

Visualizing why excess reagents lead to impurities.

Bis_Sulfonylation Amine Primary Amine R-NH2 Mono Mono-Sulfonamide (Product) R-NH-SO2-Ar Amine->Mono + SO2Cl_1 SO2Cl_1 Sulfonyl Cl (1st Equiv) Anion Sulfonamide Anion [R-N-SO2-Ar]- Mono->Anion + Base (Deprotonation) Base Base (B:) Bis Bis-Sulfonamide (Impurity) R-N(SO2-Ar)2 Anion->Bis + SO2Cl_2 (Side Reaction) SO2Cl_2 Sulfonyl Cl (Excess/2nd Equiv)

Caption: The cascade to bis-sulfonylation. The mono-product competes as a nucleophile if excess electrophile is present.

Quantitative Data: Solvent Effects on Yield
Solvent SystemBaseTemp (°C)Yield (Standard Aniline)Yield (Nitro-Aniline)Notes
DCM Pyridine2592%15%Standard protocol. Poor for deactivated amines.
DCM Pyridine/DMAP2594%85%DMAP catalysis is critical for electron-poor amines.
THF NaH0 -> 6088%91%Best for extremely unreactive amines. Requires dry conditions.[1][2]
Water/Acetone Na

CO

2580%<5%"Schotten-Baumann" conditions. Green, but limited scope.
References
  • Fundamental Synthesis & Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard S

      
      2 mechanism and sulfonyl chloride reactivity).[3]
      
  • Green Chemistry & Alternative Solvents

    • Gomes, C. S. B., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." RSC Sustainability, 2025.[4] Link

  • Palladium-Catalyzed Couplings (DABSO)

    • Flegeau, E. F., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[5] Synlett, 2016.[5] Link

  • Sulfonyl Fluoride (SuFEx)

    • Mahapatra, S., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 2018. Link

  • Pyridine Removal (Copper Method)
  • Bis-Sulfonylation Mechanism & Prevention: Kondrat'ev, P. N., et al. "Side reactions in the synthesis of sulfonamides." Russian Journal of Organic Chemistry. (Detailed kinetic analysis of mono- vs bis-substitution).

Sources

Technical Support Center: Optimization of Sulfonamide Synthesis via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of S-N bond formation via nucleophilic substitution. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of sulfonamides from sulfonyl chlorides and amines. The classic approach involves reacting a sulfonyl chloride with a primary or secondary amine, typically with a base to neutralize the HCl generated.[1][2]

Issue 1: Low or No Product Yield

Q1.1: My reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What are the likely causes?

Answer: This is a common issue often rooted in insufficient reactivity of one or both coupling partners or suboptimal reaction conditions.

  • Cause A: Poor Nucleophilicity of the Amine. Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance (e.g., di-ortho-substituted anilines, secondary amines with bulky substituents) are less nucleophilic and react slowly.[3] Primary amines are generally more reactive than secondary amines.[3]

    • Solution:

      • Increase Temperature: Heating the reaction can provide the necessary activation energy. Use a high-boiling-point, non-reactive solvent like DMF, DMAc, or dioxane.

      • Use a Stronger, Non-Nucleophilic Base: Instead of a mild base like pyridine, consider using a stronger, sterically hindered base such as triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or Proton-Sponge™. These can more effectively deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

      • Catalysis: For particularly challenging couplings, consider transition-metal-catalyzed methods, although this deviates from the classical approach.[3]

  • Cause B: Deactivation or Degradation of the Sulfonyl Chloride. Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis.[4]

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Check Reagent Quality: If the sulfonyl chloride is old or has been improperly stored, it may have already hydrolyzed to the unreactive sulfonic acid. Verify its integrity before use.

  • Cause C: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing reactants and transition states.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), DMF, or THF are often preferred. Polar protic solvents (e.g., ethanol, water) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity and promoting hydrolysis of the sulfonyl chloride.[5][6][7]

Issue 2: Formation of Unwanted Side-Products

Q2.1: I'm observing a significant amount of a bis-sulfonylated product with my primary amine. How can I prevent this?

Answer: The formation of a disulfonimide (R-SO₂-N(H)-SO₂-R') occurs when the initially formed sulfonamide is deprotonated and acts as a nucleophile, reacting with a second molecule of the sulfonyl chloride.[1]

  • Solution:

    • Control Stoichiometry: Add the sulfonyl chloride slowly (e.g., via a syringe pump) to a solution of the amine and base. This maintains a low concentration of the electrophile and favors the initial reaction with the more nucleophilic amine over the sulfonamide anion.

    • Use Amine in Excess: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) ensures the sulfonyl chloride is consumed before significant bis-sulfonylation can occur.

    • Lower the Temperature: Perform the addition of the sulfonyl chloride at a lower temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity.

Q2.2: My reaction with an alkanesulfonyl chloride is messy, and I suspect the formation of a "sulfene" intermediate. What is happening?

Answer: If the alkanesulfonyl chloride has a proton on the α-carbon, a strong base can induce an elimination reaction (E2) to form a highly reactive sulfene intermediate (RCH=SO₂). This intermediate can polymerize or react non-selectively, leading to a complex product mixture. This pathway is especially favored by strong, sterically hindered bases.[8][9]

  • Solution:

    • Use a Weaker Base: Switch from a strong base like TEA or DBU to a milder base like pyridine or even an inorganic base like K₂CO₃. Pyridine is typically sufficient to act as a scavenger for the generated HCl without promoting sulfene formation.[1][2]

    • Reverse Addition: Add the base slowly to the mixture of the amine and sulfonyl chloride to keep the instantaneous concentration of the base low.

Issue 3: Difficult Product Isolation & Purification

Q3.1: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" happens when a dissolved solid separates as a liquid because its melting point is below the solution's temperature or due to high impurity levels.[10]

  • Solution:

    • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, add more of the hot solvent to decrease the concentration, and allow it to cool much more slowly. A slower cooling rate is the most critical factor for promoting proper crystal lattice formation.

    • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixture, such as ethanol/water or isopropanol/water.[10]

    • Induce Crystallization: If the solution remains clear upon cooling (supersaturation), scratch the inside of the flask with a glass rod just below the liquid surface or add a single seed crystal of the pure product.[10]

Q3.2: My crude product is heavily colored, and the color persists after recrystallization.

Answer: Colored impurities are common, often arising from side reactions or impurities in the starting materials.

  • Solution:

    • Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes. The charcoal will adsorb many of the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to use pre-heated glassware (funnel and receiving flask) to prevent the product from crystallizing prematurely.[10]

    • Column Chromatography: If recrystallization and charcoal treatment fail, purification by column chromatography is the most effective method for removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A1: The reaction is a nucleophilic substitution at the sulfur atom. The amine's lone pair of electrons attacks the electrophilic sulfur center, forming a tetrahedral intermediate. The chloride ion, an excellent leaving group, is then expelled, and a proton is lost from the nitrogen (transferred to a base) to yield the stable sulfonamide.[11] The overall process is analogous to nucleophilic acyl substitution at a carbonyl carbon.

Caption: General mechanism of nucleophilic substitution for sulfonamide synthesis.

Q2: How do I choose the right base for my reaction?

A2: The primary role of the base is to neutralize the HCl byproduct.[1][4] The choice depends on the reactivity of your substrates and potential side reactions.

BasepKa (Conjugate Acid)TypeUse Case & Considerations
Pyridine ~5.2Weak, NucleophilicStandard Choice. Acts as a mild base and can serve as the solvent. Generally avoids side reactions like sulfene formation.[1][2]
Triethylamine (TEA) ~10.7Strong, HinderedFor Less Reactive Amines. More basic than pyridine. Can promote sulfene formation with certain substrates.[8]
DIPEA ~10.7Strong, HinderedSimilar to TEA. More sterically hindered, reducing its potential as a competing nucleophile.
K₂CO₃ / Cs₂CO₃ ~10.3 (for HCO₃⁻)InorganicHeterogeneous Conditions. Useful when an organic base might interfere. Slower reaction rates are possible.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent's polarity and its ability to hydrogen bond are key. The reaction generally follows a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[8][9]

Solvent TypeExamplesEffect on Reaction
Polar Aprotic DCM, MeCN, THF, DMFGenerally Preferred. Solubilizes reactants without strongly solvating the amine nucleophile, leaving it more reactive.[5]
Polar Protic Water, EthanolUse with Caution. Can solvate the amine via H-bonding, reducing its nucleophilicity. Also promotes hydrolysis of the sulfonyl chloride.[6][7]
Nonpolar Toluene, HexaneRarely Used. Often provides poor solubility for the amine salt or the polar transition state, slowing the reaction.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a standard procedure for the reaction of a sulfonyl chloride with an amine using pyridine as the base and solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the amine (1.0 eq) in pyridine (0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice and 1M HCl. The goal is to neutralize excess pyridine and precipitate the product.

    • Stir the slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: Dry the crude solid under vacuum. The product can then be purified by recrystallization (see Protocol 2) or column chromatography.

Purification Workflow Start Crude Reaction Mixture Quench Quench with 1M HCl / Ice Start->Quench Neutralize Base Filter Vacuum Filtration Quench->Filter Precipitate Product Wash Wash Solid (H₂O, Hexane) Filter->Wash Remove Salts Dry Dry Crude Solid Wash->Dry Remove Solvents Recrystallize Recrystallization (Protocol 2) Dry->Recrystallize Purify End Pure Crystalline Product Recrystallize->End Isolate

Caption: A typical work-up and purification workflow for sulfonamide synthesis.

Protocol 2: Recrystallization of a Sulfonamide Product

This protocol provides a general method for purifying the crude sulfonamide solid.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, isopropanol, ethanol/water). The ideal solvent should dissolve the sulfonamide when hot but not when cold, while impurities should remain soluble at cold temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

References

  • Wikipedia. Sulfonamide. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. [Link]

  • Preprints.org. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Google Patents.
  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • National Institutes of Health (NIH). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]

  • University of Manchester. Antibacterial sulfonamides. [Link]

  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • ACS Publications. Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. [Link]

  • Wiley Online Library. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

Sources

Technical Support Center: Benzenesulfonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing benzenesulfonamide synthesis. It prioritizes mechanistic understanding, troubleshooting, and self-validating protocols.

Topic: Identifying and Minimizing Side Products in Benzenesulfonamide Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The Reaction Landscape

The formation of benzenesulfonamides via the reaction of benzenesulfonyl chlorides with amines is a cornerstone of medicinal chemistry (e.g., sulfa drugs, COX-2 inhibitors). While seemingly simple, this nucleophilic acyl substitution is plagued by two primary competitive pathways: Hydrolysis (forming sulfonic acids) and Bis-sulfonylation (forming disulfonimides).

The following guide deconstructs these failure modes and provides validated protocols to ensure high purity and yield.

Visualizing the Competitive Landscape

The diagram below maps the kinetic competition between the desired pathway and the primary side reactions.

ReactionNetwork Start Benzenesulfonyl Chloride (R-SO2Cl) Desired Target Sulfonamide (R-SO2-NH-R') Start->Desired + Amine (Main Rxn) Acid Benzenesulfonic Acid (Hydrolysis Product) Start->Acid + H2O (Competitor 1) Amine Primary Amine (R'-NH2) Bis Bis-Sulfonamide (Disulfonimide) Desired->Bis + R-SO2Cl + Base (Competitor 2) Water H2O / OH- Base Excess Base

Figure 1: Reaction Network.[1][2][3] The target sulfonamide is an intermediate that can react further to form bis-sulfonamides, while the starting material is susceptible to hydrolysis.

Module 1: The Hydrolysis Competitor (Sulfonic Acid)[4][5]

Issue: The reaction mixture contains a highly polar, acidic byproduct, and the yield of the sulfonamide is low. Diagnosis: Conversion of sulfonyl chloride to benzenesulfonic acid (


).
Q: Why is hydrolysis outcompeting my amine?

Technical Insight: Sulfonyl chlorides are "hard" electrophiles. While amines are generally better nucleophiles than water, the presence of moisture in the solvent or reagents—or the use of aqueous Schotten-Baumann conditions with unreactive amines—tilts the kinetics toward hydrolysis.

  • Mechanism: Water attacks the sulfur center, displacing chloride. This generates

    
    , which can protonate the amine (
    
    
    
    ), rendering it non-nucleophilic and further stalling the desired reaction.[4]
Q: How do I remove benzenesulfonic acid from my product?

Troubleshooting Protocol: Unlike the neutral sulfonamide, the sulfonic acid is a strong acid (


). It exists as a salt in basic conditions.[5]
  • The Basic Wash (Standard):

    • Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

    • Wash with 1M NaOH or Sat. NaHCO₃ .[6]

    • Mechanism:[4][7][8] The sulfonic acid is deprotonated to the sulfonate salt (

      
      ), which is highly water-soluble and partitions into the aqueous layer.[6] The sulfonamide (
      
      
      
      ) remains in the organic layer (unless pH > 11-12, see Module 2).
  • The "Trap" Check:

    • Acidify the aqueous wash with HCl.[6] If a precipitate forms or the solution becomes oily, you have successfully extracted the side product.

Module 2: The Bis-Sulfonylation Trap (Disulfonimides)

Issue: LCMS shows a peak with mass


. The product is lipophilic and difficult to separate by crystallization.
Diagnosis:  Formation of 

-bis(benzenesulfonyl)amine, also known as a disulfonimide.
Q: Why does my primary amine react twice?

Technical Insight: The mono-sulfonamide product (


) contains an acidic N-H proton (

) due to the electron-withdrawing sulfonyl group.
  • The Causality: If you use excess base and excess sulfonyl chloride , the base deprotonates the mono-sulfonamide, creating a sulfonamide anion (

    
    ).
    
  • The Trap: This anion is a potent nucleophile that attacks a second molecule of sulfonyl chloride.

Q: How do I prevent bis-sulfonylation?

Optimization Strategy:

ParameterRecommendationMechanism
Stoichiometry 1.0 : 0.9 - 1.0 (Amine : Chloride)Starving the reaction of electrophile prevents the second attack.
Addition Order Add Chloride to Amine Keeps the concentration of

low relative to the free amine.
Temperature 0°C to -10°C Low temp discriminates between the highly nucleophilic amine and the less reactive sulfonamide anion.
Base Choice Pyridine or NaHCO₃ Avoid strong bases (like NaOH/KOH) in organic solvents if bis-sulfonylation is observed.

Module 3: Residual Reagents & Genotoxicity

Issue: Oily residue persists after workup; concern regarding potential genotoxic impurities (PGIs). Diagnosis: Unreacted benzenesulfonyl chloride.[6]

Q: How do I safely quench unreacted sulfonyl chloride?

Critical Safety Note: Sulfonyl chlorides are potential alkylating agents (PGIs). They must be destroyed before waste disposal or final isolation.

The "Amine Quench" Protocol:

  • Add a small excess of a water-soluble amine (e.g., N,N-dimethylamine or Morpholine ) to the reaction mixture 30 minutes before workup.

  • Why? This rapidly converts residual chloride into a highly polar, water-soluble sulfonamide that washes out easily, unlike the lipophilic sulfonyl chloride which can "hide" in the organic layer.

Master Protocol: Optimized Synthesis

This protocol balances yield against the two major side reactions.

Reagents:

  • Primary Amine (1.0 equiv)

  • Benzenesulfonyl Chloride (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Preparation: Dissolve Amine and Base in DCM under Nitrogen atmosphere. Cool to 0°C .[4][9][10]

  • Controlled Addition: Dissolve Sulfonyl Chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Checkpoint: Monitor internal temperature; do not allow it to spike (exotherm promotes side reactions).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp. Monitor by TLC/LCMS.[10]

  • Quench: If starting chloride remains, add 0.1 equiv of Dimethylamine (30% aq) or Morpholine. Stir 15 min.

  • Workup (Purification):

    • Wash Org layer with 1M HCl (Removes unreacted amine and Pyridine/TEA).

    • Wash Org layer with Sat. NaHCO₃ (Removes Benzenesulfonic acid).

    • Wash Org layer with Brine , Dry over

      
      , Concentrate.
      

Troubleshooting Decision Tree

Use this logic flow to identify your impurity and select the correct purification method.

Troubleshooting Problem Impurity Detected Acidic Is it Acidic? (Soluble in Base) Problem->Acidic Lipophilic Is it Lipophilic? (Elutes near product) Acidic->Lipophilic No Sulfonic Benzenesulfonic Acid ACTION: Wash with NaHCO3 Acidic->Sulfonic Yes Bis Bis-Sulfonamide ACTION: Recrystallize (EtOH) or Chromatography Lipophilic->Bis Stable in Water Mass = M + Sulfonyl Chloride Residual Sulfonyl Chloride ACTION: Quench with Morpholine then Acid Wash Lipophilic->Chloride Oily / Pungent Reacts with Alcohols

Figure 2: Impurity Identification Logic. Follow the branches to determine the appropriate remediation strategy.[6][10]

References

  • Mechanistic Studies on Sulfonyl Chloride Hydrolysis

    • Title: Simulation of Benzenesulfonyl Chloride Hydrolysis.
    • Source: Russian Journal of General Chemistry (via ResearchG
    • URL:

  • Bis-Sulfonylation Side Reactions

    • Title: Technical Support Center: Sulfonyl
    • Source: BenchChem.[2][6][7][10]

    • URL:

  • Genotoxic Impurity Control (Sulfonates)

    • Title: Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence.
    • Source: Organic Process Research & Development (ACS).
    • URL:

  • Continuous Flow Optimization (Minimizing Exotherms)

    • Title: A continuous flow investig
    • Source: Reaction Chemistry & Engineering (RSC).[8]

    • URL:

Sources

Strategies for the purification of polar organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polar Purification Technical Support Center.

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Subject: Overcoming the "Polar Paradox" in Chromatography

The purification of polar organic compounds presents a unique "Polar Paradox": these molecules adhere irreversibly to standard silica (causing tailing and yield loss) yet often elute unretained in the void volume of standard Reversed-Phase (C18) columns.

This guide moves beyond basic textbook definitions to provide field-proven strategies for isolating polar amines, acids, zwitterions, and carbohydrate-like scaffolds.

Part 1: The Triage Desk (Method Selection)

Before injecting a sample, you must diagnose the physicochemical properties of your analyte. The most common failure mode is forcing a polar compound onto a column that cannot chemically retain it.

The Polarity Decision Matrix

Use the following logic flow to select the correct stationary phase and mode.

PurificationStrategy Start START: Analyte Properties Solubility Solubility Check Start->Solubility LogP LogP / Polarity Solubility->LogP Soluble in Organic HILIC HILIC / Amine / Diol Solubility->HILIC Water Soluble Only NP Normal Phase (Silica) LogP->NP LogP > 1 (Non-Polar) RP_Std Std. Reversed Phase (C18) LogP->RP_Std LogP 0 to 3 (Mod. Polar) RP_Aq Aqueous C18 (C18Aq) LogP->RP_Aq LogP < 0 (Polar) LogP->HILIC LogP < -1 (Very Polar) IEX Ion Exchange (SCX/SAX) RP_Aq->IEX Ionic/Zwitterionic

Figure 1: Decision matrix for selecting purification modes based on compound polarity (LogP) and solubility.

Part 2: Troubleshooting Normal Phase (Silica)

The Issue: "My compound streaks across the column and I lose 40% mass." The Cause: Silanol activity. Standard silica (SiO2) has acidic surface silanols (pKa ~5). Polar compounds, especially amines, hydrogen bond or ionically bind to these sites, leading to irreversible adsorption.

Protocol A: The "Base Shield" Strategy (For Amines)

Instead of standard silica, use Amine-Functionalized Silica or aggressive mobile phase modification.

ParameterStandard Silica ProtocolOptimized "Base Shield" Protocol
Stationary Phase Standard Flash Silica (40-63 µm)Amine-Bonded Silica (NH2)
Mobile Phase A Dichloromethane (DCM)DCM or Ethyl Acetate
Mobile Phase B Methanol (MeOH)MeOH or Ethanol
Modifier 1% Triethylamine (TEA) (Messy workup)None required (The column is the base)
Result Tailing peaks, TEA salt contaminationSharp peaks, simple evaporation

Expert Insight: If you must use standard silica for amines, pre-rinse the column with mobile phase containing 1% TEA to neutralize "hot spots" before loading your sample [1].

Protocol B: The "Acidic Shield" (For Carboxylic Acids)

Acids will dimerize or streak on neutral silica.

  • Modifier: Add 0.1% to 1.0% Acetic Acid or Formic Acid to both Solvent A and Solvent B.

  • Mechanism: This suppresses the ionization of the analyte (keeping it neutral/protonated), reducing interaction with the silica surface.

Part 3: Mastering Reversed Phase & HILIC

The Issue: "My compound elutes at the void volume (T0) on C18." The Cause: The compound is too hydrophilic to partition into the hydrophobic C18 chains.

Strategy 1: Aqueous C18 (C18Aq)

Standard C18 chains collapse (mat down) in 100% water, losing surface area.

  • Solution: Use C18 columns designated as "Aqueous" or "Aq".[1] These have hydrophilic end-capping or polar-embedded groups that keep the C18 chains extended even in 100% water [2].

  • Workflow: Start at 100% Water (0% Organic) and hold for 2-3 Column Volumes (CV) before starting the gradient.

Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If C18Aq fails, switch to HILIC. This is often called "Aqueous Normal Phase."[2][3][4]

The HILIC Mechanism: HILIC works by forming a water-rich layer on the surface of a polar stationary phase (Silica, Diol, or Amine). The analyte partitions between the bulk organic mobile phase (acetonitrile) and this stagnant water layer.

HILIC_Mech Silica Polar Surface (Silica/Diol) WaterLayer Stagnant Water-Rich Layer (The 'Stationary' Phase) Silica->WaterLayer Adsorbs Water Analyte Polar Analyte WaterLayer->Analyte Partitions In MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Partitions Out

Figure 2: The HILIC partition mechanism.[5] Retention is driven by the analyte partitioning into the water layer adsorbed on the silica surface.

The HILIC "Inverse Gradient" Protocol:

  • Stationary Phase: Bare Silica, Diol, or Amine.

  • Solvent A: Acetonitrile (Weak Solvent in HILIC).[2]

  • Solvent B: Water + 10mM Ammonium Acetate (Strong Solvent in HILIC).

  • Gradient:

    • Start: 95% ACN / 5% Water.

    • End: 50% ACN / 50% Water.

    • Note: Do not go above 50% water; the mechanism collapses into standard normal phase behavior [3].

Part 4: The Criticality of Loading (Sample Introduction)

The Issue: "I have great separation on TLC, but my Flash run is a blob." The Cause: Solvent mismatch. Dissolving a polar sample in a strong solvent (DMSO, DMF, Water) and injecting it as a liquid disrupts the chromatography at the head of the column.[6]

The Dry Loading Protocol (Mandatory for Polar Compounds)

Eliminate the "solvent effect" by adsorbing the sample onto a solid support.

  • Dissolution: Dissolve crude sample in the minimum amount of a strong solvent (MeOH, Acetone, or even Water).

  • Adsorption: Add a solid support (Celite 545 or Flash Silica) at a ratio of 1:3 (1g Sample : 3g Sorbent).

    • Why Celite? Celite is chemically inert and releases polar compounds easier than silica [4].

  • Evaporation: Rotovap the slurry until it is a free-flowing powder.

    • Tip: If using water, lyophilize (freeze-dry) or use a high-vacuum pump with a cold trap.

  • Loading: Pour the powder into an empty solid load cartridge (SLS) and place it upstream of the main column.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol in HILIC? A: Generally, no. Methanol is too polar (protic) and disrupts the formation of the distinct water layer required for HILIC partitioning. Acetonitrile is the required weak solvent.[2] If you need solubility, use DMF in very small quantities, but ACN is non-negotiable for the gradient [5].

Q: My amine compound is still tailing on C18. What now? A: Add an ion-pairing agent or buffer.

  • Low pH: Add 0.1% TFA (Trifluoroacetic acid). This protonates the amine and suppresses silanol activity. Warning: TFA can affect Mass Spec sensitivity.

  • High pH: Use a hybrid silica column (pH stable to 12) and run in 10mM Ammonium Bicarbonate (pH 10). This keeps the amine neutral (unprotonated), increasing retention on C18.

Q: How do I remove DMSO from my fraction after Reverse Phase? A: If you liquid-loaded with DMSO, it will likely elute early. If it co-elutes:

  • Lyophilization (freeze-drying) is the best method, though slow.

  • Fast Workup: Dilute the aqueous fraction with brine and extract 3x with n-Butanol or Ethyl Acetate (if the compound partitions).

References

  • Teledyne ISCO. (2023).[7] Strategies for the Purification of Highly Polar Compounds. Teledyne Labs. Link

  • Biotage. (2023).[2][8][9][10] Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. Link

  • Agilent Technologies. (2020). HILIC: The Pros and Cons. LCGC International. Link

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbtech Technical Guides. Link

  • Waters Corporation. Beginners Guide to HILIC. Waters Library. Link

Sources

Technical Support Center: Stability & Degradation of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with benzenesulfonamide scaffolds in drug development. It moves beyond generic advice to address the specific physicochemical vulnerabilities of the sulfonamide (


) pharmacophore.

Current Status: Operational Role: Senior Application Scientist Topic: Stability Profiling & Degradation Pathways

Executive Summary: The Stability Profile

Benzenesulfonamide compounds are generally robust against hydrolysis under neutral conditions due to the steric and electronic shielding of the sulfur atom. However, they exhibit distinct vulnerabilities:

  • Photolability: The primary degradation risk. The aromatic ring acts as a chromophore, facilitating UV absorption and subsequent radical cleavage of the S-N bond.

  • pH-Dependent Solubility/Stability: Being weakly acidic (pKa

    
     10 for unsubstituted, lower for 
    
    
    
    -substituted), their solubility and degradation rates are heavily pH-dependent.
  • Thermal Stability: High thermal stability in solid state, but susceptible to desulfonation at extreme temperatures (

    
    ).
    

Degradation Pathways & Mechanisms[1][2][3][4]

A. Hydrolytic Degradation (The S-N Bond)

Mechanism: Hydrolysis of the sulfonamide bond is kinetically slow compared to amides or esters. It typically requires harsh acidic or basic conditions and elevated temperatures.

  • Acidic Hydrolysis: Protonation of the nitrogen atom weakens the S-N bond, making the sulfur susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Less common; involves nucleophilic attack on the sulfur or removal of the

    
    -proton (if present), leading to rearrangement or cleavage.
    

Pathway Diagram:

Hydrolysis Substrate Benzenesulfonamide (R-SO2-NH-R') Acid_Inter N-Protonated Intermediate (R-SO2-NH2(+)-R') Substrate->Acid_Inter + H+ (Acidic pH) Transition Transition State (Nu: Attack on S) Acid_Inter->Transition + H2O / Heat Products Sulfonic Acid + Amine (R-SO3H + H2N-R') Transition->Products S-N Cleavage

Figure 1: Acid-catalyzed hydrolysis mechanism of benzenesulfonamides leading to S-N bond cleavage.

B. Photodegradation (The Primary Risk)

Mechanism: Upon UV irradiation (specifically UV-B and UV-A), the benzene ring absorbs energy, transitioning to an excited singlet state. This often leads to:

  • S-N Bond Cleavage: Generating sulfonyl and amino radicals.

  • 
     Extrusion:  A photo-rearrangement where the 
    
    
    
    group is lost, directly linking the benzene ring to the amine substituent (forming aniline derivatives).
  • Hydroxylation: Radical attack on the benzene ring.

Pathway Diagram:

Photolysis Parent Parent Sulfonamide Excited Excited State (Singlet/Triplet) Parent->Excited hν (UV) Radical_Pair Radical Pair (Ph-SO2• + •NH-R) Excited->Radical_Pair Path1 S-N Cleavage Radical_Pair->Path1 Path2 SO2 Extrusion Radical_Pair->Path2 Prod1 Sulfanilic Acid / Aniline Path1->Prod1 Prod2 Rearranged Amine (Ph-NH-R) Path2->Prod2

Figure 2: Photolytic degradation pathways including radical cleavage and sulfur dioxide extrusion.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: "I see ghost peaks in my HPLC chromatogram that shift with pH."

Root Cause: Benzenesulfonamides are amphoteric (or weak acids). Explanation: The sulfonamide nitrogen can be deprotonated (pKa


 10) or protonated (very low pKa). If your mobile phase pH is near the compound's pKa, you will observe peak splitting or retention time shifts due to the equilibrium between ionized and neutral species.
Solution: 
  • Action: Buffer your mobile phase at least 2 pH units away from the pKa.

  • Recommendation: Use Formic Acid (pH ~2.1) or Ammonium Bicarbonate (pH ~7.8) to ensure the species is in a single ionization state.

Scenario 2: "My compound degrades during LC-MS analysis but is stable in the vial."

Root Cause: In-source fragmentation or thermal degradation in the ESI source. Explanation: The S-N bond is relatively weak in the gas phase. High desolvation temperatures or cone voltages can mimic degradation. Solution:

  • Action: Lower the desolvation temperature (try

    
    ) and reduce the cone voltage.
    
  • Verification: Inject the sample without a column (flow injection) at different source parameters to distinguish instrumental artifacts from real degradation.

Scenario 3: "Mass balance is low (<80%) after photostability testing."

Root Cause: Formation of volatile degradants or insoluble polymers. Explanation:


 extrusion releases sulfur dioxide gas, which is lost. Additionally, radical coupling can form insoluble dimers that precipitate and are filtered out before HPLC analysis.
Solution: 
  • Action: Check for precipitate in the stress vial. Re-dissolve using a stronger solvent (e.g., DMSO) before analysis.

  • Action: Monitor for

    
     loss or use a headspace analyzer if critical.
    

Forced Degradation Protocols (ICH Q1A Compliant)

Do not treat these as "check-box" exercises. Use them to probe the molecule's specific weaknesses.[1]

Step-by-Step Stress Testing Workflow

Table 1: Recommended Stress Conditions for Benzenesulfonamides

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N - 1.0 N HCl, 60°C1-7 Days5-20%Monitor for precipitation of the free acid form.
Base Hydrolysis 0.1 N - 1.0 N NaOH, 60°C1-7 Days5-20%Sulfonamides are often more soluble here (salt formation).
Oxidation 3%

, RT
2-24 Hours5-20%Watch for oxidation of substituents (e.g., amines, methyls).
Thermal 60°C - 80°C (Solid/Solution)7-14 Days<5%Generally stable; tests physical form changes (polymorphs).
Photolysis 1.2M lux-hours (ICH Q1B)~1-3 DaysVariableCritical: Use Quartz vessels to allow UV transmission.
Protocol: Acid/Base Stress Setup
  • Preparation: Prepare a 1 mg/mL stock solution of the benzenesulfonamide in an inert co-solvent (e.g., Methanol/Acetonitrile) if water solubility is low.

  • Dosing: Dilute 1:1 with the stress agent (e.g., 2N HCl to reach final 1N).

  • Incubation: Place in a temperature-controlled block at 60°C.

  • Sampling: Aliquot at T=0, 24h, 48h.

  • Quenching (Critical): Neutralize acid samples with equal molar NaOH (and vice versa) immediately before analysis to prevent column damage and stop the reaction.

  • Analysis: Analyze via HPLC-PDA-MS.

FAQ: Expert Insights

Q: Why is my sulfonamide stable in 1N HCl but degrades in water at pH 4? A: This is counter-intuitive but possible. In 1N HCl, the nitrogen might be fully protonated, potentially stabilizing the leaving group dynamics or simply changing the solubility profile. However, at pH 4 (weakly acidic), you might be in a "pH-rate profile maximum" where the specific acid-catalyzed mechanism is most efficient, or you are observing solubility-driven precipitation disguised as degradation. Always check the precipitate.

Q: Can I use UV detection alone for stability testing? A: No. Benzenesulfonamides often degrade into compounds that lose the chromophore (if the ring is cleaved, though rare) or shift


 significantly (e.g., formation of aniline derivatives). You must use a PDA (scanning 200-400 nm) and preferably MS to track mass balance.

Q: How does the substituent on the benzene ring affect stability? A: It follows the Hammett relationship. Electron-withdrawing groups (e.g.,


, 

) on the benzene ring generally make the sulfonamide bond more acidic and potentially more susceptible to nucleophilic attack (hydrolysis) under basic conditions, but might stabilize it against oxidative radical attack. Electron-donating groups (e.g.,

) make the ring more prone to oxidative and photo-degradation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2] Link

  • Baran, W., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions.[3][4] Journal of Hazardous Materials. Link

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution.[4][5][6] Environmental Science & Technology. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Link

Sources

Common pitfalls in the spectroscopic analysis of N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: TECHNICAL GUIDE: Advanced Spectroscopic Troubleshooting for N-Substituted Sulfonamides From: Dr. Aris Thorne, Senior Application Scientist To: R&D Division / Analytical Chemistry Group

Introduction: The Deceptive Simplicity of the Sulfonyl Group

Colleagues,

In drug development, the N-substituted sulfonamide moiety (


) is a pharmacophore workhorse. However, its spectroscopic behavior is frequently misinterpreted. I often see junior chemists discard perfectly good batches assuming they are impure due to "split peaks" in NMR or "missing" molecular ions in MS.

This guide addresses the causality behind these anomalies. We are not just following a checklist; we are validating molecular integrity by understanding the physical chemistry of the


 bond.

Module 1: NMR Spectroscopy – The "Rotamer" Trap

The Issue: You observe split signals (doubling of peaks) in your


H or 

C NMR spectrum, particularly near the sulfonamide nitrogen. Integration ratios are non-integers (e.g., 0.6 : 0.4), leading to the false conclusion of contamination.

The Science (Causality): Unlike simple amines, the


 bond in sulfonamides exhibits significant restricted rotation.[1] This is due to the electronic interaction between the nitrogen lone pair and the sulfonyl group (often described as 

negative hyperconjugation or

-orbital participation), creating a rotational barrier that can exceed 60 kJ/mol. This results in rotamers (conformational isomers) that exchange slowly on the NMR timescale at room temperature.

Troubleshooting Protocol:

Q: How do I distinguish between a rotamer and a difficult-to-remove impurity?

A: The Variable Temperature (VT) Validation Protocol. Impurities are static; rotamers are dynamic. Use this self-validating workflow:

  • Baseline Scan: Record

    
    H NMR at 25°C (298 K).
    
  • Heat: Increase probe temperature to 50°C, then 75°C (ensure solvent boiling point permits; DMSO-

    
     is ideal).
    
  • Observe:

    • Scenario A (Rotamers): The split peaks broaden and eventually coalesce into a single sharp peak as the exchange rate exceeds the frequency difference (

      
      ).
      
    • Scenario B (Impurity): The peaks remain distinct and sharp. Chemical shifts may drift slightly, but they will not coalesce.

Q: My N-H proton signal is missing or extremely broad. Where is it?

A: You are likely experiencing "Intermediate Exchange." In


, the acidic sulfonamide N-H (

) exchanges with trace water or other labile protons at a rate comparable to the NMR timescale, causing the signal to broaden into the baseline.
  • Solution: Switch to DMSO-

    
     . DMSO is a hydrogen-bond acceptor; it "locks" the N-H proton via H-bonding, slowing the exchange rate significantly. This usually yields a sharp doublet (if coupled to 
    
    
    
    ) or singlet between 7.5 – 10.0 ppm.

Visualization: NMR Troubleshooting Logic

NMR_Workflow start Observation: Split Peaks / Non-Integer Integration solvent Check Solvent: Is it CDCl3? start->solvent switch Action: Switch to DMSO-d6 solvent->switch Yes vt_test Experiment: Run VT-NMR (25°C -> 80°C) solvent->vt_test No (already DMSO) switch->vt_test result Do peaks coalesce? vt_test->result rotamer Conclusion: Rotamers (Pure Compound) result->rotamer Yes impurity Conclusion: Impurity Present result->impurity No

Caption: Decision tree for distinguishing sulfonamide rotamers from impurities using VT-NMR.

Module 2: Infrared (IR) Analysis – Vibrational Ambiguities

The Issue: Users struggle to identify the diagnostic sulfonamide bands due to overlap with other functional groups, or they observe shifting bands in solid-state samples.

The Science (Causality): The sulfonyl group (


) is a powerful electron-withdrawing group. Its stretching frequencies are highly sensitive to the physical state (solid vs. solution) due to intermolecular hydrogen bonding involving the 

and

atoms.

Diagnostic Data Table:

Vibration ModeFrequency Range (

)
IntensityNotes

Asymmetric
1335 – 1370 StrongOften the most distinct band.

Symmetric
1145 – 1180 StrongSharp; paired with the asymmetric band.
S-N Stretch 900 – 950 MediumCan be obscured by fingerprint region.
N-H Stretch 3200 – 3400 VariableSharp in dilute solution; Broad in solid state (H-bonding).

Q: Why do my IR bands shift significantly between batches?

A: Polymorphism. Sulfonamides are notorious for polymorphism (different crystal packing). In the solid state (ATR/KBr), the hydrogen bonding network differs between polymorphs, shifting the


 and 

bands by up to 20-30

.
  • Validation: Dissolve the sample in

    
     or 
    
    
    
    and run a solution-phase IR. If the spectra of the two "different" batches become identical in solution, the difference was purely physical (polymorphism), not chemical.

Module 3: Mass Spectrometry – The Ionization Maze

The Issue: "I cannot see the molecular ion (


) in ESI+, or the fragmentation pattern is confusing."

The Science (Causality):

  • Acidity: N-substituted sulfonamides are acidic. In positive mode (ESI+), protonation is difficult unless a basic center (like a pyridine ring) is present elsewhere in the molecule.

  • Lability: The

    
     bond is relatively fragile. High cone voltages can cause in-source fragmentation, stripping the 
    
    
    
    group before the ion is even selected.

Troubleshooting Protocol:

Q: ESI+ is giving weak signals. What is the alternative?

A: Switch to Negative Mode (ESI-). Because of the acidic N-H proton, sulfonamides ionize exceptionally well in negative mode, forming stable


 ions.
  • Tip: If you must use ESI+, add ammonium formate to encourage

    
     adducts, which are often more stable than protonated species.
    

Q: What is the "Signature" fragmentation?

A: The "M minus 64" Rule. In MS/MS (tandem mass spec), the most diagnostic cleavage is the extrusion of sulfur dioxide (


, 64 Da). This often involves a rearrangement where the amine portion recombines with the aryl ring (if present), or simple cleavage.

Visualization: MS Fragmentation Pathway

MS_Frag parent Parent Ion [R-SO2-NH-R'] transition Rearrangement (S-N Cleavage) parent->transition frag1 Loss of SO2 (Neutral -64 Da) transition->frag1 -SO2 frag2 Product Ion [R-NH-R'] or [R]+ transition->frag2 Detected

Caption: Characteristic loss of SO2 (64 Da) in Sulfonamide MS/MS analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (Standard text for diagnostic IR bands and NMR shifts).

  • Babalola, I. T., et al. (2023). "Design, synthesis, and molecular docking studies of N-substituted sulfonamides..." Journal of King Saud University - Science. Link (Demonstrates NMR shift assignments and NH proton behavior).

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link (Authoritative source on SO2 loss and MS rearrangements).

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link (Explains the solvent effects on labile NH protons).

  • Tormena, C. F., et al. (2025). "Study of Unusually High Rotational Barriers about S-N Bonds..." ResearchGate / Bioorganic Chemistry. Link (Detailed analysis of rotamers and coalescence).

Sources

[1]

Topic: Optimizing HPLC separation of closely related sulfonamide analogues Role: Senior Application Scientist Status: Active Guide Version: 2026.1

Introduction: The Amphoteric Challenge

Sulfonamides present a unique chromatographic challenge due to their amphoteric nature. They possess a basic aniline group (


Successful separation of closely related analogues—such as the "triple sulfa" group (sulfadiazine, sulfamethazine, sulfamerazine) or positional isomers—requires precise control over ionization states. This guide moves beyond standard C18 protocols to address the specific physicochemical interactions required for high-resolution separation.

Data Presentation: Critical Physicochemical Parameters

The following table summarizes the dissociation constants (

Compound

(Basic Amine)

(Acidic Amide)
Hydrophobicity (Log P)Critical Separation Note
Sulfadiazine 2.06.5-0.09Early eluter; polar.
Sulfathiazole 2.07.20.05Often tails due to thiazole-silanol interaction.
Sulfamerazine 2.17.10.14Isobaric with Sulfamethizole.
Sulfamethazine 2.37.40.26Component of "Triple Sulfa".
Sulfamethoxazole 1.75.60.89Highly pH sensitive due to lower

.
Sulfisoxazole 1.55.01.01Late eluter on C18.

Data aggregated from standard physicochemical databases and validated chromatographic studies [1, 2].

Module 1: Method Development Strategy

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the stationary phase and mobile phase based on analyte complexity.

GStartStart: Define Analyte MixtureIsomersAre there Positional Isomers?Start->IsomersStandardStandard AnaloguesIsomers->StandardNoPFPColumn: PFP (Pentafluorophenyl)Mechanism: Pi-Pi InteractionIsomers->PFPYes (e.g., Sulfamethizole vs Sulfamethazine)C18Column: C18 (End-capped)Mobile Phase: pH 2.5-3.0Standard->C18CheckResCheck Resolution (Rs)C18->CheckResPFP->CheckResDecisionRs > 1.5?CheckRes->DecisionSuccessValidate MethodDecision->SuccessYesModifierAction: Change Organic Modifier(MeOH <-> ACN)Decision->ModifierNoFailOptimize Selectivity (α)Modifier->CheckRes

Figure 1: Decision tree for stationary phase selection. Note the diversion to PFP columns for isomeric separations.

Module 2: Troubleshooting & FAQs

Section A: Resolution and Selectivity

Q: I cannot separate Sulfamethazine and Sulfamerazine on my C18 column. They co-elute. How do I improve resolution?

A: These compounds differ only by a single methyl group on the pyrimidine ring. On a standard C18 column, hydrophobic discrimination is often insufficient.

  • The Fix: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

  • The Mechanism: Methanol is a protic solvent and can engage in hydrogen bonding with the sulfonamide nitrogen and the heterocyclic rings. This introduces a secondary separation mechanism distinct from pure hydrophobicity, often resolving the critical pair [3].

  • Alternative: If using ACN is mandatory, lower the temperature to 20°C. Mass transfer improves at higher temperatures, but selectivity (

    
    ) for structurally similar compounds often improves at lower temperatures due to enthalpy-entropy compensation.
    

Q: How do I separate positional isomers (e.g., Sulfisomidine and Sulfamethazine)?

A: C18 columns rarely resolve positional isomers effectively because their hydrophobic volumes are nearly identical.

  • The Fix: Utilize a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • The Mechanism: Sulfonamides contain aromatic rings rich in

    
    -electrons. PFP phases are electron-deficient. This creates strong 
    
    
    interactions.[1][2] The steric position of the functional groups on the isomer alters the accessibility of the aromatic ring to the stationary phase, creating significant differences in retention time that C18 cannot achieve [4].
Section B: Peak Shape Issues

Q: My sulfonamide peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Likely not. Tailing in sulfonamides is classically caused by the interaction of the basic amine moiety (

  • The Fix (Chemical): Ensure your mobile phase pH is below 3.0 (ideally 2.5-2.7).

  • The Mechanism: At pH 2.5, the silanols (Si-OH) are protonated and neutral, preventing the ion-exchange interaction with the positively charged amine of the sulfonamide. Simultaneously, the sulfonamide nitrogen (

    
    ) remains protonated/neutral, increasing retention on the hydrophobic phase [5].
    
  • The Fix (Hardware): Use a "Type B" high-purity silica column or a hybrid particle column (e.g., Waters XBridge or Agilent Poroshell) which are double end-capped to mask silanols.

Module 3: Advanced Experimental Protocols

Protocol: Gradient Optimization for Multi-Residue Analysis

Target: Separation of 8+ sulfonamides in <15 minutes.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: Core-shell C18 (e.g., Kinetex 2.6 µm) or PFP (for isomers). 100 x 4.6 mm.

Step-by-Step Workflow:

  • System Preparation:

    • Passivate the LC system with 30% Phosphoric acid if previous methods used ion-pairing agents, then flush extensively with water.

  • Equilibration:

    • Equilibrate column at Initial Conditions (5% B) for 10 column volumes.

    • Note: Sulfadiazine elutes very early; starting at >10% B may cause it to elute in the void volume.

  • Gradient Program:

    • 0-1 min: Hold 5% B (Focuses early eluters).

    • 1-10 min: Linear ramp 5%

      
       40% B.
      
    • 10-12 min: Ramp 40%

      
       95% B (Wash).
      
    • 12-15 min: Re-equilibrate 5% B.

  • Flow Rate Tuning:

    • Set flow to 1.0 mL/min (for 4.6mm ID).

    • Optimization: If backpressure allows, increase flow to 1.5 mL/min to reduce run time, as core-shell particles maintain efficiency at higher linear velocities.

Visualizing the Troubleshooting Logic

TroubleshootingIssueIdentify IssueTailingPeak TailingIssue->TailingDriftRT DriftIssue->DriftCoElutionCo-ElutionIssue->CoElutionActionTail1Check pH < 3.0Tailing->ActionTail1First StepActionDrift1Check Column Temp StabilityDrift->ActionDrift1ActionRes1Change Selectivity (MeOH vs ACN)CoElution->ActionRes1ActionTail2Use End-capped / Hybrid ColumnActionTail1->ActionTail2If persistsActionDrift2Buffer Capacity (10-20mM)ActionDrift1->ActionDrift2ActionRes2Switch to PFP PhaseActionRes1->ActionRes2For Isomers

Figure 2: Troubleshooting logic flow for common sulfonamide separation errors.

References

  • Sanli, S., et al. (2025). Determination of pKa Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate. [Link]

  • Qi, P., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC (NIH). [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Blog. [Link]

Enhancing the in vivo efficacy and pharmacokinetic profile of kinesin spindle protein inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Facility: Preclinical Oncology & DMPK Support Unit Subject: Enhancing In Vivo Efficacy and Pharmacokinetic Profiles of Eg5/KSP Inhibitors Reference ID: KSP-OPT-2026

Introduction

Welcome to the Technical Support Center. This guide addresses the translational "valley of death" often encountered with Kinesin Spindle Protein (KSP/Eg5) inhibitors. While first-generation compounds like Ispinesib (SB-715992) showed potent nanomolar affinity in vitro, their clinical utility has been hampered by poor pharmacokinetic (PK) profiles, multidrug resistance (MDR) efflux liability, and dose-limiting toxicities (neutropenia).

This guide provides actionable troubleshooting workflows to bridge the gap between in vitro potency and in vivo efficacy.

Module 1: Pharmacokinetic (PK) Optimization & Efflux Liability

The Core Challenge: Many KSP inhibitors possess basic amine structures that make them substrates for P-glycoprotein (P-gp/MDR1). This results in poor oral bioavailability and rapid biliary excretion, limiting tumor exposure time.

Troubleshooting Guide: PK Disconnects
Symptom Root Cause Analysis Corrective Action
High in vitro potency (

nM) but no in vivo efficacy.
Rapid Clearance/Efflux: The compound is likely a P-gp substrate, preventing intracellular accumulation in the tumor.1. Run an ATPase Assay: Confirm P-gp liability.2. Chemical Modification: Modulate basicity (e.g.,

-fluorination of amines) to reduce P-gp affinity while maintaining KSP binding [1].3. Formulation: Encapsulate in polymeric micelles or albumin conjugates to bypass efflux pumps.
Short half-life (

) in mice compared to predicted.
Metabolic Instability: Rapid oxidation by CYP3A4.1. Microsomal Stability Test: Compare intrinsic clearance (

) in mouse vs. human liver microsomes.2. Boosting: Co-administration with CYP3A4 inhibitors (e.g., ritonavir) in preclinical models to validate if metabolic stability is the limiting factor [2].
Low oral bioavailability (%F < 20%). Solubility vs. Permeability: High crystallinity or "brick dust" properties.Switch Formulation: Move from suspension (CMC/Tween) to amorphous solid dispersions or nanosuspensions to improve dissolution rates [3].
Standard Operating Protocol: P-gp Liability Assessment

Use this protocol to validate if your lead compound is being pumped out of tumor cells.

  • Cell Lines: Use MDCK-MDR1 (transfected) vs. MDCK-WT (wild type).

  • Dosing: Apply compound at 10 µM to the apical (A) or basolateral (B) chamber.

  • Measurement: Measure transport (A

    
    B and B
    
    
    
    A) via LC-MS/MS after 2 hours.
  • Calculation: Determine Efflux Ratio (ER) =

    
    .
    
    • Interpretation: An ER

      
       indicates significant efflux liability.
      
    • Control: Verapamil (P-gp inhibitor) should reduce the ER to

      
      .
      

Module 2: In Vivo Efficacy & Pharmacodynamics (PD)

The Core Challenge: KSP inhibition causes a specific "monastral" phenotype (mono-polar spindles).[1] If you do not observe tumor regression, you must confirm Target Engagement before discarding the compound. The gold standard biomarker is Phospho-Histone H3 (pHH3) .

Visualizing the Mechanism of Action

KSP_Mechanism Normal Normal Mitosis (Bipolar Spindle) Inhibition KSP Inhibition (Eg5 Blockade) Normal->Inhibition Drug Application Arrest Mitotic Arrest (Monastral Phenotype) Inhibition->Arrest Centrosomes fail to separate Slippage Mitotic Slippage (Tetraploidy) Arrest->Slippage Checkpoint Leakage Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Biomarker Biomarker: Phospho-Histone H3 (Ser10) High Arrest->Biomarker Detection Slippage->Apoptosis Delayed Death

Caption: Pathway of KSP inhibition leading to the characteristic "Monastral" phenotype and subsequent apoptosis, validated by pHH3 accumulation.

Troubleshooting Guide: Efficacy Failures
Issue Diagnostic Question Solution
No Tumor Regression Did the drug actually arrest mitosis in vivo?Perform pHH3 IHC: Harvest tumors 4–24 hours post-dose. If pHH3 is not elevated vs. vehicle, the drug did not reach the tumor at effective concentrations [4].
Tumor Stasis (Cytostasis) only Is the dosing schedule optimal?Pulse Dosing: KSP inhibitors often require "pulse" dosing (e.g., q4d or weekly) rather than daily dosing to allow bone marrow recovery while maintaining apoptotic threshold in tumors [5].
Regrowth after cessation Is there resistant clone emergence?Check for Slippage: Analyze tumor ploidy. If cells are tetraploid (4N/8N), they "slipped" out of arrest. Combine with Taxanes or Aurora Kinase Inhibitors to prevent slippage [6].
Protocol: Phospho-Histone H3 (pHH3) Staining

Critical for proving mechanism of action.

  • Timing: Harvest tumor tissue 6 to 24 hours after the last dose. (Mitotic arrest is transient; sampling too late misses the peak).

  • Fixation: 10% neutral buffered formalin (24 hours).

  • Antigen Retrieval: Citrate buffer pH 6.0, heat-induced.

  • Primary Antibody: Rabbit anti-pHH3 (Ser10) (1:200 dilution).

  • Quantification: Count positive nuclei in 5 high-power fields (HPF).

    • Success Criteria: Treated group should show

      
       increase in pHH3 positive cells compared to control [7].
      

Module 3: Advanced Formulation Strategies

The Core Challenge: To overcome the limitations of free small molecules (toxicity and solubility), advanced delivery systems are required.

Workflow: From Synthesis to Optimized Delivery

Optimization_Workflow Lead Lead KSP Inhibitor (High Potency, Poor PK) Mod Chemical Modification (Reduce Basicity) Lead->Mod Form Nano-Formulation (Micelles/Albumin) Lead->Form ADC ADC Conjugation (e.g., Trastuzumab-Linker) Lead->ADC Eval PK Evaluation (Clearance & Bioavailability) Mod->Eval Form->Eval ADC->Eval Decision Pass Criteria? Eval->Decision Decision->Lead No (Iterate) Efficacy In Vivo Efficacy (Xenograft) Decision->Efficacy Yes

Caption: Decision matrix for enhancing KSP inhibitor delivery via chemical modification, nano-formulation, or Antibody-Drug Conjugates (ADCs).

FAQ: Formulation & Toxicity

Q: Why is neutropenia the primary dose-limiting toxicity (DLT)? A: KSP is essential for all dividing cells, including bone marrow progenitors. However, KSP inhibitors do not cause neuropathy (unlike taxanes) because they do not affect post-mitotic neurons. To manage neutropenia, use intermittent dosing (e.g., Days 1 & 15 of a 28-day cycle) rather than continuous infusion [8].

Q: How do Antibody-Drug Conjugates (ADCs) improve the profile? A: Conjugating the KSP inhibitor (payload) to an antibody (e.g., anti-HER2) allows for targeted delivery. The ADC remains stable in circulation (reducing systemic toxicity/neutropenia) and releases the inhibitor only after internalization into the tumor cell. Example: H2-921 (Trastuzumab-KSP inhibitor) showed superior efficacy to free drug in resistant models [9].

References

  • Discovery of 2-propylamino-2,4-diaryl-2,5-dihydropyrroles as potent, water-soluble KSP inhibitors. PubMed. Link

  • Pharmacokinetic Boosting of Kinase Inhibitors. National Institutes of Health (PMC). Link

  • What are the formulation strategies to improve PK properties? Patsnap Synapse. Link

  • Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient's Response. Biomarker Insights. Link

  • A Phase I Study of Ispinesib... in Patients With Solid Tumors. Clinical Cancer Research. Link

  • Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis. Link

  • Quantification of histone H3 phosphorylation in response to KSP inhibition. ResearchGate. Link

  • A Pediatric Phase 1 Trial and Pharmacokinetic Study of Ispinesib. Investigational New Drugs. Link

  • A novel antibody-KSP inhibitor conjugate improves KSP inhibitor efficacy. Biomaterials. Link

Sources

Validation & Comparative

The Evolving Landscape of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of crucial enzymes and significant antimicrobial and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide derivatives, offering insights into the molecular nuances that govern their therapeutic efficacy. We will delve into key therapeutic areas, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation benzenesulfonamide-based drugs.

The Pivotal Role of the Sulfonamide Moiety: A Tale of Zinc Binding and Beyond

The unsubstituted sulfonamide group (-SO₂NH₂) is a fundamental pharmacophore, particularly for its ability to act as a zinc-binding group (ZBG). This interaction is central to the inhibitory activity of many benzenesulfonamide derivatives against metalloenzymes, most notably the carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition: A Classic Case Study in SAR

Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for drug discovery.[1] Benzenesulfonamides are among the most potent and well-studied classes of CA inhibitors (CAIs).

The fundamental SAR of benzenesulfonamide-based CAIs can be summarized as follows:

  • The Sulfonamide Group is Essential: The -SO₂NH₂ moiety directly coordinates with the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.

  • The "Tail Approach": Modulating Selectivity and Potency: Modifications distal to the sulfonamide group, often referred to as the "tail," play a crucial role in determining the inhibitor's affinity and isoform selectivity.[2] Appending various chemical moieties to the aromatic ring or the sulfonamide nitrogen allows for interactions with different amino acid residues within the active site cavity, which varies among the different CA isoforms.[3]

Structural studies have revealed that active site residues, particularly those at positions 92 and 131, are critical in dictating the binding orientation and affinity of inhibitors. The "tail" groups of the inhibitor can then exploit these differences to achieve isoform specificity.[3] For instance, tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CAIs compared to their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group which facilitates coordination with the zinc ion.[4]

Table 1: Comparative Inhibitory Activity (Kᵢ) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound/ModificationhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide (Standard)25012255.7[5]
4-(2-(2-Aliphatic-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides57.8–85.56.4–13.57.1–12.63.1–8.6[5]
Tetrafluoro-benzenesulfonamides with triazole linker41.5–150030.1–7551.5–38.90.8–12.4[4]
Rhodamine-linked benzenesulfonamidesGood to excellent inhibition reportedGood to excellent inhibition reportedGood to excellent inhibition reportedGood to excellent inhibition reported[6]

Experimental Workflow: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common colorimetric method for assessing CA inhibitory activity based on the esterase activity of the enzyme.[1]

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6) A1 Add 180 µL of Assay Buffer to each well of a 96-well plate P1->A1 P2 Prepare pNPA Stock Solution (20 mM in acetonitrile or DMSO) A5 Initiate reaction by adding 10 µL of pNPA stock solution P2->A5 P3 Prepare CA Enzyme Solution A2 Add 10 µL of CA sample or control P3->A2 P4 Prepare Inhibitor Solutions at various concentrations A3 Add 10 µL of inhibitor solution or solvent (for control) P4->A3 A1->A2 A2->A3 A4 Incubate for 10 minutes at room temperature A3->A4 A4->A5 A6 Immediately measure absorbance at 405 nm in kinetic mode for 10-15 minutes A5->A6 D1 Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve A6->D1 D2 Determine the percentage of inhibition for each inhibitor concentration D1->D2 D3 Calculate the IC₅₀ value D2->D3

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Broadening the Therapeutic Horizon: Benzenesulfonamides as Anticancer Agents

The anticancer properties of benzenesulfonamide derivatives are multifaceted, with several recognized mechanisms of action.

Inhibition of Tumor-Associated Carbonic Anhydrases

A primary mechanism for the anticancer activity of sulfonamides is the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII.[7] These isoforms are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis.[2] For instance, certain 4-thiazolone-based benzenesulfonamides have shown significant antiproliferative activity against breast cancer cell lines, with their potency correlating with their inhibitory effect on CA IX.[2]

Other Anticancer Mechanisms

Beyond CA inhibition, benzenesulfonamide derivatives have been shown to exert their anticancer effects through other pathways:

  • Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been identified as potent tubulin-targeting agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several novel sulfonamide derivatives have been developed as potent VEGFR-2 inhibitors.[9][10]

  • Glyoxalase I Inhibition: The glyoxalase system is involved in detoxifying cytotoxic metabolites. Cancer cells often overexpress glyoxalase I (Glx-I), making it a viable anticancer target.[11] Certain 1,4-benzenesulfonamide derivatives have demonstrated potent Glx-I inhibitory activity.[12]

Table 2: Comparative Anticancer Activity (IC₅₀) of Benzenesulfonamide Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
4-Thiazolone-based benzenesulfonamidesMDA-MB-231, MCF-71.52–6.31CA IX Inhibition[2]
Pyrazoline benzenesulfonamidesA549, MCF-7, HeLaPotent antiproliferative activity reportedMMP-2, MMP-9, CA IX, CA XII, COX-2 Inhibition[13]
Tubulin-targeting benzenesulfonamidesVarious cancer cell lines0.007–0.036Tubulin Polymerization Inhibition[8]
Isatin-based sulfonamidesMCF-70.09Not specified[10]
2,5-Dichlorothiophene-3-sulfonamideHeLa, MDA-MB-231, MCF-74.62–7.21DNA interaction[14]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[9][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivatives for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Combating Microbial Resistance: The Enduring Role of Benzenesulfonamides

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[16] Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.

The SAR of antimicrobial sulfonamides is well-established:

  • Para-amino Group: The presence of a free para-amino group is generally crucial for activity, as it mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).

  • Substitutions on the Sulfonamide Nitrogen: Modifications at the N¹ position of the sulfonamide group significantly influence the drug's pharmacokinetic and pharmacodynamic properties. Heterocyclic substituents often enhance potency.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the benzene ring can increase the antimicrobial activity.[17]

Recent research has focused on hybrid molecules that combine the benzenesulfonamide scaffold with other antimicrobial pharmacophores, such as thiazole or thiopyrimidine, to develop agents with broad-spectrum activity and the potential to overcome resistance mechanisms.[18][19]

Table 3: Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound ClassPathogen(s)ActivityKey SAR FindingReference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA and MSSA)Strong inhibitionElectron-withdrawing group enhances activity[17]
Thiazole-benzenesulfonamide hybridsGram-positive and Gram-negative bacteriaPotent antibacterial activityCombination of two active moieties[19]
Thiopyrimidine-benzenesulfonamide hybridsS. aureus, E. coli, Candida spp.Promising broad-spectrum efficacyHalogenation improves permeability and activity[18]
Benzothiazole-sulfonamide derivativesGram-positive and Gram-negative bacteriaPotent antibacterial activity (MIC: 15.5–31.25 µg/mL)Strong electron-withdrawing groups enhance activity[20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21]

G cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_analysis Result Interpretation P1 Prepare serial two-fold dilutions of the sulfonamide derivative in a 96-well microplate containing broth A1 Inoculate each well with the diluted bacterial suspension P1->A1 P2 Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) P3 Dilute the bacterial suspension to the final inoculum concentration P2->P3 P3->A1 A2 Include a positive control (no drug) and a negative control (no bacteria) A1->A2 A3 Incubate the plate at 37°C for 16-20 hours A2->A3 D1 Visually inspect the wells for bacterial growth (turbidity) A3->D1 D2 The MIC is the lowest concentration of the drug that inhibits visible growth D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: The Path Forward

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing the interaction of these derivatives with their biological targets is paramount for the rational design of more potent, selective, and safer drugs. This guide has provided a comparative overview of the SAR of benzenesulfonamides in key therapeutic areas, supported by experimental data and protocols. By leveraging these insights, researchers can continue to innovate and expand the therapeutic utility of this versatile chemical entity.

References

  • Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem. (n.d.).
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols - Benchchem. (n.d.).
  • Lomolino, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 363-370. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. Retrieved from [Link]

  • Aggarwal, N., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. Bioorganic & Medicinal Chemistry, 27(24), 115229. Retrieved from [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2899. Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy. Retrieved from [Link]

  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 857-872. Retrieved from [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 857-872. Retrieved from [Link]

  • Wang, B., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. Retrieved from [Link]

  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci. Retrieved from [Link]

  • Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(23), 8251. Retrieved from [Link]

  • Bua, S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 543-551. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. Retrieved from [Link]

  • Kubinyi, H. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Omega, 2(2), 546-554. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. Retrieved from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. Retrieved from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts, 11(7), 823. Retrieved from [Link]

  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30209-30225. Retrieved from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Journal of Advanced Scientific Research. Retrieved from [Link]

  • In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. (2022). Molecules, 27(12), 3704. Retrieved from [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines. Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). Molecules. Retrieved from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 693. Retrieved from [Link]

  • Genç, Y., et al. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. Retrieved from [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Inhibitory Potency of 4-(3-aminopropyl)-N-methylbenzenesulfonamide Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-glaucoma drugs.[1][2][3] This structural motif is particularly adept at inhibiting metalloenzymes, most notably carbonic anhydrases (CAs).[3][4] Carbonic anhydrases are a ubiquitous family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][6] This reaction is fundamental to numerous physiological processes, including pH homeostasis, fluid secretion, and respiration.[6][7]

Given the established role of the sulfonamide moiety in targeting CAs, novel molecules containing this group are promising candidates for investigation as new therapeutic inhibitors. This guide introduces 4-(3-aminopropyl)-N-methylbenzenesulfonamide , a novel benzenesulfonamide derivative, and provides a framework for evaluating its inhibitory potency.

To establish a meaningful benchmark, its performance will be compared against two well-characterized, clinically approved carbonic anhydrase inhibitors:

  • Acetazolamide : A first-generation CA inhibitor used systemically to treat glaucoma, epilepsy, and altitude sickness.[8][9][10]

  • Dorzolamide : A topical CA inhibitor primarily used in ophthalmic solutions to reduce intraocular pressure in glaucoma patients.[11][12][13]

This guide will provide a detailed, field-proven protocol for an in-vitro colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against purified human carbonic anhydrase II (hCA II), a well-studied and physiologically important isoform.

Scientific Rationale and Experimental Design

The primary objective is to quantify and compare the inhibitory potency of this compound with Acetazolamide and Dorzolamide. The IC₅₀ value—the concentration of an inhibitor required to reduce enzyme activity by 50%—will serve as the key metric for this comparison.

The experimental choice is a colorimetric assay that leverages the esterase activity of carbonic anhydrase.[6][14] In this assay, the enzyme hydrolyzes the substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol. The rate of product formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[14][15] The presence of an inhibitor will slow this reaction, and the degree of inhibition is directly proportional to the inhibitor's concentration and potency. This method is widely adopted for its reliability, simplicity, and suitability for high-throughput screening.[6][7][16]

The experimental workflow is designed to ensure data integrity and reproducibility. It includes essential controls:

  • Enzyme Control (EC): Measures the maximum (100%) enzyme activity without any inhibitor.

  • Solvent Control (SC): Ensures the solvent used to dissolve the test compounds (e.g., DMSO) does not interfere with enzyme activity.

  • Background Control (BC): Accounts for any non-enzymatic hydrolysis of the substrate.

By comparing the rate of reaction in the presence of varying concentrations of the test compounds to the control rates, a dose-response curve can be generated to accurately calculate the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol for determining the IC₅₀ of the test compounds.

G P1 Prepare Assay Buffer (50 mM Tris-SO4, pH 7.6) A1 Dispense Assay Buffer P1->A1 P2 Prepare 10X Stock Solutions of Test Compounds & Controls in DMSO A3 Add 10X Test Compounds (serial dilutions), Controls, or Solvent to appropriate wells P2->A3 P3 Prepare pNPA Substrate (20 mM in Acetonitrile) A5 Initiate Reaction: Add pNPA Substrate to all wells P3->A5 P4 Prepare hCA II Enzyme Solution in Assay Buffer A2 Add hCA II Enzyme Solution to all wells except Background P4->A2 A1->A2 A2->A3 A4 Pre-incubate for 10 min at Room Temperature A3->A4 A4->A5 D1 Measure Absorbance at 405 nm (Kinetic Mode, 15 min) A5->D1 D2 Calculate Reaction Rate (ΔAbs/min) for each well D1->D2 D3 Calculate % Inhibition vs. Enzyme Control D2->D3 D4 Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) D3->D4 D5 Determine IC50 Value (Non-linear Regression) D4->D5

Caption: Experimental workflow for IC₅₀ determination.

Detailed Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methodologies for colorimetric CA activity measurement.[14][15]

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Reference Control)[6]

  • Dorzolamide (Reference Control)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-SO₄ Assay Buffer (50 mM, pH 7.6)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile, anhydrous

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • pNPA Stock Solution (20 mM): Prepare fresh by dissolving pNPA in anhydrous acetonitrile.

    • Enzyme Working Solution: Dilute the hCA II stock in Tris-SO₄ Assay Buffer to the desired final concentration.

    • Test Compound Stock Solutions (10 mM): Dissolve the test compound, Acetazolamide, and Dorzolamide in 100% DMSO.

    • Serial Dilutions: Create a series of 10X final concentration dilutions of each test compound stock solution using DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 80 µL of Tris-SO₄ Assay Buffer to each well designated for samples and controls.

    • Add 10 µL of the appropriate 10X test compound dilution to the 'Sample' wells.

    • Add 10 µL of 100% DMSO to the 'Enzyme Control' (EC) and 'Solvent Control' (SC) wells.

    • Add 10 µL of Assay Buffer to the 'Background Control' (BC) wells.

    • Add 10 µL of the hCA II Enzyme Working Solution to all wells except the 'Background Control' wells.

    • Mix the plate gently and incubate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.[15]

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA Stock Solution to all wells. The final volume in each well should be 110 µL.

    • Immediately place the microplate in a reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope, ΔAbs/min) for each well using the linear portion of the kinetic curve.

    • Correct the rates of the sample and control wells by subtracting the rate of the 'Background Control' well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a non-linear regression model (log[inhibitor] vs. response).

Comparative Inhibitory Potency: Results

The following table summarizes the hypothetical IC₅₀ values obtained for each compound against human Carbonic Anhydrase II, as determined by the described protocol.

CompoundChemical ClassPrimary Clinical UseHypothetical IC₅₀ (nM) against hCA II
Acetazolamide BenzenesulfonamideSystemic (Glaucoma, Diuresis)[4]12.5
Dorzolamide Thienothiopyran-2-sulfonamideTopical (Glaucoma)[17]3.8
This compound BenzenesulfonamideInvestigational8.2

Note: These are representative, hypothetical values for illustrative purposes.

Mechanism of Action Visualization

Sulfonamide-based inhibitors function by coordinating with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂.

Caption: Sulfonamide inhibition of Carbonic Anhydrase.

Discussion

Based on the hypothetical data presented, this compound demonstrates potent inhibition of human Carbonic Anhydrase II with an IC₅₀ value of 8.2 nM. This positions it as a highly effective inhibitor, stronger than the first-generation systemic drug Acetazolamide (12.5 nM) but slightly less potent than the topically administered Dorzolamide (3.8 nM).[8][11]

The superior potency of Dorzolamide may be attributed to its unique thienothiopyran-2-sulfonamide structure, which likely forms additional favorable interactions within the enzyme's active site compared to the simpler benzenesulfonamide scaffolds of Acetazolamide and the novel test compound.[17][18]

Nevertheless, the sub-nanomolar inhibitory activity of this compound is significant. The presence of the aminopropyl side chain introduces a basic functional group that could be exploited for modulating pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug development.

This in-vitro study provides a crucial first step in characterizing the biochemical activity of this compound. Further investigations are warranted, including selectivity profiling against other CA isoforms, kinetic analysis to determine the mode of inhibition, and structural studies (e.g., X-ray crystallography) to elucidate the precise binding interactions within the hCA II active site.

Conclusion

This guide outlines a robust and reproducible methodology for benchmarking the inhibitory potency of novel sulfonamide-based compounds against carbonic anhydrase. The hypothetical results for this compound indicate that it is a potent inhibitor of hCA II, with efficacy comparable to established therapeutic agents. These findings underscore its potential as a lead compound for the development of new drugs targeting carbonic anhydrase-related pathologies.

References

  • Title: Carbonic anhydrase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Source: AIBD URL: [Link]

  • Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: Pharma Research Library URL: [Link]

  • Title: What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Source: AIBD URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: What is the mechanism of Dorzolamide Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Dorzolamide: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: ANTIMICROBIAL SULFONAMIDE DRUGS Source: scindeks.ceon.rs URL: [Link]

  • Title: Acetazolamide PDF Source: Picmonic URL: [Link]

  • Title: Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information Source: GoodRx URL: [Link]

  • Title: Acetazolamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Dorzolamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes Source: Nursa URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors | Concise Medical Knowledge Source: Lecturio URL: [Link]

  • Title: Acetazolamide | Deranged Physiology Source: derangedphysiology.com URL: [Link]

  • Title: Acetazolamide - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Sulfa Drugs - a closer look Source: Chemistry LibreTexts URL: [Link]

  • Title: Assay in Summary_ki Source: BindingDB URL: [Link]

  • Title: The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics Source: ACS Publications URL: [Link]

  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]

  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ Source: Taylor & Francis Online URL: [Link]

  • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC URL: [Link]

  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL: [Link]

  • Title: N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki Source: SpringerLink URL: [Link]

  • Title: 4-[3-(methylsulfonylamino)prop-1-ynyl]-~{N}-[3,3,3-tris(fluoranyl)propyl]benzenesulfonamide Source: PubChem URL: [Link]

  • Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs Source: Longdom Publishing URL: [Link]

Sources

Structural Analysis and Comparison of N-Aryl Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In medicinal chemistry, the N-aryl sulfonamide moiety (


) is not merely a functional group; it is a "privileged scaffold" capable of engaging diverse biological targets, including Carbonic Anhydrases (CAs), COX-2, and Bcl-2 family proteins. Its utility stems from a unique combination of physicochemical properties: a distorted tetrahedral geometry, the ability to act as a hydrogen bond transition state mimic, and a tunable acidity profile that dictates ionization at physiological pH.

This guide provides a structural dissection of N-aryl sulfonamides, comparing their performance against bioisosteric alternatives (specifically sulfonimidamides ) and analyzing the electronic causality behind their structure-activity relationships (SAR).

Structural Mechanics & Electronic Logic

Geometry and Binding Vectors

Unlike planar amides (


), the sulfonamide sulfur atom adopts a distorted tetrahedral geometry . This deviation from planarity is critical for drug design:
  • Bond Angles: The

    
     and 
    
    
    
    angles typically range between 100° and 120°, creating a non-planar topology that allows the molecule to explore 3D chemical space more effectively than flat aromatics.
  • H-Bonding: The sulfonyl oxygens serve as weak-to-moderate Hydrogen Bond Acceptors (HBA), while the N-H proton is a strong Hydrogen Bond Donor (HBD).

Acidity and Ionization (The Hammett Connection)

The biological activity of N-aryl sulfonamides is often governed by their pKa. The


 group is strongly electron-withdrawing, rendering the N-H proton acidic (typically pKa 6–10).
  • Mechanism: Deprotonation yields a stable anion (

    
    ), where the negative charge is delocalized onto the sulfonyl oxygens and the aromatic ring.
    
  • Tuning: The acidity correlates linearly with the Hammett substituent constant (

    
    )  of groups on the N-aryl ring.
    
    • Electron Withdrawing Groups (EWGs): Stabilize the anion

      
       Lower pKa 
      
      
      
      Increased ionization at pH 7.4.
    • Electron Donating Groups (EDGs): Destabilize the anion

      
       Higher pKa 
      
      
      
      Neutral species dominates.

Comparative Analysis

Comparison 1: Electronic Tuning (Substituent Effects)

The following table illustrates how specific substitutions on the N-aryl ring shift physicochemical properties, directly impacting solubility and target binding (e.g., Carbonic Anhydrase inhibition).

Substituent (R)Electronic EffectHammett

Approx.[1] pKa ShiftSolubility (aq)Binding Implication
-NO₂ (4-position)Strong EWG+0.78-2.0 to -3.0 unitsHigh (Ionized)Stronger electrostatic interaction with metal centers (e.g., Zn²⁺).
-Cl (4-position)Weak EWG+0.23-0.5 to -1.0 unitsModerateEnhanced lipophilic contacts; slight acidity increase.
-H (Unsubstituted)Neutral0.00Baseline (~10.0)LowBaseline reference.
-OCH₃ (4-position)EDG-0.27+0.2 to +0.5 unitsLowReduced ionization; potential steric clashes or H-bond acceptance.
Comparison 2: Scaffold Hopping (Sulfonamide vs. Sulfonimidamide)

Sulfonimidamides (


) are emerging bioisosteres where one sulfonyl oxygen is replaced by a nitrogen. This comparison highlights why a researcher might switch scaffolds.
FeatureN-Aryl Sulfonamide (

)
N-Aryl Sulfonimidamide (

)
Advantage/Outcome
Chirality Achiral (Prochiral sulfur)Chiral (Sulfur is a stereocenter)Sulfonimidamides allow for enantioselective target engagement.
H-Bond Vectors 2 Acceptors (O), 1 Donor (NH)1 Acceptor (O), 1 Donor (NH), 1 Basic Site (=N) Additional vector for tuning selectivity.
Hydrolytic Stability HighHighBoth are stable under physiological conditions.
Solubility pH-dependent (Acidic)pH-dependent (Amphoteric)Sulfonimidamides can offer improved solubility profiles due to the extra basic nitrogen.

Visualizing the SAR Logic

The following diagram maps the causal relationships between structural modifications and biological outcomes.

SAR_Logic Core N-Aryl Sulfonamide Core EWG Electron Withdrawing Group (-NO2, -CF3) Core->EWG Modification EDG Electron Donating Group (-OMe, -NH2) Core->EDG Modification Ortho Ortho-Substitution (Steric Bulk) Core->Ortho Modification Acidity Increased Acidity (Lower pKa) EWG->Acidity Inductive Effect EDG->Acidity Destabilizes Anion Geometry Twisted Conformation (Non-planar) Ortho->Geometry Steric Clash Lipophilicity Altered LogP Ortho->Lipophilicity Solvation Shielding Ionization Ionization at pH 7.4 (Anionic Form) Acidity->Ionization pKa < pH Binding Target Binding Affinity (Electrostatic/Steric) Geometry->Binding Shape Complementarity Permeability Membrane Permeability (Passive Diffusion) Ionization->Permeability Reduces (usually) Ionization->Binding Enhances (if cationic pocket)

Caption: Causal network linking structural modifications (EWG/EDG/Sterics) to physicochemical changes and final biological performance.

Experimental Protocols

Protocol A: General Synthesis of N-Aryl Sulfonamides

Objective: Synthesis of N-(4-nitrophenyl)benzenesulfonamide via nucleophilic substitution. Rationale: Pyridine acts as both the solvent and the acid scavenger (base) to drive the reaction forward by neutralizing the HCl byproduct.

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)

  • 4-Nitroaniline (1.0 equiv)

  • Pyridine (anhydrous, 5-10 volumes)

  • HCl (10%), Ethyl Acetate, Brine.

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.38 g, 10 mmol) in anhydrous pyridine (10 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add benzenesulfonyl chloride (1.76 g, 10 mmol) dropwise over 10 minutes. Control: Exotherm management prevents side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Validation: Monitor by TLC (30% EtOAc/Hexane) until the amine spot disappears.

  • Quench: Pour the reaction mixture into ice-cold 10% HCl (50 mL). Mechanism: Pyridine is protonated to form water-soluble pyridinium chloride; the sulfonamide product precipitates.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL) to remove residual acid/salt.
    
  • Purification: Recrystallize from Ethanol/Water. Dry in vacuo.[2]

Protocol B: Determination of pKa (Spectrophotometric Method)

Objective: Determine the ionization constant of the synthesized sulfonamide. Rationale: The UV-Vis spectrum of the neutral sulfonamide differs from its ionized (anionic) form due to changes in conjugation.

Steps:

  • Stock Solution: Prepare a

    
     stock of the sulfonamide in water (with <1% DMSO if needed for solubility).
    
  • Buffer Prep: Prepare a series of buffers ranging from pH 4 to pH 11 (0.5 unit intervals).

  • Measurement: Record UV-Vis spectra (200–400 nm) for the compound in each buffer.

  • Analysis: Identify the isosbestic point (wavelength where absorbance is constant). Plot Absorbance vs. pH at

    
     of the anionic species.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Self-Validation: The plot must yield a sigmoidal curve; 
    
    
    
    confirms data quality.

Visualization of Synthesis Workflow

Synthesis_Flow Start Start: Aniline + Sulfonyl Chloride Reaction Reaction: Pyridine, 0°C to RT, 4h Start->Reaction Check TLC Check: Amine spot gone? Reaction->Check Check->Reaction No (Stir longer) Quench Quench: Pour into 10% HCl Check->Quench Yes Precipitate Precipitation: Product solidifies Quench->Precipitate Acidifies Pyridine Filter Filtration & Wash: Remove Pyridinium salts Precipitate->Filter Purify Recrystallization: Ethanol/Water Filter->Purify

Caption: Step-by-step workflow for the synthesis of N-aryl sulfonamides via sulfonyl chloride coupling.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B: Nat. Prod. Med. Chem. (2025).[3][4] Link

  • Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides. Chem. Biodivers. (2022).[5] Link

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. J. Med. Chem. (2018). Link

  • Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis. New J. Chem.[6] (2017).[6] Link

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv (2019). Link

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. J. Org. Chem. (2012).[3] Link

Sources

Head-to-head comparison of different benzenesulfonamide scaffolds for specific biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase IX and COX-2

Executive Summary

This guide provides a technical comparison of benzenesulfonamide-based scaffolds, focusing on their two most critical medicinal applications: Carbonic Anhydrase (CA) inhibition for hypoxic tumors and Cyclooxygenase-2 (COX-2) inhibition for inflammation. Unlike generic overviews, this document analyzes the structural determinants (SAR) that drive isoform selectivity and details the experimental protocols required to validate these properties.

The Privileged Scaffold: Benzenesulfonamide

The benzenesulfonamide moiety (


) acts as a "privileged structure" primarily due to its ability to coordinate with zinc ions (

) in metalloenzymes.
  • The Zinc Anchor: The sulfonamide nitrogen acts as a zinc-binding group (ZBG). In Carbonic Anhydrases, the ionized sulfonamide (

    
    ) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
    
  • The Scaffold Challenge: Since the ZBG is non-selective, specificity is achieved solely through the "tail" or "ring" substituents attached to the benzene core.

Case Study A: Carbonic Anhydrase Inhibition (Hypoxic Tumors)

Comparison: Acetazolamide (Classic) vs. SLC-0111 (Modern Ureido-Analog)

This comparison highlights the shift from pan-inhibition (glaucoma therapy) to isoform-selective inhibition (metastatic breast/brain cancer therapy).

2.1 Structural Logic & Mechanism
  • Acetazolamide (AAZ): A heterocyclic sulfonamide. It binds tightly to the

    
     but interacts minimally with the rim of the active site. This results in high affinity for the ubiquitous cytosolic isoforms (hCA I and II), causing systemic side effects (paresthesia, fatigue).
    
  • SLC-0111: A ureido-benzenesulfonamide. It incorporates a flexible "tail" (fluorophenyl-ureido moiety).

    • Mechanism: The tail extends out of the active site cavity to interact with the hydrophobic pocket located at the entrance. This pocket is structurally conserved in the tumor-associated transmembrane isoforms (hCA IX and XII) but absent or different in hCA I/II.

2.2 Head-to-Head Performance Data

Data synthesized from Supuran et al. and recent Phase Ib/II clinical readouts.

FeatureAcetazolamide (AAZ)SLC-0111Technical Implication
Scaffold Type 1,3,4-thiadiazole-2-sulfonamideUreido-benzenesulfonamideSLC-0111 tail confers selectivity.[1]

(hCA IX)
~25 nM45 nM Both are potent binders of the target.

(hCA II)
12 nM (Off-target)>4000 nMCritical: SLC-0111 avoids cytosolic CA II inhibition.
Selectivity Ratio (II/IX) 0.48 (Favors Off-target)>88 (Favors Target) SLC-0111 is superior for systemic administration.
Permeability HighLow/ModerateSLC-0111 targets extracellular domains of membrane-bound CA IX.
2.3 Pathway Visualization: CA IX Inhibition Mechanism

The following diagram illustrates how the sulfonamide scaffold disrupts the catalytic cycle of Carbonic Anhydrase IX in hypoxic tumor cells.

CA_Mechanism Hypoxia Tumor Hypoxia (HIF-1α) CA_IX_Expr CA IX Overexpression (Transmembrane) Hypoxia->CA_IX_Expr Induces Catalysis CO2 + H2O ↔ HCO3- + H+ CA_IX_Expr->Catalysis Catalyzes Acidosis Extracellular Acidosis (pH < 6.8) Catalysis->Acidosis Accumulates H+ Invasion Matrix Degradation & Metastasis Acidosis->Invasion Activates Proteases SLC0111 SLC-0111 (Inhibitor) Zinc_Block Zn2+ Coordination (Active Site Block) SLC0111->Zinc_Block Binds Zinc_Block->Catalysis Inhibits

Caption: CA IX regulates tumor pH. SLC-0111 binds the Zinc active site, blocking acidification and reducing metastatic potential.

Case Study B: COX-2 Selectivity (Anti-Inflammatory)

Comparison: Celecoxib vs. Valdecoxib [2][3][4]

This comparison examines the trade-off between selectivity and cardiovascular safety in diarylheterocycle scaffolds.

3.1 Structural Logic

Both compounds utilize a benzenesulfonamide group to bind a polar side pocket unique to COX-2 (Arg513/His90), which is inaccessible in COX-1 (due to Ile523 steric hindrance).

  • Celecoxib: Uses a pyrazole core. The trifluoromethyl group provides lipophilicity but moderate selectivity.

  • Valdecoxib: Uses an isoxazole core. This scaffold allows for tighter binding and higher selectivity ratios.

3.2 Selectivity & Safety Profile
FeatureCelecoxibValdecoxib (Withdrawn)
Core Scaffold PyrazoleIsoxazole
Selectivity (COX-1/COX-2) ~7.6 – 30~30 – 60 (Higher)
Half-life ~11 hours~8–11 hours
Clinical Outcome Marketed (Boxed Warning)Withdrawn (2005)
Failure Mode Manageable CV riskSevere Cutaneous Reactions (SJS) + CV Risk

The Selectivity Paradox: Higher selectivity is not always better. Extreme suppression of COX-2 (which generates cardioprotective Prostacyclin) without balancing suppression of COX-1 (which generates pro-thrombotic Thromboxane A2) increases thrombotic risk. Celecoxib's "imperfect" selectivity may contribute to its slightly more favorable safety profile compared to Valdecoxib.

Experimental Validation Protocols

To validate a new benzenesulfonamide scaffold, you must perform synthesis followed by kinetic profiling.

4.1 Protocol: Synthesis via Chlorosulfonation

This is the industry-standard method for introducing the sulfonamide moiety.

Reagents: Substituted benzene, Chlorosulfonic acid (


), Thionyl chloride (

), Ammonia (

).
  • Electrophilic Attack: Cool substituted benzene to 0°C. Add

    
     dropwise (excess). The electrophilic sulfur attacks the aromatic ring (para-direction is typical for activating groups).
    
  • Sulfonyl Chloride Formation: Heat the mixture (60°C) to drive the reaction to the sulfonyl chloride (

    
    ). Note: If the acid is consumed, add 
    
    
    
    to convert sulfonic acid byproducts to the chloride.
  • Quench: Pour the reaction mixture carefully onto crushed ice. Filter the precipitate.[5]

  • Amination: Dissolve the sulfonyl chloride in acetone. Add concentrated aqueous ammonia (

    
    ) or a specific amine (for substituted sulfonamides).
    
  • Purification: Recrystallize from ethanol/water.

4.2 Protocol: Stopped-Flow CO2 Hydration Assay

This is the "Gold Standard" for measuring CA inhibition kinetics (


). Standard esterase assays (p-nitrophenyl acetate) are often inaccurate for highly active isoforms like CA IX.

Workflow Visualization:

StoppedFlow SolA Solution A: Enzyme (CA) + Indicator (Phenol Red) Mixer Rapid Mixing Chamber (<10 ms dead time) SolA->Mixer SolB Solution B: Substrate (CO2-saturated water) + Inhibitor SolB->Mixer Detect Photometer (557 nm) Detects pH change (Yellow -> Red) Mixer->Detect Data Calculate Initial Rate (v0) Fit to Michaelis-Menten Detect->Data Ki_Calc Determine Ki (Cheng-Prusoff Equation) Data->Ki_Calc

Caption: Stopped-flow kinetics allow measurement of the rapid CO2 hydration reaction (


), which is impossible with standard spectrophotometry.

Step-by-Step:

  • Preparation: Saturate water with

    
     (Substrate). Prepare Enzyme solution with Phenol Red indicator (pH 7.5).
    
  • Inhibitor Incubation: Pre-incubate the enzyme with the benzenesulfonamide candidate for 15 mins.

  • Injection: Rapidly mix solutions in the stopped-flow apparatus.

  • Measurement: Monitor the absorbance drop at 557 nm (Phenol Red transition) as

    
     converts to Carbonic Acid, lowering pH.
    
  • Calculation: The uninhibited reaction is extremely fast (

    
    ). Calculate the % inhibition relative to the uninhibited rate to derive 
    
    
    
    and convert to
    
    
    .
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). SLC-0111, a first-in-class cancer therapeutic targeting Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Link

  • Riendeau, D., et al. (2005).[3] Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine. Circulation. Link

  • Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • BenchChem Protocols. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

Sources

Safety Operating Guide

Proper Disposal of 4-(3-aminopropyl)-N-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(3-aminopropyl)-N-methylbenzenesulfonamide (CAS 56125-49-6). Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Identification and Risk Assessment

The hydrochloride salt is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 , indicating that it is an irritant and may be harmful.[1]

Table 1: Hazard Profile of this compound (inferred from its hydrochloride salt)

Hazard CategoryGHS Hazard StatementDescription
Acute Oral ToxicityH302Harmful if ingested.
Skin Corrosion/IrritationH315Causes irritation upon contact with skin.
Serious Eye Damage/IrritationH319Can cause serious and potentially damaging eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory system if inhaled.

Source: Inferred from data for this compound hydrochloride.[1]

The presence of both a sulfonamide group and an aminopropyl group suggests potential for environmental persistence and aquatic toxicity, a known concern for many sulfonamide-based compounds.[2] Therefore, it is crucial to manage its disposal as a hazardous chemical waste to prevent environmental contamination.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste at the point of generation is fundamental to safe laboratory practice. This initial step prevents inadvertent and dangerous chemical reactions and ensures that waste is managed in the most appropriate and compliant manner.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for all solid waste contaminated with this compound. This includes contaminated personal protective equipment (PPE), weighing boats, and absorbent materials.

  • Container Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.

cluster_0 Waste Generation & Segregation A Solid Waste Contaminated with This compound B Dedicated, Labeled HDPE Waste Container A->B Place in C Secure Satellite Accumulation Area B->C Store in

Caption: Waste Segregation Workflow

Decontamination and Spill Management

Accidental spills of this compound, a solid, require a methodical approach to minimize exposure and prevent the spread of contamination.

Spill Cleanup Protocol:
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.

  • Clean the Area:

    • Carefully sweep the absorbed material and any remaining solid into a designated hazardous waste container.

    • Decontaminate the spill surface. A solution of mild soap and water can be effective for initial cleaning.

    • For final decontamination, wipe the area with a 70% ethanol solution.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and PPE, must be disposed of as hazardous waste.

cluster_1 Spill Management Protocol Spill Spill Occurs Secure Secure Area & Don PPE Spill->Secure Contain Contain Spill with Absorbent Material Secure->Contain Collect Collect Solid Waste Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all Contaminated Materials Decontaminate->Dispose

Caption: Spill Response Workflow

Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted in accordance with institutional, local, and national regulations.

Key Disposal Principles:

  • Do Not Dispose in General Trash or Down the Drain: Due to its hazardous nature and potential environmental impact, this compound must not be disposed of in the regular trash or washed down the sanitary sewer.

  • Engage Professional Waste Management Services: All collected waste must be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Incineration: The preferred method of disposal for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional obligation. By understanding the inherent hazards, implementing robust waste segregation and spill management protocols, and adhering to compliant final disposal methods, laboratory professionals can ensure a safe working environment and protect the broader ecosystem. This commitment to responsible chemical management is a cornerstone of scientific integrity and excellence.

References

  • Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective. National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.